Anti-CCL2 (Carlumab)-SPDB-DM4
Description
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Properties
Molecular Formula |
C46H63ClN4O14S2 |
|---|---|
Molecular Weight |
995.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41-,45+,46+/m1/s1 |
InChI Key |
LAVNQRWLLQGEIB-HWYURFRASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC leverages the specificity of the human monoclonal antibody Carlumab to target the chemokine CCL2, which is implicated in tumorigenesis and the tumor microenvironment. Carlumab is conjugated via a reducible disulfide linker, SPDB, to the potent maytansinoid cytotoxic agent, DM4. This tripartite structure is designed to selectively deliver the DM4 payload to CCL2-expressing cells and the tumor stroma, thereby minimizing systemic toxicity and enhancing anti-tumor efficacy. This document details the mechanism of action of each component, summarizes available quantitative data, provides detailed experimental protocols for preclinical evaluation, and visualizes key pathways and processes.
Introduction to this compound
The this compound is an antibody-drug conjugate designed for targeted cancer therapy.[1][2][3] It is composed of three key components:
-
Carlumab: A human IgG1κ monoclonal antibody that specifically binds to the C-C motif chemokine ligand 2 (CCL2). CCL2 is a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[4][5]
-
SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that connects Carlumab to the cytotoxic payload.[][7] This linker is designed to be stable in the systemic circulation and to release the payload in the reductive environment of the intracellular space.[][7]
-
DM4: A highly potent maytansinoid derivative that acts as a microtubule-depolymerizing agent.[8][9] Upon release, DM4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
The overarching mechanism involves Carlumab binding to CCL2, followed by potential internalization of the ADC into target cells. Once inside the cell, the SPDB linker is cleaved, releasing the DM4 payload to exert its cytotoxic effect.
Mechanism of Action
Carlumab: The Targeting Moiety
Carlumab is a human monoclonal antibody that targets and neutralizes the biological activity of CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2][10] By binding to CCL2, Carlumab prevents its interaction with its primary receptor, CCR2, and also CCR4.[2][10] This blockade disrupts a critical signaling axis involved in the recruitment of tumor-associated macrophages (TAMs) and other immune cells to the tumor microenvironment.[10] While Carlumab as a standalone therapy has shown limited success in clinical trials due to compensatory upregulation of CCL2, its high affinity for CCL2 makes it a suitable vehicle for targeted drug delivery in an ADC context.[2][11]
SPDB Linker: Payload Release
The SPDB linker is a chemically-sensitive, cleavable linker that contains a disulfide bond.[][7] This disulfide bond is stable in the oxidizing environment of the bloodstream, ensuring that the cytotoxic payload remains attached to the antibody and minimizing off-target toxicity.[][7] Upon internalization of the ADC into a target cell, the linker is exposed to the reducing intracellular environment, where high concentrations of glutathione (B108866) (GSH) lead to the cleavage of the disulfide bond and the release of the DM4 payload.[][12]
DM4: The Cytotoxic Payload
DM4 is a potent maytansinoid, a class of microtubule-targeting agents.[8][9] Once released from the ADC, DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation and function of microtubules.[8] This interference with the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[13] The high cytotoxicity of DM4, with IC50 values often in the sub-nanomolar range, makes it an effective payload for ADCs.[14]
Quantitative Data
Carlumab
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 2.4 nM | [15] |
| Half-life (in humans) | 6.6 - 9.6 days | [16] |
DM4 and DM4-based ADCs
| Cell Line | ADC/Payload | IC50 | Reference |
| Various Cancer Cell Lines | DM4 | 30 - 60 pM | [17] |
| BT474 | Maytansine | 0.42 nM | [18] |
| BJAB | Maytansine | 0.27 nM | [18] |
Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2 activates several downstream signaling pathways that promote cell survival, proliferation, migration, and inflammation.
Figure 1: Simplified CCL2-CCR2 signaling cascade.
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action for the complete ADC.
Figure 2: Proposed mechanism of action for the ADC.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
This workflow outlines a standard protocol for assessing the in vitro cytotoxicity of the ADC.
Figure 3: Workflow for an in vitro cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of an ADC.[19][20]
Materials:
-
Target cancer cell line (e.g., a CCL2-secreting line)
-
Complete cell culture medium
-
This compound ADC
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.[19]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 96 hours for maytansinoids.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[7][17]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for differentiation)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3) and total cell density. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging: Image the wells using a fluorescence microscope or a high-content imager to visualize and count the number of viable GFP-expressing Ag- cells.
-
Data Analysis: Quantify the viability of the Ag- cells in the presence of ADC-treated Ag+ cells compared to controls (untreated co-cultures and Ag- cells cultured alone with the ADC). A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the ADC.[18][21]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cell line known to establish xenografts
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound ADC (at various doses) and the vehicle control intravenously or intraperitoneally according to a predetermined schedule (e.g., once weekly).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers two to three times per week. Record the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
The this compound antibody-drug conjugate represents a promising strategy for targeted cancer therapy. By combining the specificity of an anti-CCL2 antibody with the potent cytotoxicity of a maytansinoid payload via a cleavable linker, this ADC has the potential to effectively target tumors while minimizing systemic side effects. The information and protocols provided in this guide offer a framework for the preclinical evaluation of this and similar ADCs, facilitating further research and development in this critical area of oncology. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this specific ADC construct.
References
- 1. researchgate.net [researchgate.net]
- 2. Carlumab - Wikipedia [en.wikipedia.org]
- 3. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Utilizing pharmacokinetics/pharmacodynamics modeling to simultaneously examine free CCL2, total CCL2 and carlumab (CNTO 888) concentration time data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
The Pivotal Role of CCL2 in Shaping the Tumor Microenvironment: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemokine C-C motif ligand 2 (CCL2) and its profound impact on the tumor microenvironment (TME). Directed at researchers, scientists, and drug development professionals, this document elucidates the core functions of CCL2, details its signaling pathways, and presents a comprehensive overview of its multifaceted role in cancer progression, immune evasion, and metastasis. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Introduction: The Significance of CCL2 in Oncology
C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tissue injury.[1][2] In the context of cancer, CCL2 is frequently overexpressed by tumor cells and various stromal cells within the TME, establishing it as a key mediator of tumor-promoting inflammation.[3][4] Elevated levels of CCL2 are often associated with aggressive tumor phenotypes, increased metastatic potential, and poor patient prognosis across a range of cancers.[3][4]
The primary receptor for CCL2 is the C-C chemokine receptor type 2 (CCR2), which is expressed on the surface of various immune cells, including monocytes, macrophages, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), as well as on some tumor cells.[1][5] The interaction between CCL2 and CCR2 triggers a cascade of signaling events that orchestrate the infiltration of these immunosuppressive cell populations into the TME, thereby fostering an environment conducive to tumor growth, angiogenesis, and immune escape.[6][7]
This guide will delve into the intricate mechanisms by which CCL2 shapes the TME, present quantitative data on its expression in various cancers, provide detailed experimental methodologies for its study, and visualize its complex signaling networks and functional roles.
Data Presentation: Quantitative Analysis of CCL2 Expression
The expression level of CCL2 in the tumor microenvironment is a critical determinant of its biological impact. Below are tables summarizing quantitative data on CCL2 expression in various cancer types, providing a valuable resource for comparative analysis.
Table 1: CCL2 Expression in Human Breast Cancer Subtypes
| Breast Cancer Subtype | Method | CCL2 Expression Level | Reference |
| Luminal A | Immunohistochemistry (IHC) | Mean Staining Score: 0.64 | [3] |
| Luminal B | Immunohistochemistry (IHC) | Mean Staining Score: 0.76 | [3] |
| HER2-positive | Immunohistochemistry (IHC) | Mean Staining Score: 1.44 | [3] |
| Basal-like | Immunohistochemistry (IHC) | Mean Staining Score: 1.20 | [3] |
| Normal breast-like | Immunohistochemistry (IHC) | Mean Staining Score: 0.60 | [3] |
Table 2: Circulating CCL2 Levels in Prostate Cancer Patients
| Patient Group | Method | Median CCL2 Concentration (pg/mL) | Key Findings | Reference |
| Prostate Cancer | ELISA | 246 | Significantly higher than cancer-free controls. | |
| Cancer-Free Controls | ELISA | 224 | ||
| Prostate Cancer with CCL2 ≥ 320 pg/mL | ELISA | N/A | Associated with worse overall and prostate cancer-specific survival. | [8] |
| Prostate Cancer with CCL2 < 320 pg/mL | ELISA | N/A | [8] |
Table 3: CCL2 Expression in Colorectal Cancer Tissue
| Tissue Type | Method | Mean CCL2 Concentration (pg/mg of tissue) | Key Findings | Reference |
| Colorectal Tumor | ELISA | 530.1 ± 613.9 | Significantly higher than healthy tissue. | [9] |
| Healthy Colon Tissue | ELISA | 182.1 ± 116.5 | [9] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to investigate the role of CCL2 in the tumor microenvironment.
Quantification of CCL2 Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of CCL2 in biological samples such as serum, plasma, or cell culture supernatants.
Materials:
-
Human CCL2/MCP-1 DuoSet ELISA Kit (e.g., R&D Systems, DY279) or similar
-
96-well microplates
-
Plate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm)
-
Wash buffer (0.05% Tween® 20 in PBS)
-
Reagent Diluent (1% BSA in PBS)
-
Substrate solution (TMB)
-
Stop Solution (2 N H2SO4)
-
Samples (serum, plasma, or cell culture supernatant)
Procedure:
-
Plate Preparation:
-
Dilute the capture antibody in PBS and coat a 96-well microplate with 100 µL per well. Seal the plate and incubate overnight at room temperature.
-
Aspirate each well and wash three times with 400 µL of wash buffer per well.
-
Block the plate by adding 300 µL of Reagent Diluent to each well and incubate for a minimum of 1 hour at room temperature.
-
Aspirate and wash the plate three times with wash buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the CCL2 standard in Reagent Diluent.
-
Add 100 µL of sample or standard per well. Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate three times.
-
Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash the plate three times.
-
Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Immediately read the optical density at 450 nm.
-
Subtract the readings at 540 nm or 570 nm for wavelength correction.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of CCL2 in the samples by interpolating their absorbance values from the standard curve.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the migratory response of cells towards a CCL2 gradient.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for most cancer cells)
-
Chemoattractant: Recombinant human CCL2
-
Cells of interest (e.g., cancer cells, monocytes)
-
Serum-free culture medium
-
Chemoattractant-containing medium (serum-free medium with a known concentration of CCL2)
-
Fixation and staining reagents (e.g., methanol (B129727), crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium to the lower wells of the Boyden chamber.
-
Add 600 µL of serum-free medium to the control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane in methanol for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with 0.5% crystal violet for 10 minutes.
-
Wash the membrane with distilled water.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
In Vivo Neutralization of CCL2 in a Mouse Tumor Model
Objective: To investigate the in vivo effects of blocking CCL2 signaling on tumor growth and the TME.
Materials:
-
Tumor-bearing mice (e.g., syngeneic or xenograft models)
-
Neutralizing anti-mouse CCL2 antibody (e.g., clone C1142)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS) for injections
-
Calipers for tumor measurement
-
Flow cytometry reagents for immune cell analysis
Procedure:
-
Tumor Inoculation:
-
Inject tumor cells subcutaneously or orthotopically into mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Antibody Administration:
-
Monitoring and Analysis:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and harvest the tumors and spleens.
-
Process the tumors into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., TAMs, MDSCs, T cells).
-
Analyze tissues for CCL2 expression and other relevant markers by IHC or ELISA.
-
Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.
Materials:
-
Single-cell suspension from tumor tissue
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, F4/80 for TAMs; CD11b, Gr-1/Ly6G for MDSCs; CD3, CD4, CD8 for T cells)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Prepare a single-cell suspension from the tumor tissue.
-
Incubate the cells with a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis (Gating Strategy):
-
Gate on single, live cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, identify myeloid cells (e.g., CD11b+).
-
Further phenotype TAMs (e.g., F4/80+) and MDSCs (e.g., Gr-1+/Ly6G+).
-
Identify T cell populations (CD3+) and their subsets (CD4+ and CD8+).
-
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs related to CCL2, the following diagrams have been generated using the DOT language.
CCL2-CCR2 Signaling Pathway
Caption: CCL2-CCR2 Signaling Cascade.
Experimental Workflow: In Vivo CCL2 Neutralization Study
Caption: Workflow for an in vivo CCL2 neutralization study.
Multifaceted Role of CCL2 in the Tumor Microenvironment
References
- 1. researchgate.net [researchgate.net]
- 2. thno.org [thno.org]
- 3. Expression of CCL2 is significantly different in five breast cancer genotypes and predicts patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer: Coordinated Regulation of CCL2 Secretion by Intracellular Glycosaminoglycans and Chemokine Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. stella.mabtech.com [stella.mabtech.com]
- 10. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-CCL2 antibody combined with etoposide prolongs survival in a minimal residual disease mouse model of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Carlumab's Binding Affinity and Specificity for CCL2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Carlumab, a human monoclonal antibody, to its target, the chemokine C-C motif ligand 2 (CCL2). The document details the quantitative binding affinity and specificity, the experimental methodologies used for these determinations, and the relevant signaling pathways affected by this interaction.
Introduction to Carlumab and its Target, CCL2
Carlumab is a fully human IgG1κ monoclonal antibody developed to specifically target and neutralize human CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 is a potent chemokine that plays a critical role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation.[1][3] By binding to its primary receptor, C-C chemokine receptor 2 (CCR2), CCL2 mediates a variety of cellular responses, including cell survival, proliferation, and migration. The CCL2-CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases and various forms of cancer.[4][5][6]
Carlumab's mechanism of action is predicated on its high-affinity and specific binding to CCL2, which sterically hinders the chemokine from interacting with CCR2. This blockade disrupts the downstream signaling cascade, thereby inhibiting the recruitment of inflammatory cells and potentially mitigating disease progression.[1]
Quantitative Analysis of Carlumab-CCL2 Binding Affinity
The binding affinity of Carlumab for human CCL2 has been rigorously characterized using multiple biophysical techniques. The equilibrium dissociation constant (KD), a measure of binding affinity, has been determined by Surface Plasmon Resonance (SPR), Kinetic Exclusion Assay (KEA), Isothermal Titration Calorimetry (ITC), and a Meso Scale Discovery-based solution equilibrium analysis (MSD-SEA).[7]
A key study demonstrated that Carlumab binds to CCL2 with high affinity.[7] While the precise KD values from KEA, ITC, and MSD-SEA were stated to be in "very good agreement" with the SPR data, the specific numerical results from these methods were not detailed in the primary publication.[7] The available quantitative data from Surface Plasmon Resonance are summarized below.
Table 1: Binding Affinity and Kinetic Parameters of Carlumab to Human CCL2 (Surface Plasmon Resonance)
| Parameter | Value |
| Association Rate Constant (ka) (1/Ms) | 1.8 x 106 |
| Dissociation Rate Constant (kd) (1/s) | 7.2 x 10-5 |
| Equilibrium Dissociation Constant (KD) (pM) | 40 |
Data sourced from "Affinity of Carlumab for CC-Chemokine Ligand 2 (CCL2) in Neat Human Sera".[7]
Experimental Protocols for Binding Affinity Determination
A detailed understanding of the methodologies used to ascertain binding affinity is crucial for the critical evaluation of the data. The following sections outline the likely step-by-step protocols for the key experiments performed to characterize the Carlumab-CCL2 interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (in this case, CCL2) to a ligand (Carlumab) immobilized on a sensor surface.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Methodology:
-
Sensor Chip Preparation: An anti-human Fc antibody is typically immobilized on a CM5 sensor chip using standard amine coupling chemistry. This creates a capture surface for Carlumab.
-
Ligand Capture: A solution of Carlumab is injected over the sensor surface, allowing it to be captured by the immobilized anti-Fc antibody. This ensures a consistent orientation of Carlumab for binding.
-
Analyte Injection (Association): Different concentrations of purified human CCL2 are injected sequentially over the sensor surface. The binding of CCL2 to the captured Carlumab is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the surface.
-
Dissociation: Following the association phase, a continuous flow of buffer is passed over the sensor chip, and the dissociation of CCL2 from Carlumab is monitored.
-
Regeneration: The sensor surface is regenerated by a pulse of a low-pH solution to remove the captured Carlumab and bound CCL2, preparing the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software. The data are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Kinetic Exclusion Assay (KinExA)
KinExA is a solution-based technique that measures the concentration of free, unbound molecules in a mixture that has reached equilibrium.
Experimental Workflow:
Caption: Workflow for Kinetic Exclusion Assay (KinExA) analysis.
Detailed Methodology:
-
Sample Preparation: A series of samples are prepared with a constant concentration of Carlumab and varying concentrations of CCL2. The mixtures are incubated to allow the binding reaction to reach equilibrium.
-
Solid Phase Preparation: Polystyrene beads are coated with CCL2.
-
Measurement: Each equilibrated sample is briefly passed over the CCL2-coated beads. During this short contact time, any free (unbound) Carlumab in the solution is captured by the immobilized CCL2. The pre-formed Carlumab-CCL2 complexes in solution are "kinetically excluded" from binding.
-
Detection: The amount of Carlumab captured on the beads is quantified using a fluorescently labeled secondary antibody that recognizes the Fc region of Carlumab.
-
Data Analysis: The fluorescence signal, which is proportional to the concentration of free Carlumab, is plotted against the total concentration of CCL2. The resulting titration curve is then fitted to a 1:1 binding model to determine the KD.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Methodology:
-
Sample Preparation: Purified Carlumab and CCL2 are extensively dialyzed into an identical buffer to minimize heat changes due to buffer mismatch.
-
Instrument Setup: A solution of Carlumab is placed in the sample cell of the calorimeter, and a more concentrated solution of CCL2 is loaded into the injection syringe.
-
Titration: Small, precise aliquots of the CCL2 solution are injected into the Carlumab solution at regular intervals.
-
Heat Measurement: The heat released or absorbed during the binding event after each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of CCL2 to Carlumab. The resulting binding isotherm is fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.
Specificity of Carlumab for CCL2
Carlumab is designed to be highly specific for human CCL2.[2] Specificity is a critical attribute for a therapeutic antibody, as it minimizes off-target effects. While detailed cross-reactivity studies are often proprietary, the high affinity of the interaction and the intended therapeutic mechanism strongly suggest that Carlumab does not significantly bind to other chemokines or proteins in the human body. The consistent results across multiple distinct biophysical assays further support a specific 1:1 binding interaction with CCL2.
CCL2-CCR2 Signaling Pathway
Carlumab exerts its biological effect by interrupting the CCL2-CCR2 signaling pathway. The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Signaling Pathway Diagram:
Caption: Carlumab's neutralization of CCL2 and subsequent inhibition of downstream signaling.
Key Downstream Pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[5][6]
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell growth.[5]
-
MAPK Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.[4][5]
By binding to CCL2, Carlumab prevents the activation of these downstream pathways, thereby inhibiting the biological effects of CCL2.
Conclusion
Carlumab is a high-affinity, specific monoclonal antibody that effectively neutralizes the chemokine CCL2. Its binding characteristics have been thoroughly evaluated using a suite of biophysical techniques, all of which confirm a potent interaction. By blocking the CCL2-CCR2 signaling axis, Carlumab offers a targeted therapeutic strategy for a range of inflammatory conditions and cancers where this pathway is a key driver of pathology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic antibody.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforschenonline.org [sciforschenonline.org]
An In-Depth Technical Guide to the Mode of Action of the Maytansinoid Payload DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a semi-synthetic derivative of the natural product maytansine (B1676224), is a potent microtubule-targeting agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity, delivered in a targeted manner, makes it a valuable component in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the mode of action of DM4, detailing its molecular interactions, cellular consequences, and the methodologies used to elucidate its activity.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of DM4 is the inhibition of microtubule polymerization.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical components of the cytoskeleton. They play a pivotal role in various cellular processes, most notably the formation of the mitotic spindle during cell division.[3]
DM4 binds to tubulin, preventing its assembly into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death. The key consequences of DM4's interaction with tubulin are:
-
Inhibition of Microtubule Assembly: DM4 directly interferes with the addition of tubulin dimers to the growing end of microtubules, thus halting their polymerization.[2]
-
Induction of Microtubule Depolymerization: At higher concentrations, DM4 can also induce the disassembly of existing microtubules.
-
Suppression of Microtubule Dynamics: Even at low concentrations, DM4 potently suppresses the dynamic instability of microtubules, which is the stochastic switching between periods of growth and shrinkage. This suppression of dynamics is critical for proper mitotic spindle function.
Cellular Consequences of DM4 Activity
The disruption of microtubule function by DM4 triggers a series of cellular responses, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
The formation of a functional mitotic spindle is a prerequisite for the segregation of chromosomes during mitosis. By disrupting microtubule dynamics, DM4 activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle.[4] The activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase.[5][6] This mitotic arrest prevents the cell from proceeding through cell division with a defective spindle, which would otherwise lead to aneuploidy and potential cell survival.
Induction of Apoptosis
Prolonged mitotic arrest induced by DM4 ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[4][7] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases known as caspases.
The signaling cascade leading to apoptosis following DM4-induced microtubule disruption involves the following key steps:
-
Mitotic Arrest: The sustained activation of the spindle assembly checkpoint leads to cellular stress.
-
Modulation of Bcl-2 Family Proteins: The prolonged arrest influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This can involve the upregulation of pro-apoptotic members like Bim and Puma, and/or the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL.[8][9][10]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family protein balance leads to the formation of pores in the outer mitochondrial membrane, a critical "point of no return" in the apoptotic process.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[11]
-
Execution of Apoptosis: The effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13]
Intracellular Processing of DM4-ADCs
When delivered as part of an ADC, DM4 is internalized into the target cancer cell via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker connecting DM4 to the antibody is cleaved, releasing the active payload into the cytoplasm where it can exert its cytotoxic effects.[14]
The primary metabolite of DM4 in cells is S-methyl-DM4. This metabolite is also a potent inhibitor of tubulin polymerization and is capable of diffusing across cell membranes, potentially leading to a "bystander effect" where it can kill neighboring antigen-negative cancer cells.[15]
Quantitative Data
The cytotoxic potency of DM4 varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DM4 in a selection of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 3.3 | [1] |
| COLO 205 | Colon Cancer | Potent (sub-nanomolar) | [14] |
| HT-29 | Colon Cancer | Potent (sub-nanomolar) | [16] |
| HCT116 | Colon Cancer | Potent (sub-nanomolar) | [16] |
| A-375 | Melanoma | Potent (sub-nanomolar) | [14] |
| KB | Head and Neck Cancer | Sub-nanomolar | [17] |
The effect of maytansinoids on microtubule dynamics has been quantified in various studies. While specific quantitative data for DM4 is limited, studies on the closely related maytansine and its metabolites provide valuable insights.
| Parameter | Effect of Maytansinoids |
| Growth Rate | Decreased |
| Shortening Rate | Decreased |
| Catastrophe Frequency | Decreased |
| Rescue Frequency | Increased |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM4 on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DM4 stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[3]
-
Prepare serial dilutions of DM4 in General Tubulin Buffer.
-
Add 10 µL of the DM4 dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Add 90 µL of the cold tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[3][18]
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
DM4
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of DM4 or vehicle control for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the media.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS. While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.[19][20][21]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[7][22]
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Western Blot
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
DM4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with DM4 as described for the cell cycle analysis.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice.[12][23]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12][23]
-
The intensity of the bands can be quantified using image analysis software and normalized to a loading control like β-actin.
Immunofluorescence Staining of the Mitotic Spindle
This method allows for the visualization of the mitotic spindle and chromosome organization in cells treated with DM4.
Materials:
-
Cells grown on coverslips
-
DM4
-
Paraformaldehyde (PFA) or cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with DM4 or vehicle control for a time sufficient to induce mitotic arrest.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[24][25]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.[25]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.[26]
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope.
Visualizations
Conclusion
DM4 is a highly potent cytotoxic agent that exerts its anti-cancer effects by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. Its application as a payload in ADCs allows for targeted delivery to tumor cells, thereby enhancing its therapeutic index. A thorough understanding of its mode of action, as detailed in this guide, is crucial for the rational design and development of next-generation ADCs for cancer therapy. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of DM4 and its derivatives in various cancer models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. The molecular basis of drug-induced G2 arrest in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abscience.com.tw [abscience.com.tw]
- 19. corefacilities.iss.it [corefacilities.iss.it]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 26. ibidi.com [ibidi.com]
Rationale for Targeting CCL2 with an Antibody-Drug Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemokine C-C motif ligand 2 (CCL2), and its primary receptor CCR2, represent a critical signaling axis in the pathogenesis of a broad spectrum of diseases, most notably cancer and chronic inflammatory conditions. This pathway is a master regulator of the recruitment of immunosuppressive and pro-inflammatory myeloid cells, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs), to sites of disease. The aberrant accumulation of these cells within the tumor microenvironment (TME) or inflamed tissues is strongly correlated with disease progression, therapeutic resistance, and poor clinical outcomes. While strategies to inhibit the CCL2/CCR2 axis have shown promise, they have yet to achieve widespread clinical success. This whitepaper outlines a novel and compelling therapeutic strategy: the development of an antibody-drug conjugate (ADC) that targets CCL2. This approach aims to not only neutralize CCL2's chemoattractant function but also to deliver a potent cytotoxic or immunomodulatory payload directly to the CCR2-expressing cells that are key drivers of pathology. By leveraging the high local concentration of CCL2 in diseased tissues, a CCL2-ADC offers the potential for enhanced efficacy and a wider therapeutic window compared to traditional systemic therapies.
The CCL2/CCR2 Axis: A Central Driver of Disease
CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine secreted by a variety of cells, including tumor cells, stromal cells, and endothelial cells, in response to inflammatory stimuli. Its primary function is to mediate the egression of CCR2-expressing monocytes from the bone marrow and their recruitment to peripheral tissues.
In Oncology:
Within the TME, tumor-derived CCL2 orchestrates the infiltration of a variety of immunosuppressive cells:
-
Tumor-Associated Macrophages (TAMs): CCR2+ monocytes differentiate into TAMs, which are key drivers of tumor progression through various mechanisms, including the promotion of angiogenesis, metastasis, and the suppression of anti-tumor T-cell responses.
-
Myeloid-Derived Suppressor Cells (MDSCs): A heterogeneous population of immature myeloid cells that potently suppress T-cell immunity. The monocytic subset of MDSCs (M-MDSCs) is critically dependent on the CCL2/CCR2 axis for its recruitment to the TME.
-
Regulatory T cells (Tregs): While primarily regulated by other chemokines, some studies suggest a role for the CCL2/CCR2 axis in the recruitment of Tregs to the TME, further contributing to the immunosuppressive landscape.
The high density of these CCR2-expressing cells in the TME is consistently associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors.
In Inflammatory Diseases:
The CCL2/CCR2 axis is also a pivotal player in a multitude of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease. In these conditions, the continuous recruitment of CCR2+ monocytes and macrophages to inflamed tissues perpetuates the inflammatory cycle and contributes to tissue damage.
The Rationale for a CCL2-Targeting Antibody-Drug Conjugate
The development of a CCL2-ADC is predicated on a multi-pronged therapeutic strategy that aims to overcome the limitations of existing CCL2/CCR2-targeted therapies.
The core rationale is as follows:
-
High Target Concentration in Diseased Tissues: CCL2 is often highly expressed at the site of disease, creating a high concentration gradient that drives immune cell infiltration. An anti-CCL2 antibody would naturally accumulate in these areas, providing a targeted delivery mechanism for the ADC.
-
Targeting Multiple Immunosuppressive Cell Types: By targeting the ligand (CCL2), the ADC has the potential to impact all CCR2-expressing cell populations that are driving pathology, including TAMs, MDSCs, and potentially Tregs.
-
Payload Delivery to CCR2+ Cells: Upon binding of the CCL2-ADC to CCL2, the complex would then bind to CCR2 on the surface of target cells. The subsequent internalization of the CCL2-ADC-CCR2 complex would deliver the payload directly into the cytoplasm of these pathogenic cells. This targeted delivery would maximize the therapeutic effect while minimizing systemic toxicity.
-
Choice of Payload: The versatility of ADC technology allows for the selection of a variety of payloads to achieve different therapeutic outcomes:
-
Cytotoxic Payloads: For oncology indications, potent cytotoxic agents could be used to directly kill the immunosuppressive myeloid cells in the TME, thereby re-activating anti-tumor immunity.
-
Immunomodulatory Payloads: For both oncology and inflammatory diseases, payloads that reprogram the function of macrophages and MDSCs from an immunosuppressive/pro-inflammatory to an anti-tumor/anti-inflammatory phenotype could be employed.
-
Anti-inflammatory Payloads: For autoimmune and inflammatory diseases, potent anti-inflammatory agents like glucocorticoids could be delivered directly to the inflammatory myeloid cells, reducing systemic side effects associated with conventional corticosteroid therapy.
-
Quantitative Data on CCR2 Expression
The feasibility of a CCL2-ADC strategy is critically dependent on the expression levels of its ultimate target, CCR2, on the surface of pathogenic cells. The following tables summarize representative quantitative data on CCR2 expression on key immune cell populations.
Table 1: CCR2 Expression on Human Circulating and Tumor-Infiltrating Myeloid Cells
| Cell Type | Tissue/Compartment | CCR2+ Cells (%) | Method | Reference |
| Inflammatory Monocytes | Peripheral Blood (Metastatic Colorectal Cancer) | Elevated compared to healthy controls | Flow Cytometry | |
| Monocytes | Peripheral Blood (Triple-Negative Breast Cancer) | Increased expression in patients | Flow Cytometry | |
| Tumor-Associated Macrophages | Melanoma | Continuously decreasing expression with differentiation from monocytes | Flow Cytometry | |
| Monocytes | Tumor Microenvironment (MC38 colon carcinoma) | High expression | scRNA-seq & Flow Cytometry |
Table 2: CCR2 Expression on T-Cell Subsets
| Cell Type | Tissue/Compartment | CCR2+ Cells (%) | Method | Reference |
| Activated T cells | In vitro culture | ~7% | Flow Cytometry | |
| Regulatory T cells | Tumor Microenvironment | Required for tumor infiltration | In vivo mouse models |
Experimental Protocols
The successful development and preclinical evaluation of a CCL2-ADC would require a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.
In Vitro Chemotaxis Assay
This assay is crucial for demonstrating that the anti-CCL2 antibody component of the ADC can effectively neutralize the chemoattractant function of CCL2.
Principle:
This protocol utilizes a transwell system to measure the migration of CCR2-expressing cells towards a CCL2 gradient. The inhibitory effect of the CCL2-ADC (or the naked antibody) is quantified by its ability to block this migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes)
-
Recombinant human CCL2
-
CCL2-ADC or anti-CCL2 monoclonal antibody
-
Transwell inserts (5 µm pore size for monocytes)
-
24-well plates
-
Serum-free RPMI 1640 medium
-
Cell counting solution (e.g., Trypan Blue)
-
Calcein AM (for fluorescent quantification of migrated cells)
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to a sufficient density.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Harvest and resuspend the cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of the CCL2-ADC or anti-CCL2 antibody in serum-free assay medium.
-
Prepare the chemoattractant solution by diluting recombinant human CCL2 to a final concentration of 10-50 ng/mL in serum-free medium.
-
Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. Use serum-free medium alone as a negative control.
-
Pre-incubate the cell suspension with the various concentrations of the CCL2-ADC or antibody for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Add Calcein AM solution to the lower wells and incubate to label the migrated cells.
-
Measure the fluorescence in the lower wells using a plate reader.
-
Alternatively, cells in the lower chamber can be counted using a flow cytometer.
-
In Vitro Cytotoxicity Assay
This assay is essential for determining the potency and specificity of the CCL2-ADC in killing CCR2-expressing target cells.
Principle:
This protocol uses a colorimetric assay (MTT) or a fluorescence-based method to measure cell viability after treatment with the CCL2-ADC. The assay is performed on both CCR2-positive and CCR2-negative cell lines to assess target-specific killing.
Materials:
-
CCR2-positive target cell line (e.g., THP-1)
-
CCR2-negative control cell line
-
CCL2-ADC
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed CCR2-positive and CCR2-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the CCL2-ADC in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates at 37°C for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
In Vivo Efficacy Studies
To evaluate the in vivo anti-tumor or anti-inflammatory efficacy of the CCL2-ADC, syngeneic mouse models with high CCL2 expression are essential.
Establishment of a Syngeneic Mouse Tumor Model
Principle:
This protocol describes the subcutaneous implantation of a murine cancer cell line that is known to secrete high levels of CCL2 into immunocompetent mice of the same genetic background. This allows for the study of the ADC's effect on both the tumor and the host immune system.
Materials:
-
Murine cancer cell line with high CCL2 expression (e.g., YTN16 gastric cancer cells)
-
Syngeneic mice (e.g., C57BL/6J)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Cell Culture:
-
Culture the murine cancer cells in complete medium.
-
Harvest the cells when they are in the logarithmic growth phase.
-
Wash the cells with PBS and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
ADC Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment groups.
-
Administer the CCL2-ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at predetermined doses and schedules.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating immune cells).
-
Monitor the overall survival of the mice.
-
Visualizing the Rationale and Experimental Workflows
Signaling Pathway of the CCL2/CCR2 Axis
Caption: The CCL2/CCR2 signaling cascade leading to cellular responses.
Proposed Mechanism of Action for a CCL2-ADC
Caption: The proposed mechanism of action for a CCL2-ADC.
Experimental Workflow for Preclinical Evaluation
Caption: A comprehensive workflow for the preclinical evaluation of a CCL2-ADC.
Conclusion
The CCL2/CCR2 signaling axis represents a highly attractive, yet challenging, therapeutic target. The novel approach of a CCL2-targeting ADC offers a unique opportunity to overcome the limitations of previous strategies. By combining the targeted delivery of a potent payload with the neutralization of a key chemoattractant, a CCL2-ADC has the potential to be a transformative therapy for a wide range of cancers and inflammatory diseases. The preclinical data on CCR2 expression and the established methodologies for ADC evaluation provide a solid foundation for the development of this innovative therapeutic modality. Further research and development in this area are strongly warranted.
Preclinical Profile of Carlumab: A Technical Guide to a Pioneering Anti-CCL2 Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlumab (also known as CNTO 888) is a fully human monoclonal antibody of the IgG1 kappa isotype that targets the human CC-chemokine ligand 2 (CCL2).[1] Developed by Janssen Biotech, Carlumab was investigated for the treatment of various solid tumors, including prostate cancer, based on a strong preclinical rationale for the role of the CCL2-CCR2 axis in tumor progression.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies that formed the basis for the clinical development of Carlumab in oncology. While Carlumab's clinical development was ultimately discontinued (B1498344) due to limited efficacy, the preclinical research offers valuable insights into the complexities of targeting the tumor microenvironment.[1]
Core Concept: Targeting the CCL2-CCR2 Axis in Cancer
The primary mechanism of action of Carlumab is the neutralization of CCL2, a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment.[2] Tumor-associated macrophages (TAMs) are a critical component of the tumor stroma and are known to promote tumor growth, angiogenesis, and metastasis.[2] By binding to CCL2, Carlumab was designed to inhibit the interaction of CCL2 with its receptor, CCR2, thereby blocking the recruitment of TAMs and other CCR2-expressing cells to the tumor site.[2]
The preclinical hypothesis was that this inhibition of macrophage infiltration would lead to a reduction in tumor growth and metastasis.[3] Preclinical studies in various cancer models suggested that this approach held promise.[3]
Preclinical In Vitro and In Vivo Studies
While specific quantitative data from the foundational preclinical studies of Carlumab are not extensively detailed in publicly available literature, the consistent reporting in subsequent clinical trial publications indicates that a body of promising preclinical work was conducted. This work demonstrated the potential of CCL2 blockade as a cancer therapy.
In Vitro Studies
It is understood that in vitro studies were performed on various cell lines to characterize the binding affinity and neutralizing activity of Carlumab.[1] These studies would have been crucial to confirm that Carlumab could effectively bind to human CCL2 and prevent it from activating its receptor, CCR2.
In Vivo Animal Studies
Preclinical in vivo studies using mouse models of cancer were central to the rationale for advancing Carlumab to the clinic. These studies are reported to have shown that the administration of a CCL2-neutralizing antibody led to:
-
Inhibition of tumor growth: In animal models of prostate and other cancers, treatment with an anti-CCL2 antibody resulted in a decrease in the rate of tumor growth.
-
Reduction of metastasis: The blockade of the CCL2-CCR2 axis was shown to inhibit the spread of cancer cells to distant organs.
-
Decreased macrophage recruitment: Histological analysis of tumors from treated animals likely revealed a significant reduction in the infiltration of TAMs.
These findings from preclinical animal models provided the foundational evidence that targeting CCL2 with an antibody like Carlumab could be a viable therapeutic strategy for cancer.
Experimental Protocols
Detailed experimental protocols from the original preclinical studies on Carlumab are not publicly available. However, based on standard practices for this type of research, the following methodologies were likely employed:
Table 1: Likely Methodologies in Preclinical Studies of Carlumab
| Experiment Category | Probable Methodology | Purpose |
| In Vitro Characterization | Enzyme-Linked Immunosorbent Assay (ELISA) | To determine the binding affinity (Kd) of Carlumab to human CCL2. |
| Chemotaxis Assay | To assess the ability of Carlumab to inhibit the migration of CCR2-expressing cells (e.g., monocytes) towards a CCL2 gradient. | |
| Cell Viability/Proliferation Assays | To determine if Carlumab has any direct cytotoxic effects on cancer cells. | |
| In Vivo Efficacy | Xenograft or Syngeneic Mouse Models | To evaluate the effect of Carlumab on tumor growth and metastasis in a living organism. Human cancer cells would be implanted in immunocompromised mice (xenograft) or mouse cancer cells in immunocompetent mice (syngeneic). |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | To visualize and quantify the infiltration of macrophages (e.g., using F4/80 or CD68 markers) and other immune cells within the tumor microenvironment of treated and untreated animals. | |
| Pharmacokinetic (PK) Analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Carlumab in animal models. | |
| Pharmacodynamic (PD) Analysis | To measure the effect of Carlumab on its target, such as the levels of free and total CCL2 in the circulation and within the tumor. |
Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Carlumab in the context of the CCL2-CCR2 signaling pathway within the tumor microenvironment.
Caption: Carlumab neutralizes CCL2, inhibiting monocyte recruitment and differentiation into tumor-promoting macrophages.
General Experimental Workflow for In Vivo Efficacy
This diagram outlines a typical workflow for assessing the preclinical efficacy of an agent like Carlumab in a mouse model of cancer.
Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of Carlumab in preclinical mouse models.
Summary of Preclinical Findings and Transition to Clinical Trials
The preclinical data for Carlumab strongly suggested that by targeting the CCL2-CCR2 axis, it was possible to modulate the tumor microenvironment and inhibit tumor progression.[3] This body of evidence provided a solid rationale for advancing Carlumab into clinical trials in patients with solid tumors.[3]
However, the translation from preclinical models to clinical efficacy proved challenging. Phase 1 and 2 clinical trials in patients with solid tumors and metastatic castration-resistant prostate cancer showed that while Carlumab was generally well-tolerated, it did not demonstrate significant anti-tumor activity as a single agent.[3][4] One of the key challenges observed in clinical studies was a compensatory increase in circulating CCL2 levels following treatment, which may have limited the sustained blockade of the CCL2-CCR2 pathway.[4]
Conclusion
The preclinical studies on Carlumab were instrumental in highlighting the therapeutic potential of targeting the CCL2-CCR2 axis in cancer. While the clinical outcomes were not as successful as hoped, the foundational preclinical research paved the way for a deeper understanding of the complexities of the tumor microenvironment and the challenges of translating therapies that target it. The story of Carlumab serves as an important case study for researchers and drug developers in the field of immuno-oncology, emphasizing the need for robust preclinical models that can more accurately predict clinical responses and the importance of anticipating and overcoming compensatory resistance mechanisms.
References
The Rise and Fall of Carlumab: A Clinical and Mechanistic Retrospective
A Technical Guide for Drug Development Professionals
Executive Summary
Carlumab (CNTO 888) is a human monoclonal antibody that targets the CC-chemokine ligand 2 (CCL2), a key signaling protein involved in inflammation and tumorigenesis. Developed by Janssen Biotech, Carlumab entered clinical trials with the promising hypothesis that blocking the CCL2-CCR2 signaling axis would inhibit tumor growth and progression by disrupting angiogenesis and macrophage infiltration into the tumor microenvironment. Despite a strong preclinical rationale and a manageable safety profile, Carlumab was ultimately discontinued (B1498344) in 2012 due to limited clinical efficacy as a monotherapy.[1] This technical guide provides a comprehensive historical overview of the Carlumab clinical trials, detailing the scientific rationale, experimental protocols, and key findings that led to its discontinuation. It aims to offer valuable insights for researchers, scientists, and drug development professionals working on novel immunotherapies and targeted agents.
Introduction: The Scientific Rationale for Targeting CCL2
The CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumor growth.[2][3] CCL2 exerts its effects by binding to its primary receptor, CCR2.[2] The CCL2-CCR2 signaling axis is implicated in a variety of pathological processes, including:
-
Tumor Growth and Metastasis: By recruiting tumor-associated macrophages (TAMs), the CCL2-CCR2 axis promotes an immunosuppressive tumor microenvironment, enhances angiogenesis, and facilitates tumor cell invasion and metastasis.[2][3]
-
Inflammatory Diseases: This pathway is a key driver of chronic inflammation in various conditions, including idiopathic pulmonary fibrosis (IPF), where it mediates the recruitment of fibrocytes.
Carlumab was developed as a fully human IgG1κ monoclonal antibody designed to specifically bind to and neutralize CCL2, thereby preventing its interaction with CCR2 and inhibiting the downstream signaling cascade.[2][3] The primary therapeutic hypothesis was that by blocking this pathway, Carlumab could reverse the immunosuppressive tumor microenvironment and inhibit tumor growth.
The CCL2-CCR2 Signaling Pathway
The following diagram illustrates the key components and downstream effects of the CCL2-CCR2 signaling pathway, which was the therapeutic target of Carlumab.
Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of Carlumab.
Carlumab Clinical Trials: A Historical Overview
Carlumab was investigated in several clinical trials across different indications, primarily in oncology and inflammatory disease. The following sections summarize the key trials, their methodologies, and outcomes.
Phase 1 Study in Advanced Solid Malignancies (NCT00537368)
This first-in-human, open-label, dose-escalation study aimed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Carlumab in patients with advanced solid tumors.[3]
Experimental Protocol:
-
Patient Population: Patients with advanced solid malignancies for whom standard therapy was no longer effective.
-
Study Design: Dose-escalation cohorts received Carlumab at 0.3, 1, 3, 10, or 15 mg/kg intravenously every 2 weeks.[3] A dose-expansion phase was also conducted at 10 and 15 mg/kg.[3]
-
Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the safety profile of Carlumab.
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics (free and total CCL2 levels), and preliminary anti-tumor activity (RECIST criteria).
Summary of Key Findings:
| Endpoint | Result |
| Maximum Tolerated Dose (MTD) | Not reached.[3] |
| Recommended Phase 2 Dose | 15 mg/kg every 2 weeks.[3] |
| Most Common Adverse Events (Grade 1-2) | Fatigue (9%), Nausea (7%), Headache (7%), Vomiting (5%), Pruritus (5%).[3] |
| Pharmacokinetics | Terminal half-life of 6.6-9.6 days.[3] |
| Pharmacodynamics | Transient suppression of free CCL2, followed by a >1,000-fold increase in total CCL2.[3] |
| Preliminary Efficacy | Two patients had stable disease for over 7 months. One patient with ovarian cancer and one with prostate cancer showed significant biomarker reduction and stable disease.[3] |
Phase 2 Study in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT00998125)
This open-label, single-arm Phase 2 study was designed to assess the efficacy and safety of Carlumab in patients with mCRPC who had progressed after docetaxel-based chemotherapy.[2]
Experimental Protocol:
-
Patient Population: 46 patients with progressive mCRPC previously treated with docetaxel (B913).[2]
-
Study Design: Patients received 15 mg/kg of Carlumab via intravenous infusion every 2 weeks until disease progression.[2][4]
-
Primary Outcome Measure: Composite response rate, including changes in skeletal lesions, extraskeletal lesions, and PSA levels.[2]
-
Secondary Outcome Measures: Overall response rate (RECIST), overall survival (OS), PSA response, safety, and pharmacodynamics.[2]
Summary of Key Findings:
| Endpoint | Result |
| PSA Response | No patients achieved a PSA response.[2] |
| RECIST Response | No objective responses were observed.[2] |
| Stable Disease (SD) | 14 patients (34%) had stable disease for at least 3 months.[2] |
| Median Overall Survival (OS) | 10.2 months.[2] |
| Most Common Grade ≥3 Adverse Events | Back pain (11%), bone pain (9%).[2] |
| Pharmacodynamics | Transient suppression of free CCL2 after each dose, which was not sustained.[2] |
Phase 1b Study in Combination with Chemotherapy (NCT01204996)
This study evaluated the safety and efficacy of Carlumab in combination with four different standard-of-care chemotherapy regimens in patients with advanced solid tumors.[5][6]
Experimental Protocol:
-
Patient Population: Patients with advanced solid tumors for whom one of the chemotherapy regimens was considered standard of care.[5][6]
-
Study Design: Four treatment arms:
-
Carlumab (15 mg/kg) + docetaxel
-
Carlumab (15 mg/kg) + gemcitabine (B846)
-
Carlumab (15 mg/kg) + paclitaxel (B517696) and carboplatin
-
-
Primary Outcome Measure: Safety and tolerability of the combination therapies.[6]
Summary of Key Findings:
| Endpoint | Result |
| Safety | The combination was generally well-tolerated, with dose-limiting toxicities observed in the docetaxel and gemcitabine arms.[5] |
| Most Common Grade ≥3 Adverse Events | Neutropenia, febrile neutropenia, thrombocytopenia, anemia, and stomatitis, consistent with the known profiles of the chemotherapy agents.[5] |
| Efficacy | One partial response and 18 patients (38%) with stable disease were observed.[5] |
| Pharmacodynamics | Similar to monotherapy trials, free CCL2 was transiently suppressed, followed by an increase.[5] |
Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF) (NCT00786201)
This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of Carlumab in patients with IPF.[7][8]
Experimental Protocol:
-
Patient Population: 126 patients with IPF.[7]
-
Study Design: Patients were randomized to receive placebo or Carlumab at 1 mg/kg, 5 mg/kg, or 15 mg/kg every 4 weeks.[7]
-
Primary Outcome Measure: Rate of percentage change in forced vital capacity (FVC).[7]
Summary of Key Findings:
| Endpoint | Result |
| Primary Efficacy Endpoint | No treatment effect on the rate of FVC change was observed.[7] |
| FVC Decline | All active treatment groups showed a greater decline in FVC compared to placebo.[7] |
| Safety | A higher proportion of serious adverse events was observed in the 5 mg/kg group.[7] |
| Pharmacodynamics | Free CCL2 levels were unexpectedly elevated above baseline at 24 and 52 weeks.[7] |
| Study Status | Dosing was suspended due to an unfavorable interim benefit-risk analysis.[7] |
Experimental Workflow of a Typical Carlumab Clinical Trial
The following diagram outlines the general workflow for a patient participating in a Carlumab clinical trial, from screening to follow-up.
Caption: A generalized experimental workflow for Carlumab clinical trials.
Discontinuation of Carlumab: A Critical Analysis
The clinical development of Carlumab was halted in 2012 due to a consistent lack of significant clinical efficacy across multiple trials and indications.[1] The primary reasons for this failure can be summarized as follows:
-
Transient CCL2 Suppression: While Carlumab was effective at binding to and neutralizing free CCL2 in the serum, this effect was short-lived.[2][3]
-
Compensatory Upregulation of CCL2: The initial suppression of free CCL2 led to a significant compensatory increase in the production of total CCL2, overwhelming the administered dose of Carlumab and restoring the signaling pathway.[2][3] This phenomenon was observed across all major clinical trials.[2][3][5][7]
-
Lack of Monotherapy Efficacy: As a single agent, Carlumab did not demonstrate sufficient anti-tumor activity to warrant further development in unselected patient populations.[2][9]
-
Unfavorable Risk-Benefit in IPF: In the idiopathic pulmonary fibrosis trial, not only was there a lack of efficacy, but there was also a trend towards worse outcomes in the treatment arms, leading to the early termination of the study.[7][10]
The following diagram illustrates the logical relationship between the rationale for developing Carlumab and the ultimate reasons for its discontinuation.
Caption: The logical pathway from the rationale for Carlumab to its discontinuation.
Conclusion and Future Directions
The story of Carlumab serves as a valuable case study in the development of targeted therapies. While the scientific rationale for inhibiting the CCL2-CCR2 pathway remains compelling, the clinical experience with Carlumab highlights the challenges of targeting a single chemokine in a complex biological system with robust compensatory mechanisms.
Future research in this area may focus on:
-
Combination Therapies: The transient effects of CCL2 inhibition might be overcome by combining a CCL2-targeting agent with other immunotherapies, such as checkpoint inhibitors, to create a more profound and sustained anti-tumor immune response.
-
Alternative Dosing Strategies: Investigating different dosing regimens or formulations that could lead to more sustained suppression of the CCL2-CCR2 axis.
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to CCL2-targeted therapies.
References
- 1. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 2. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of the Safety and Efficacy of Single-agent Carlumab (an Anti-Chemokine Ligand 2 [CCL2]) in Participants With Metastatic Castrate-Resistant Prostate Cancer [ctv.veeva.com]
- 5. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacotherapy and adjunctive treatment for idiopathic pulmonary fibrosis (IPF) - Saito - Journal of Thoracic Disease [jtd.amegroups.org]
Therapeutic Applications of CCL2 Inhibition in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that plays a pivotal role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation.[1] Its receptor, CCR2, is primarily expressed on these target cells. The CCL2/CCR2 signaling axis is a critical mediator in the pathogenesis of a wide array of inflammatory and fibrotic diseases.[2][3] Dysregulation of this pathway leads to excessive leukocyte infiltration, chronic inflammation, and subsequent tissue damage in various organs, including the joints, lungs, kidneys, and blood vessels.[2][4] Consequently, the inhibition of CCL2 or its receptor CCR2 has emerged as a promising therapeutic strategy for a multitude of inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic potential of CCL2 inhibition, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Clinical Trials of CCL2/CCR2 Inhibitors
The following tables summarize quantitative data from key clinical trials of CCL2 and CCR2 inhibitors across various inflammatory diseases.
Table 1: CCR2 Inhibitors in Pancreatic Cancer
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| CCX872-B (in combination with FOLFIRINOX) | Phase 1b/2 | 50 | 150 mg once or twice daily | Until disease progression or intolerance | Tumor Control Rate (at 12 weeks): 78% (32/41 patients)[2] Objective Response Rate (ORR): 30-37%[1][2] Overall Survival (OS) at 18 months: 29%[3][5] |
Table 2: CCL2 Inhibitors in Prostate Cancer
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| Carlumab (CNTO 888) | Phase 2 | 46 | 15 mg/kg every 2 weeks | Median of 6 doses | Prostate-Specific Antigen (PSA) Response: No responses observed[6][7] RECIST Response: No responses observed[6][7] Stable Disease (SD) ≥ 3 months: 34% (14 patients)[6][7] Median Overall Survival (OS): 10.2 months[6][7] |
Table 3: CCL2 Inhibitors in Idiopathic Pulmonary Fibrosis (IPF)
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| Carlumab (CNTO 888) | Phase 2 | 126 | 1 mg/kg, 5 mg/kg, or 15 mg/kg every 4 weeks | Dosing suspended prematurely | Rate of % Change in Forced Vital Capacity (FVC): No significant treatment effect (p=0.261)[8] Absolute Change in FVC: Greater decline in all active treatment groups compared to placebo (-290 mL, -370 mL, -320 mL vs. -130 mL)[8] |
Table 4: CCR2 Inhibitors in Diabetic Nephropathy
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| CCX140-B | Phase 2 | 332 | 5 mg orally once daily | 52 weeks | Reduction in Urinary Albumin to Creatinine Ratio (UACR): Statistically significant reduction (p=0.0148) compared to standard of care alone[9][10] Change in Estimated Glomerular Filtration Rate (eGFR): Attenuated annual slope of decline (1.3 mL/min/1.73 m²) compared to standard of care alone (2.3 mL/min/1.73 m²)[10] |
Table 5: CCL2 Inhibitors in Rheumatoid Arthritis
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| ABN912 | Phase 1b | 45 | Dose-escalation | Two infusions (day 1 and day 15) | Clinical Improvement: No detectable clinical benefit compared to placebo. |
Table 6: CCR2 Inhibitors in Atherosclerosis
| Drug | Trial Phase | No. of Patients | Dosage | Treatment Duration | Key Quantitative Outcomes |
| MLN1202 (Plozalizumab) | Phase 2 | 108 (at high risk for atherosclerosis) | Single dose | Months | Reduction in C-Reactive Protein (CRP) levels: Statistically significant reduction (p=0.0275) compared to placebo.[11] |
Experimental Protocols
Quantification of CCL2 Levels using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA to measure CCL2 concentrations in biological samples such as serum, plasma, or cell culture supernatants.
Materials:
-
CCL2 ELISA Kit (e.g., R&D Systems, Thermo Fisher Scientific) containing:
-
CCL2 capture antibody-coated 96-well plate
-
Recombinant CCL2 standard
-
Biotinylated CCL2 detection antibody
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Assay diluent
-
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Samples for analysis
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Plate Preparation: If not pre-coated, coat a 96-well microplate with the capture antibody overnight at room temperature. Wash the plate multiple times with wash buffer to remove unbound antibody. Block the plate to prevent non-specific binding.
-
Sample and Standard Addition: Add standards, controls, and samples to the appropriate wells in duplicate. Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature to allow CCL2 to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate for the specified time (e.g., 1-2 hours) at room temperature.
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Streptavidin-HRP Addition: Add the streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 20-30 minutes) at room temperature.
-
Washing: Repeat the washing step to remove unbound conjugate.
-
Substrate Development: Add the substrate solution to each well. A color change will develop in proportion to the amount of CCL2 present. Incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of CCL2 in the unknown samples.
Monocyte Chemotaxis Assay (Transwell Assay)
This protocol describes an in vitro assay to measure the chemotactic migration of monocytes in response to CCL2 and to evaluate the inhibitory effect of CCL2 antagonists.
Materials:
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
RPMI-1640 medium, with and without fetal bovine serum (FBS)
-
Recombinant human CCL2
-
CCL2 inhibitor to be tested
-
Calcein-AM or other fluorescent dye for cell labeling and quantification
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture monocytes in appropriate medium. Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce basal migration.[7] Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of serum-free RPMI-1640 containing a chemoattractant concentration of CCL2 to the lower wells of the 24-well plate. For negative controls, use medium without CCL2.
-
Upper Chamber (Inhibitor Treatment): In separate tubes, pre-incubate the monocyte suspension with various concentrations of the CCL2 inhibitor (or vehicle control) for 30 minutes at 37°C.[7]
-
-
Cell Seeding: Place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the lower surface of the membrane. This can be done by:
-
Staining: Fixing and staining the cells with a dye like crystal violet, followed by imaging and cell counting.[7]
-
Fluorescence: Labeling the cells with a fluorescent dye like Calcein-AM before the assay and measuring the fluorescence of the migrated cells in the lower chamber or after lysing the cells on the bottom of the insert.
-
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the positive control (CCL2 alone). Determine the IC50 value for the CCL2 inhibitor.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model that mimics many aspects of human rheumatoid arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1)[2]
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify type II collagen with CFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.[6]
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.[6]
-
-
Arthritis Assessment:
-
Beginning around day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is typically 16.[6]
-
-
Therapeutic Intervention:
-
Administer the CCL2 inhibitor or vehicle control according to the desired treatment regimen (prophylactic or therapeutic).
-
-
Outcome Measures:
-
Clinical scores (as described above).
-
Paw thickness measurements using a caliper.
-
Histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
-
Measurement of inflammatory markers (e.g., cytokines, anti-collagen antibodies) in serum or joint tissue.
-
Atherosclerosis Model in ApoE-/- Mice
This model is commonly used to study the development of atherosclerotic plaques.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet), typically containing high cholesterol and fat content.[12]
-
Standard chow diet
-
Equipment for tissue collection and analysis (e.g., perfusion setup, histology equipment, lipid analysis kits)
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, switch the ApoE-/- mice from a standard chow diet to a high-fat diet.[13]
-
Maintain the mice on the high-fat diet for a specified period (e.g., 8-16 weeks) to induce the formation of atherosclerotic lesions.
-
-
Therapeutic Intervention:
-
Administer the CCL2 inhibitor or vehicle control to the mice throughout the high-fat diet feeding period.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by a fixative.
-
Dissect the aorta and heart.
-
-
Outcome Measures:
-
Lesion Quantification:
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich lesions and quantify the lesion area as a percentage of the total aortic surface area.
-
Perform histological analysis of serial sections of the aortic root to measure lesion size and composition (e.g., macrophage content, smooth muscle cell content, collagen content).
-
-
Lipid Profile: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Inflammatory Markers: Measure the expression of inflammatory markers in the aortic tissue or plasma.
-
Visualization of Pathways and Workflows
CCL2 Signaling Pathway
Caption: CCL2 binding to its receptor CCR2 activates multiple downstream signaling pathways.
Experimental Workflow for Preclinical Evaluation of a CCL2 Inhibitor
Caption: A typical preclinical workflow for evaluating the efficacy of a CCL2 inhibitor.
Conclusion
The inhibition of the CCL2/CCR2 signaling axis represents a compelling therapeutic strategy for a wide range of inflammatory diseases. Preclinical studies have consistently demonstrated the potential of this approach to ameliorate disease pathology in models of rheumatoid arthritis, atherosclerosis, and other inflammatory conditions. While clinical trial results have been mixed, with some studies showing limited efficacy, others have demonstrated promising outcomes, particularly in diabetic nephropathy and in combination therapies for cancer. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance CCL2-targeted therapies. Future research should focus on optimizing drug delivery, patient selection through biomarker identification, and exploring combination therapies to unlock the full therapeutic potential of CCL2 inhibition. Continued investigation into the intricate downstream signaling pathways and the development of more robust and targeted inhibitors will be crucial for translating the promise of this approach into effective treatments for patients suffering from inflammatory diseases.
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Progression of atherosclerosis in ApoE-knockout mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 12. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Unraveling the Bystander Effect of the DM4 Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), amplifying their therapeutic efficacy by enabling the killing of antigen-negative tumor cells situated near antigen-positive cells. This phenomenon is particularly relevant for the maytansinoid payload, DM4, a potent microtubule-inhibiting agent. This in-depth technical guide explores the core mechanisms of the DM4 bystander effect, presents detailed experimental protocols for its evaluation, and provides quantitative data to inform ADC development.
The Core Mechanism: From Targeted Delivery to Bystander Killing
The bystander effect of a DM4-based ADC is a multi-step process contingent on the ADC's design, particularly the use of a cleavable linker. The process begins with the ADC selectively binding to a target antigen on the surface of a cancer cell.
Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome. Inside the lysosome's acidic and enzyme-rich environment, the cleavable linker is degraded, liberating the DM4 payload.
A crucial step for the bystander effect is the metabolic conversion of DM4 to its S-methylated metabolite, S-methyl DM4.[1] This metabolite is lipophilic and cell-permeable, allowing it to diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.[2]
Once in the extracellular space, S-methyl DM4 can penetrate the membranes of neighboring cells, including those that do not express the target antigen. Inside these bystander cells, DM4 exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[3][4]
Quantifying the Bystander Effect of DM4
The potency of the bystander effect can be quantified through various in vitro assays. These experiments typically involve co-culturing antigen-positive and antigen-negative cancer cells or treating antigen-negative cells with conditioned medium from ADC-treated antigen-positive cells.
In Vitro Cytotoxicity of a DM4-Containing ADC (IMGN853)
The following table summarizes the in vitro cytotoxicity of IMGN853 (mirvetuximab soravtansine), an ADC composed of an anti-folate receptor alpha (FRα) antibody conjugated to DM4 via a cleavable linker. The data illustrates the differential sensitivity of cell lines based on their FRα expression levels.
| Cell Line | FRα Expression | ADC | IC50 (nM) |
| END(K)265 | High (2+) | IMGN853 | ~1 |
| END(K)202 | High (2+) | IMGN853 | ~5 |
| ARK20 | Low (1+) | IMGN853 | >1000 |
| ARK1 | Negative (0) | IMGN853 | >1000 |
| BIO(K)1 | High (2+) | IMGN853 | ~2 |
| BIO(K)1 | High (2+) | Isotype Control ADC | >1000 |
Data compiled from studies on IMGN853 cytotoxicity.[5][6]
Quantitative Assessment of Bystander Killing
A direct measure of the bystander effect is the increased cytotoxicity observed in antigen-negative cells when they are in the presence of antigen-positive cells treated with a DM4-ADC.
| Assay Type | Antigen-Positive Cells | Antigen-Negative Cells | Treatment | Observation | Reference |
| Co-culture | END(K)265 (High FRα) | GFP-ARK4 (Low/Negligible FRα) | 0.1 µg/mL IMGN853 | 10-fold increase in cytotoxicity of ARK4 cells | |
| Co-culture | NOY1_R_SK (FRα-high) | 2102EP_R_NL (FRα-low) | 12.5 nM Mirvetuximab Soravtansine | Significant decrease in FRα-low cells | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the DM4 bystander effect. The two most common in vitro assays are the co-culture bystander effect assay and the conditioned medium transfer assay.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of a DM4-ADC.[2]
Protocol Outline:
-
Cell Seeding:
-
Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate.
-
The Ag- cells should express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
After allowing cells to adhere, treat the wells with a range of ADC concentrations.
-
Concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.[2]
-
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.
-
Alternatively, use flow cytometry or high-content imaging to quantify the viable Ag- cell population.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Protocol Outline:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the ADC for 48-72 hours.
-
Collect the culture supernatant, which now contains any released payload. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After adherence, replace the medium with the conditioned medium collected in the previous step.
-
Include control wells treated with medium from untreated Ag+ cells.
-
-
Incubation:
-
Incubate the bystander cells for 72 to 120 hours.
-
-
Quantification of Bystander Cell Viability:
-
Assess cell viability using a standard method such as an MTT assay or a fluorescence-based assay if the cells are labeled.
-
-
Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with control medium.
-
Visualizing the Molecular Cascade and Experimental Processes
To better understand the complex processes involved in the DM4 bystander effect, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Conclusion
The bystander effect of the DM4 payload is a powerful mechanism that can overcome tumor heterogeneity, a significant challenge in cancer therapy. The ability of the lipophilic S-methyl DM4 metabolite to diffuse into and kill adjacent antigen-negative cells significantly broadens the therapeutic reach of DM4-containing ADCs. A thorough understanding of this mechanism, coupled with robust and quantitative in vitro assays, is paramount for the rational design and development of next-generation ADCs with enhanced efficacy. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug developers to evaluate and harness the full potential of the DM4 bystander effect in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mirvetuximab Soravtansine Induces Potent Cytotoxicity and Bystander Effect in Cisplatin-Resistant Germ Cell Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and chemical formula of Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4, detailing its chemical properties, mechanism of action, and the experimental protocols relevant to its characterization.
Core Components and Physicochemical Properties
This compound is a complex bioconjugate composed of three key components: a human monoclonal antibody (Carlumab), a cleavable linker (SPDB), and a potent cytotoxic payload (DM4).[1][2] The precise molecular weight and chemical formula of the final ADC are contingent upon the drug-to-antibody ratio (DAR), which defines the average number of DM4 molecules conjugated to each Carlumab antibody.
Data Presentation: Component Properties
The table below summarizes the quantitative data for each individual component of the ADC.
| Component | Description | Molecular Weight | Chemical Formula |
| Carlumab | A human IgG1 kappa monoclonal antibody that targets the human CC chemokine ligand 2 (CCL2).[3][4][5][6] | ~144,885 g/mol [5] | C₆₄₄₂H₉₉₆₆N₁₇₀₆O₂₀₁₈S₄₀[5] |
| SPDB Linker | N-Succinimidyl 4-(2-pyridyldithio)butanoate, a disulfide-containing linker. | 326.39 g/mol | C₁₃H₁₄N₂O₄S₂ |
| DM4 Payload | A potent maytansinoid and microtubule inhibitor.[1] | ~780.37 g/mol | C₃₈H₅₄ClN₃O₁₀S |
Note on the final ADC: The overall molecular weight and chemical formula of this compound will be an aggregate of the antibody and the sum of the linker-payload molecules, adjusted for any atoms lost during the conjugation reaction. The final values are dependent on the specific Drug-to-Antibody Ratio (DAR).
Mechanism of Action and Signaling Pathway
Carlumab functions by specifically binding to CCL2, a chemokine that plays a critical role in recruiting monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[3][4] By neutralizing CCL2, Carlumab inhibits its interaction with its primary receptor, CCR2.[3][7] This blockage disrupts downstream signaling cascades that are implicated in tumor growth, angiogenesis, and metastasis.[7][8][9]
Upon binding of the ADC to CCL2-expressing cells and subsequent internalization, the SPDB linker is designed to be cleaved within the cell, releasing the cytotoxic DM4 payload. DM4 then exerts its anti-cancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Visualization: CCL2 Signaling Pathway
The following diagram illustrates the CCL2 signaling pathway that is inhibited by Carlumab.
Experimental Protocols for Characterization
The determination of the molecular weight and confirmation of the chemical structure of an ADC like this compound requires specialized analytical techniques.
3.1. Molecular Weight Determination and DAR Analysis
Mass spectrometry (MS) is a primary tool for characterizing ADCs.[10] It allows for the determination of the intact mass of the ADC and the distribution of different drug-loaded species, which is crucial for calculating the average DAR.
-
Protocol: Native Mass Spectrometry
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile buffer system, such as ammonium (B1175870) acetate, to maintain its native conformation.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with a native electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is calibrated for a high mass range. Data is acquired under conditions that minimize in-source fragmentation.
-
Data Analysis: The resulting mass spectrum shows a distribution of charge states for the different drug-loaded species. Deconvolution of this spectrum yields the masses of the intact ADC species (antibody with 0, 1, 2, 3...n drugs). The average DAR is then calculated from the relative abundance of these species.
-
3.2. Purity and Aggregate Analysis
Size exclusion chromatography (SEC) is widely used to assess the purity of ADCs and to quantify high molecular weight species, such as aggregates.[11][12]
-
Protocol: Size Exclusion Chromatography
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline, is used as the mobile phase. The composition may be optimized to minimize non-specific interactions between the ADC and the column stationary phase.[13]
-
Column: A SEC column with a pore size appropriate for separating large proteins (e.g., 300 Å) is used.
-
Instrumentation: A biocompatible HPLC or UHPLC system equipped with a UV detector (typically monitoring at 280 nm) is employed.
-
Analysis: The ADC sample is injected onto the column. The retention time is inversely proportional to the molecular size. Aggregates will elute earlier than the monomeric ADC, and any fragments will elute later. Peak areas are used to quantify the percentage of monomer, aggregates, and fragments.
-
Visualization: Experimental Workflow for ADC Characterization
The following diagram outlines a typical workflow for the physicochemical characterization of an antibody-drug conjugate.
References
- 1. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Carlumab - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tumor-Associated Macrophages in CCL2 Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The chemokine C-C motif ligand 2 (CCL2), and its primary receptor CCR2, form a critical signaling axis within the tumor microenvironment (TME). This axis is a master regulator of the recruitment and functional polarization of tumor-associated macrophages (TAMs). Tumor-derived CCL2 actively recruits CCR2-expressing monocytes from the bloodstream to the tumor site, where they differentiate into TAMs. Once in the TME, CCL2 signaling further drives the polarization of these TAMs towards an M2-like phenotype, which is characterized by immunosuppressive and pro-tumoral functions. These functions include promoting angiogenesis, facilitating extracellular matrix remodeling for invasion and metastasis, suppressing anti-tumor T-cell responses, and contributing to therapeutic resistance. The intricate relationship between CCL2 and TAMs, often involving positive feedback loops, establishes a microenvironment conducive to cancer progression. This guide provides an in-depth overview of the CCL2-TAM signaling network, summarizes key quantitative findings, details relevant experimental protocols, and discusses the therapeutic implications of targeting this axis.
The Core Signaling Pathway: CCL2-CCR2 Axis in TAM Recruitment and Polarization
The CCL2-CCR2 signaling axis is fundamental to the orchestration of the tumor immune landscape.[1] CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), is a potent chemokine secreted by various cells within the TME, including cancer cells, fibroblasts, and endothelial cells.[2][3] Its primary role in cancer progression is to establish a chemotactic gradient that recruits CCR2-expressing immune cells.[1][4]
Inflammatory monocytes, which express high levels of the CCR2 receptor, are the primary targets of this signaling.[5] Upon binding of CCL2 to CCR2 on these circulating monocytes, a signaling cascade is initiated that promotes their extravasation from blood vessels and migration into the tumor tissue.[4][5] Once resident in the TME, these monocytes differentiate into macrophages.[1]
This process does not merely increase the macrophage population but fundamentally shapes its function. The continued presence of CCL2 and other TME-derived factors (e.g., IL-4, IL-10) promotes the polarization of these newly arrived macrophages into a pro-tumoral, M2-like phenotype.[2][5] These M2-polarized TAMs are characterized by the expression of markers such as CD163 and CD206 and are poor antigen presenters, exhibiting immunosuppressive properties.[6][7] This contrasts with the anti-tumoral, pro-inflammatory M1 phenotype.[6]
References
- 1. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 2. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Foundational Research on Maytansinoid-Based Antibody-Drug Conjugates: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the foundational research and core principles underlying the development of maytansinoid-based antibody-drug conjugates (ADCs). It covers their mechanism of action, key components, experimental evaluation, and mechanisms of resistance, offering a technical resource for professionals in the field of targeted cancer therapy.
Introduction to Maytansinoids and ADCs
Maytansine and its derivatives, known as maytansinoids, are highly potent microtubule-targeting agents first isolated from the Maytenus genus of plants.[1][2] These compounds induce apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell division.[1] Despite their potent anticancer activity, early clinical trials with systemic administration of maytansinoids were halted due to severe side effects, including neurotoxicity and hepatotoxicity.[1]
The advent of antibody-drug conjugate (ADC) technology provided a solution to this challenge. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][3] By conjugating maytansinoids (such as DM1 and DM4) to a tumor-targeting antibody, the cytotoxic agent is delivered directly to cancer cells, minimizing exposure to healthy tissues and thereby expanding the therapeutic window.[1][][5] This targeted approach has led to the successful development of several approved and investigational maytansinoid-based ADCs for a range of cancers.[6]
Mechanism of Action
The anticancer activity of a maytansinoid-based ADC is a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis.[1]
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[1][7] Following binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[8][9]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the ADC fuses with a lysosome.[7][10] The acidic environment and proteolytic enzymes within the lysosome degrade the antibody and, in the case of a cleavable linker, cleave the linker, releasing the maytansinoid payload into the cytoplasm.[1][7]
-
Microtubule Disruption: The released maytansinoid, a potent anti-mitotic agent, binds to tubulin at or near the vinca (B1221190) alkaloid binding site.[][6] This binding action inhibits the polymerization of microtubules, which are critical for forming the mitotic spindle during cell division.[1][6] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[][6]
-
Apoptosis Induction: The prolonged mitotic arrest triggers cellular signaling pathways, including p53 and caspase activation, that ultimately lead to programmed cell death, or apoptosis.[6]
Key Experimental Protocols
The development and evaluation of maytansinoid-based ADCs involve a series of standardized preclinical experiments.
Maytansinoids are typically conjugated to antibodies through lysine (B10760008) residues.[11][12] This protocol outlines a general method for microscale conjugation.
-
Objective: To conjugate a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody.
-
Materials:
-
Monoclonal antibody (approx. 100 µg) in a suitable buffer (e.g., PBS).
-
Thiol-containing maytansinoid (e.g., SMCC-DM1).
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0).
-
Purification system (e.g., centrifugal filtration units).
-
-
Methodology:
-
Antibody Preparation: Buffer-exchange the antibody into the reaction buffer. Adjust the antibody concentration as needed.
-
Conjugation Reaction: Add the maytansinoid-linker payload (e.g., SMCC-DM1) to the antibody solution. The ratio of payload to antibody is critical and must be optimized to achieve the desired drug-to-antibody ratio (DAR).[11]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-4 hours).
-
Purification: Remove unconjugated payload and other reactants using centrifugal filtration or a similar size-exclusion chromatography method. Perform multiple wash cycles to ensure high purity.[11]
-
Characterization: Analyze the resulting ADC for DAR, percentage of monomer, and purity using techniques like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).[11]
-
This assay determines the potency of the ADC against cancer cell lines.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC.
-
Materials:
-
Antigen-positive cancer cell line.
-
Cell culture medium and supplements.
-
Maytansinoid-based ADC.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
96-well or 384-well microplates.
-
-
Methodology:
-
Cell Seeding: Plate the cancer cells in microplates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a negative control and a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[11]
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the viability data to the untreated control and plot the results as a dose-response curve. Calculate the IC50 value using a suitable nonlinear regression model.
-
This protocol evaluates the anti-tumor activity of the ADC in a living organism.[6]
-
Objective: To assess the ability of the ADC to inhibit tumor growth in an animal model.
-
Materials:
-
Immunodeficient mice (e.g., Nu/J or SCID).[13]
-
Human tumor cell line for implantation.
-
Maytansinoid-based ADC.
-
Vehicle control (e.g., saline).
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunodeficient mice.[13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable, measurable size (e.g., 100–250 mm³).[13] Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, typically via a single intravenous (i.v.) injection, at various dose levels.[14] The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volumes with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.[13]
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size or based on survival analysis.[13]
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition and survival between the treated and control groups.
-
Quantitative Efficacy Data
The potency of maytansinoid-based ADCs is demonstrated by their low IC50 values in vitro and significant tumor regression in vivo.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Component | Cell Line | IC50 Value | Citation |
|---|---|---|---|
| Anti-Antigen C (SMCC-DM1) | High antigen density cell line | ~50 pM to ~10 nM | [11] |
| Anti-EpCAM (SMCC-DM1) | HCT-15 (MDR1-negative) | ~0.1 nM | [14] |
| Anti-EpCAM (SMCC-DM1) | COLO 205 (MDR1-negative) | ~0.1 nM | [14] |
| Anti-EpCAM (SMCC-DM1) | COLO 205MDR (MDR1-positive) | ~10 nM | [14] |
| Anti-EpCAM (PEG4Mal-DM1) | COLO 205MDR (MDR1-positive) | ~0.3 nM |[14] |
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs
| ADC | Model | Dose | Outcome | Citation |
|---|---|---|---|---|
| Anti-CD123-DM4 | MOLM-14 AML Xenograft | 1 mg/kg | Significantly prolonged survival vs. control | [13] |
| Anti-CD123-DM4 | MOLM-14 AML Xenograft | 100 mg/kg (with PBSE) | Reduction in tumor volume to undetectable levels | [13] |
| Anti-EpCAM-DM1 | HCT-15 Xenograft | 170-680 µg/kg | Dose-dependent tumor growth inhibition | [14] |
| Zn8_DM1 (SMDC) | HCC1806 TNBC Xenograft | Not Specified | Induced tumor regression |[15] |
Mechanisms of Resistance
Despite the success of ADCs, tumors can develop resistance through various mechanisms. Understanding these is crucial for developing next-generation therapies.
-
Downregulation of Target Antigen: A decrease in the expression of the target antigen on the cancer cell surface can reduce ADC binding and internalization, limiting the delivery of the maytansinoid payload.[1]
-
Impaired Intracellular Processing: Resistance can arise from dysfunctional intracellular metabolism of the ADC.[1] This includes inefficient lysosomal degradation or altered trafficking pathways that prevent the release of the active maytansinoid metabolite into the cytoplasm.[1][8]
-
Drug Efflux Pumps: A major cause of resistance is the overexpression of multidrug resistance (MDR) transporters, such as MDR1 (P-glycoprotein).[14][16] These pumps can actively efflux the maytansinoid metabolite out of the cell before it can reach its microtubule target.[14] Research has shown that using more hydrophilic linkers can help bypass this resistance mechanism, as the resulting charged metabolites are poor substrates for MDR1.[14]
-
Alterations in Drug Target: While less common for microtubule inhibitors, mutations in tubulin could theoretically alter the maytansinoid binding site, reducing its efficacy.[1]
Conclusion
Maytansinoid-based ADCs represent a powerful and clinically validated class of targeted cancer therapeutics. Their potent mechanism of action, centered on microtubule disruption, has translated into significant clinical benefits.[6] Foundational research has established robust protocols for their synthesis, conjugation, and preclinical evaluation, paving the way for their successful development. Future research will continue to focus on overcoming resistance mechanisms, optimizing linker-payload technologies, and identifying novel tumor-associated antigens to further expand the therapeutic reach of this important drug class.[6]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays with Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC is composed of three key components:
-
Carlumab: A human monoclonal antibody that targets the C-C motif chemokine ligand 2 (CCL2).[1][2][3] CCL2 is implicated in tumor progression through the recruitment of tumor-associated macrophages (TAMs) and by promoting angiogenesis and metastasis.[4][5][6]
-
SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that connects Carlumab to the cytotoxic payload.[7][8] This linker is designed to be stable in circulation and cleaved in the reducing environment of the cell, releasing the cytotoxic drug.[7][9]
-
DM4: A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]
The following protocols are designed to assess the cytotoxicity, internalization, and bystander effect of this ADC in relevant cancer cell lines.
Signaling Pathway and Mechanism of Action
The CCL2/CCR2 signaling axis plays a crucial role in the tumor microenvironment. CCL2, secreted by tumor cells and stromal cells, binds to its receptor CCR2 on various cells, including tumor cells and monocytes.[5][6] This interaction promotes tumor cell proliferation, migration, and invasion, and recruits monocytes that differentiate into tumor-promoting TAMs.[4][5] Carlumab neutralizes CCL2, thereby inhibiting these pro-tumoral effects.[1][12]
The this compound ADC leverages the specificity of Carlumab to deliver the potent cytotoxic payload DM4 to the tumor microenvironment. While Carlumab's primary action is to neutralize secreted CCL2, for an ADC to be effective via direct cell killing, the target antigen should ideally be expressed on the surface of tumor cells, leading to internalization. However, in this case, the primary target CCL2 is a secreted protein. The ADC may exert its effect by binding to CCL2 in the vicinity of tumor cells that express its receptor CCR2, potentially leading to internalization of the complex, or by targeting CCL2-expressing stromal or immune cells within the tumor microenvironment.
Data Presentation
The following tables present representative data from in vitro assays. Note: As of the last update, specific experimental data for the this compound ADC was not publicly available. The data below is illustrative and based on typical results for maytansinoid-based ADCs with cleavable linkers.
Table 1: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Expression (CCR2) | This compound IC50 (nM) | Non-binding Control ADC IC50 (nM) | Free DM4 IC50 (nM) |
| Pancreatic Cancer (High CCR2) | High | 1.5 | >1000 | 0.1 |
| Prostate Cancer (Moderate CCR2) | Moderate | 15.2 | >1000 | 0.2 |
| Breast Cancer (Low/No CCR2) | Low | >500 | >1000 | 0.15 |
| Normal Fibroblasts | Low | >1000 | >1000 | 50.0 |
Table 2: Representative Bystander Effect Data
| Co-culture Ratio (CCR2+ : CCR2-) | This compound IC50 on CCR2- cells (nM) | Non-cleavable Linker ADC IC50 on CCR2- cells (nM) |
| 1:1 | 50.5 | >1000 |
| 1:3 | 120.8 | >1000 |
| 1:9 | 350.2 | >1000 |
Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., with varying levels of CCR2 expression) and non-target control cell lines.
-
Complete cell culture medium.
-
This compound ADC.
-
Non-binding isotype control ADC with the same linker and payload.
-
Free DM4 payload.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Plate reader.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, the non-binding control ADC, and free DM4 in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include wells with untreated cells as a control for 100% viability.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72 to 120 hours for maytansinoids.[14]
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 values using a non-linear regression model.
Antibody Internalization Assay
This assay visualizes and quantifies the uptake of the ADC by target cells.
Materials:
-
Target cells (CCR2-positive).
-
This compound ADC.
-
Fluorescently labeled secondary antibody against the primary antibody of the ADC (if the ADC itself is not labeled).
-
pH-sensitive fluorescent dye (e.g., pHrodo) for conjugation to the ADC to monitor endosomal/lysosomal delivery.
-
Confocal microscope or high-content imaging system.
-
Flow cytometer.
Procedure (using a pH-sensitive dye):
-
ADC Labeling: Conjugate the this compound ADC with a pH-sensitive dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed target cells in a suitable format for imaging (e.g., glass-bottom plates) or flow cytometry (e.g., 6-well plates).
-
Treatment: Treat the cells with the fluorescently labeled ADC at a predetermined concentration. Include an unlabeled ADC as a negative control.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to monitor the kinetics of internalization.
-
Sample Preparation for Imaging: For microscopy, wash the cells to remove non-internalized ADC and fix if necessary. Counterstain with nuclear (e.g., DAPI) and/or lysosomal markers.
-
Sample Preparation for Flow Cytometry: For flow cytometry, wash the cells, detach them, and resuspend in FACS buffer.
-
Data Acquisition and Analysis: Acquire images using a confocal microscope to visualize the subcellular localization of the ADC. For quantitative analysis, measure the mean fluorescence intensity of the cell population at each time point using a flow cytometer.
Bystander Effect Assay
This assay determines if the cytotoxic payload, once released from the target cell, can kill neighboring antigen-negative cells.
Materials:
-
CCR2-positive (target) and CCR2-negative (bystander) cell lines.
-
A method to distinguish the two cell populations (e.g., labeling the bystander cells with a fluorescent protein like GFP).
-
This compound ADC.
-
A control ADC with a non-cleavable linker.
-
96-well plates.
-
High-content imaging system or flow cytometer.
Procedure (Co-culture Method):
-
Cell Seeding: Seed a co-culture of CCR2-positive and fluorescently labeled CCR2-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:9).[14] Also, seed monocultures of each cell line as controls.
-
Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC and the non-cleavable linker control ADC.
-
Incubation: Incubate the plates for 96-120 hours.
-
Data Acquisition: Use a high-content imaging system or flow cytometer to specifically quantify the viability of the fluorescently labeled CCR2-negative cell population in the co-cultures.
-
Data Analysis: Plot the viability of the CCR2-negative cells against the ADC concentration. A decrease in the viability of the CCR2-negative cells in the presence of CCR2-positive cells when treated with the cleavable linker ADC indicates a bystander effect. Calculate the "bystander IC50" for the effect on the CCR2-negative cells.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of the this compound antibody-drug conjugate. These assays are crucial for determining the potency, specificity, and potential for bystander killing, which are key parameters in the preclinical assessment of ADCs. The provided diagrams and representative data tables serve to illustrate the underlying principles and expected outcomes of these experiments. Successful execution of these assays will provide valuable insights into the therapeutic potential of this novel ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that binds to a specific tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it represents the average number of drug molecules conjugated to a single antibody.[1][2] The DAR value significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][2] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and for quality control.
This document provides detailed application notes and protocols for determining the DAR of a specific ADC, Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC consists of:
-
Antibody: Carlumab, a human monoclonal antibody that targets the CC-chemokine ligand 2 (CCL2).[3][4][5][6] CCL2 is implicated in the tumor microenvironment, promoting angiogenesis and tumor cell migration.[3][4]
-
Linker: SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate), a cleavable linker containing a disulfide bond. This allows for the release of the cytotoxic payload within the reducing environment of the target cell.
-
Payload: DM4, a potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9]
The methods described herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of CCL2
Carlumab targets CCL2, preventing it from binding to its receptor, CCR2. The CCL2-CCR2 signaling axis is crucial in recruiting immune cells and promoting pathways involved in cell survival, proliferation, and migration.[1] Understanding this pathway provides context for the therapeutic strategy of Carlumab-based ADCs.
Figure 1: Simplified CCL2 Signaling Pathway and Carlumab's Mechanism of Action.
Experimental Workflows
The general workflow for DAR determination involves sample preparation followed by chromatographic or mass spectrometric analysis. The choice of method depends on the specific characteristics of the ADC and the desired level of detail.
Figure 2: General Experimental Workflow for DAR Determination.
Protocols
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for DAR analysis of cysteine-linked ADCs as it separates molecules based on their hydrophobicity under non-denaturing conditions. The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.
4.1.1. Materials and Reagents
-
Carlumab-SPDB-DM4 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0, 15% (v/v) Isopropanol
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar
-
HPLC or UHPLC system with a UV detector
4.1.2. Experimental Protocol
-
Sample Preparation: Dilute the Carlumab-SPDB-DM4 ADC sample to a concentration of 1 mg/mL using Mobile Phase A.
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Gradient Program:
-
Equilibrate the column with 100% Mobile Phase A for 5-10 column volumes.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate.
-
-
Data Analysis:
-
Integrate the peak areas of all ADC species (DAR0, DAR2, DAR4, DAR6, DAR8, etc.).
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
4.1.3. Expected Results
The chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by ADC species with increasing numbers of conjugated DM4 molecules.
| Peak Elution Order | ADC Species | Number of Drugs |
| 1 | Unconjugated Antibody | 0 |
| 2 | ADC with 2 Drugs | 2 |
| 3 | ADC with 4 Drugs | 4 |
| 4 | ADC with 6 Drugs | 6 |
| 5 | ADC with 8 Drugs | 8 |
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another common method for DAR determination. For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, which separates the light and heavy chains.
4.2.1. Materials and Reagents
-
Carlumab-SPDB-DM4 ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column: PLRP-S (2.1 x 50 mm, 5 µm, 1000 Å) or similar
-
HPLC or UHPLC system with a UV detector
4.2.2. Experimental Protocol
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add a freshly prepared DTT solution to a final concentration of 50 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction.
-
-
HPLC Conditions:
-
Set the column temperature to 80°C.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Gradient Program:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the reduced sample.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-DM4) and heavy chains (HC, HC-DM4, HC-(DM4)2, HC-(DM4)3).
-
Calculate the weighted average DAR using the following formula:
Average DAR = [(Σ (% Peak Area of conjugated LC species × Drugs per LC)) + (Σ (% Peak Area of conjugated HC species × Drugs per HC))] / 100
-
4.2.3. Expected Results
The chromatogram will show peaks corresponding to the unconjugated light chain, light chain with one drug, unconjugated heavy chain, and heavy chain with one, two, and three drugs.
| Peak | Chain | Number of Drugs |
| Unconjugated LC | Light Chain | 0 |
| LC-DM4 | Light Chain | 1 |
| Unconjugated HC | Heavy Chain | 0 |
| HC-DM4 | Heavy Chain | 1 |
| HC-(DM4)2 | Heavy Chain | 2 |
| HC-(DM4)3 | Heavy Chain | 3 |
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed characterization of the ADC, including accurate mass measurements of the intact and reduced ADC species, allowing for unambiguous DAR determination.
4.3.1. Materials and Reagents
-
Same as for RP-HPLC, but with LC-MS grade solvents.
-
LC-MS system (e.g., Q-TOF or Orbitrap)
4.3.2. Experimental Protocol
-
Sample Preparation: Prepare both intact and reduced samples as described in the HIC and RP-HPLC sections, respectively. For intact analysis, the sample may need to be deglycosylated using PNGase F to simplify the mass spectrum.
-
LC-MS Conditions:
-
Use the same LC conditions as for RP-HPLC.
-
Set the mass spectrometer to acquire data in a positive ion, full scan mode over a mass range of m/z 500-4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR by averaging the DAR values of all detected species, weighted by their relative abundances (from peak intensities).
-
4.3.3. Expected Results and Data Presentation
The deconvoluted mass spectrum will show a distribution of masses corresponding to the different drug-loaded forms of the antibody or its subunits.
Table 1: Summary of Quantitative DAR Data from Different Methods
| Analytical Method | Average DAR | DAR Distribution (Relative %) |
| DAR0 / DAR2 / DAR4 / DAR6 / DAR8 | ||
| HIC | e.g., 3.8 | e.g., 5% / 25% / 45% / 20% / 5% |
| RP-HPLC (Reduced) | e.g., 3.9 | Calculated from subunit distribution |
| LC-MS (Intact) | e.g., 3.85 | e.g., 4.5% / 26% / 44% / 20.5% / 5% |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates like Carlumab-SPDB-DM4. The protocols outlined in this document for Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and LC-Mass Spectrometry provide robust and reliable methods for accurately assessing the DAR. The choice of method will depend on the specific requirements of the analysis, with HIC offering a good overview of the DAR distribution under native conditions, RP-HPLC providing information on the drug load of the individual antibody chains, and LC-MS delivering the most detailed and unambiguous characterization. Consistent and accurate DAR measurement is paramount for ensuring the safety and efficacy of these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Efficacy Studies in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes: Experimental Design and Considerations
A well-designed in vivo efficacy study is paramount for the successful translation of preclinical research to clinical applications. Mouse models are frequently utilized to assess the therapeutic potential of novel drug candidates.[1] This document provides a comprehensive guide to the experimental design, key considerations, and detailed protocols for conducting robust in vivo efficacy studies in mouse models.
Pre-study Planning and Design
Careful planning before the initiation of any animal experiment is critical to ensure the generation of reliable and reproducible data.[2][3] The primary objective of the study, whether it is a preliminary efficacy screen or a more in-depth characterization of a lead compound, will dictate the experimental design.
Key considerations at the planning stage include:
-
Hypothesis and Objectives: Clearly define the scientific question and the specific aims of the study.
-
Animal Model Selection: The choice of mouse model is crucial and should align with the research question. Common models include:
-
Syngeneic Models: Involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background. These models are essential for immuno-oncology studies.
-
Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice (e.g., nude, SCID, NSG).[4] These are widely used for general oncology drug development.
-
Patient-Derived Xenograft (PDX) Models: Involve the direct transplantation of patient tumor tissue into immunodeficient mice. PDX models are believed to better recapitulate the heterogeneity and architecture of human tumors.[5][6]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that mimic human cancers. GEMMs are valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting.[4][5]
-
-
Group Size and Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect. Power analysis is a statistical tool used to estimate the required sample size.[6] Generally, a power of 80% and an alpha level of 0.05 are considered standard.[6]
-
Controls: Appropriate control groups are essential for interpreting the results. These typically include:
-
Vehicle Control: Animals receive the same formulation as the therapeutic agent but without the active compound.
-
Standard-of-Care Control: A clinically relevant treatment for the specific cancer type being studied.
-
-
Endpoints: Primary and secondary endpoints should be clearly defined. Common endpoints include:
-
Tumor growth inhibition (TGI)
-
Tumor regression
-
Survival
-
Metastasis
-
Biomarker modulation
-
Minimizing Bias
Bias can significantly impact the validity of experimental results.[3] Several measures can be taken to minimize bias:
-
Randomization: Animals should be randomly assigned to treatment and control groups.[7]
-
Blinding: The investigators conducting the experiment and assessing the outcomes should be unaware of the treatment allocation.[2]
-
Inclusion/Exclusion Criteria: Pre-defined criteria for including or excluding animals from the study should be established.
Animal Welfare and Husbandry
Proper animal care is not only an ethical imperative but also crucial for data quality. Housing and husbandry conditions should be standardized and reported.[2]
-
Housing: Mice should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.
-
Health Status: The health and immune status of the mice can influence experimental outcomes and should be monitored and reported.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between groups. Tables are an effective way to present this information.
Table 1: Example of an Experimental Design Summary
| Group | Treatment | Dose | Route of Administration | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle | - | IV | Daily for 14 days | 10 |
| 2 | Compound X | 10 mg/kg | IV | Daily for 14 days | 10 |
| 3 | Compound X | 30 mg/kg | IV | Daily for 14 days | 10 |
| 4 | Standard-of-Care | 5 mg/kg | PO | Twice weekly for 2 weeks | 10 |
Table 2: Example of Tumor Volume and Body Weight Data Summary
| Group | Treatment | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Day 0 Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Body Weight Change (%) |
| 1 | Vehicle | 105 ± 8 | 1520 ± 150 | - | 22.1 ± 0.5 | 24.5 ± 0.6 | +10.9 |
| 2 | Compound X (10 mg/kg) | 102 ± 7 | 850 ± 95 | 44.1 | 22.3 ± 0.4 | 23.8 ± 0.5 | +6.7 |
| 3 | Compound X (30 mg/kg) | 108 ± 9 | 310 ± 45 | 79.6 | 21.9 ± 0.6 | 22.5 ± 0.7 | +2.7 |
| 4 | Standard-of-Care | 106 ± 8 | 450 ± 60 | 70.4 | 22.0 ± 0.5 | 23.1 ± 0.6 | +5.0 |
II. Experimental Protocols
The following section provides detailed protocols for key experiments in in vivo efficacy studies. All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
Preliminary Studies
Before initiating a large-scale efficacy study, it is often necessary to conduct preliminary studies to determine the optimal dose and to assess the pharmacokinetic profile of the test compound.
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[8][9][10]
Protocol:
-
Select a small cohort of healthy mice (n=3-5 per group).
-
Administer the test compound at escalating doses to different groups of mice.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.[7]
A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11][12]
Protocol:
-
Administer the test compound to a cohort of mice at a predetermined dose and route.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[12][13]
-
Process the blood to obtain plasma or serum.
-
Analyze the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Tumor Model Establishment
This is the most common and technically straightforward tumor model.[14][15]
Protocol:
-
Culture the desired cancer cell line under sterile conditions.
-
Harvest the cells during their logarithmic growth phase and prepare a single-cell suspension in a suitable medium (e.g., PBS or HBSS).
-
The cell concentration should be adjusted to the desired number of cells per injection volume (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL).
-
Inject the cell suspension subcutaneously into the flank of the mice using a 25-27 gauge needle.
-
Monitor the mice for tumor growth.
This model involves implanting tumor cells into the organ of origin, providing a more clinically relevant microenvironment.[2][3]
Protocol:
-
Prepare the tumor cell suspension as described for the subcutaneous model.
-
Anesthetize the mouse using an approved anesthetic agent.
-
Surgically expose the target organ.
-
Inject the cell suspension directly into the organ parenchyma.[2]
-
Close the incision using sutures or surgical clips.
-
Provide appropriate post-operative care, including analgesics.
Therapeutic Agent Administration
Protocol:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[4][6]
-
Place the mouse in a restraining device.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins.[4]
-
Slowly inject the therapeutic agent.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Protocol:
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate insertion depth of the gavage needle.
-
Gently restrain the mouse and hold it in a vertical position.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the therapeutic agent.[5]
-
Gently remove the gavage needle.
Efficacy Assessment
Tumor volume is a key endpoint for assessing anti-tumor efficacy.
Protocol:
-
Measure the length (L) and width (W) of the tumor using digital calipers, typically 2-3 times per week.[7]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[7]
-
Record the tumor volumes for each animal at each time point.
Monitoring body weight is crucial for assessing the general health and toxicity of the treatment.
Protocol:
-
Weigh each mouse at the same frequency as tumor volume measurements.
-
Record the body weight for each animal at each time point.
Post-mortem Analysis
At the end of the study, tissues are often collected for further analysis.
Protocol:
-
Euthanize the mice using an approved method.
-
Excise the tumor and weigh it.
-
Collect other organs of interest (e.g., lungs, liver, spleen for metastasis or toxicity assessment).
-
Tissues can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological evaluation.
III. Mandatory Visualizations
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Decision Tree for Mouse Model Selection
Caption: Decision tree for selecting an appropriate mouse model.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
- 11. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. scilit.com [scilit.com]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Anti-CCL2 (Carlumab)-SPDB-DM4 for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the preclinical use of Anti-CCL2 (Carlumab)-SPDB-DM4, an investigational antibody-drug conjugate (ADC). This ADC is composed of three key components:
-
Antibody: Carlumab, a human monoclonal antibody that specifically targets the C-C motif chemokine ligand 2 (CCL2).[1][2] CCL2 is a chemokine involved in monocyte recruitment and plays a significant role in the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[3][4]
-
Linker: SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate), a cleavable disulfide linker.[][6] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon entering the reducing environment of the target cell's cytoplasm.[7][8]
-
Payload: DM4 (Ravtansine), a potent maytansinoid derivative that inhibits tubulin polymerization.[9][10] By disrupting microtubule function, DM4 induces cell cycle arrest and apoptosis in actively dividing cells.[11][12]
The rationale for this ADC is to selectively deliver the potent cytotoxic agent DM4 to tumor cells and other cells in the tumor microenvironment that express or are in the vicinity of high concentrations of CCL2, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[]
Mechanism of Action
The this compound ADC functions through a multi-step process. First, the Carlumab antibody component binds to CCL2 in the tumor microenvironment. While CCL2 is a secreted protein, the ADC can target cells that have sequestered CCL2 on their surface or exert its effect upon internalization by phagocytic cells, such as tumor-associated macrophages (TAMs), which are recruited by CCL2. Once the ADC is internalized into the target cell, the disulfide bond within the SPDB linker is cleaved in the reducing intracellular environment.[][8] This cleavage releases the active DM4 payload, which then binds to tubulin, leading to mitotic arrest and apoptotic cell death.[9][12]
Visualization of Pathways and Workflow
CCL2 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by CCL2 binding to its primary receptor, CCR2, which promotes tumor progression. Carlumab is designed to inhibit this interaction.[3][13]
Caption: Diagram of the CCL2-CCR2 signaling axis and its inhibition by Carlumab.
ADC Mechanism of Action Workflow
This workflow illustrates the process from ADC administration to target cell death.
Caption: Workflow of Anti-CCL2-SPDB-DM4 from administration to cell killing.
Quantitative Data Summary
As specific preclinical data for this compound is not publicly available, the following tables provide representative dosage and administration parameters based on common practices for ADCs utilizing maytansinoid payloads (like DM4) and disulfide linkers.[12][14][15]
Table 1: Representative In Vitro Study Parameters
| Parameter | Cell Lines | Concentration Range | Incubation Time | Endpoint Assay |
|---|---|---|---|---|
| Cytotoxicity (IC50) | CCL2-secreting cancer cell lines (e.g., PC3, 4T1) and non-secreting lines (as controls) | 0.01 pM - 100 nM | 72 - 120 hours | Cell Viability (e.g., MTT, CellTiter-Glo)[16] |
| Bystander Effect | Co-culture of antigen-positive and antigen-negative cells | 1 pM - 10 nM | 96 - 144 hours | Flow cytometry or imaging to distinguish and quantify viable cell populations[16] |
Table 2: Representative In Vivo Study Parameters
| Parameter | Animal Model | Dosing Route | Dosage Range (ADC) | Dosing Schedule |
|---|---|---|---|---|
| Efficacy Study | Immunodeficient mice (e.g., NOD/SCID) with human tumor xenografts[17][18] | Intravenous (IV) | 1 - 10 mg/kg | Single dose or once weekly (Q7D) for 3-4 weeks |
| Maximum Tolerated Dose (MTD) | Immunocompetent or immunodeficient mice | Intravenous (IV) | 5 - 50 mg/kg (escalating doses) | Single dose |
| Pharmacokinetics (PK) | Mice or Rats | Intravenous (IV) | 5 mg/kg | Single dose |
Note: Dosages are highly dependent on the specific antibody, tumor model, and drug-to-antibody ratio (DAR). These values serve as a starting point for experimental design.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of the ADC required to inhibit the growth of tumor cells by 50% (IC50).[16][19]
Materials:
-
Target tumor cell lines (CCL2-secreting and control)
-
Complete cell culture medium
-
This compound ADC, unconjugated Carlumab antibody, and free DM4 drug
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution series of the ADC, unconjugated antibody, and free DM4 in complete medium. Start from a high concentration (e.g., 100 nM) and perform 1:5 or 1:10 dilutions.
-
Cell Treatment: Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 96 to 120 hours at 37°C, 5% CO2.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a mouse model bearing human tumor xenografts.[17][20][21]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells (e.g., a human prostate or breast cancer cell line known to establish tumors in mice)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound ADC, vehicle control (e.g., sterile PBS), and relevant control groups (e.g., unconjugated antibody)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million tumor cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Begin caliper measurements every 2-3 days once tumors become palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Group Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include:
-
Vehicle Control
-
ADC (e.g., 5 mg/kg)
-
Unconjugated Carlumab (at a dose equivalent to the ADC group)
-
Isotype control ADC (optional)
-
-
Dosing: Administer the compounds via intravenous (tail vein) injection according to the planned schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy of the treatment.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. njbio.com [njbio.com]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CC Chemokine Ligand-2: A Promising Target for Overcoming Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Carlumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlumab (also known as CNTO 888) is a fully human IgG1κ monoclonal antibody that targets the CC-chemokine ligand 2 (CCL2).[1][2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation, and is implicated in the tumor microenvironment.[3][4] By neutralizing CCL2, Carlumab was developed to disrupt these processes and has been investigated in various diseases, including solid tumors, metastatic castration-resistant prostate cancer (mCRPC), and idiopathic pulmonary fibrosis.[2][5]
These application notes provide a detailed overview of the pharmacokinetic and pharmacodynamic properties of Carlumab, along with protocols for key experimental procedures relevant to its study.
Mechanism of Action of Carlumab
Carlumab exerts its biological effects by binding with high affinity and specificity to human CCL2.[5] This binding prevents CCL2 from interacting with its primary receptor, CCR2, which is expressed on the surface of monocytes, macrophages, and other immune cells.[1] The inhibition of the CCL2/CCR2 signaling axis is intended to reduce the migration and infiltration of these cells into diseased tissues, thereby modulating the inflammatory response and altering the tumor microenvironment.[1][4] Specifically, by reducing the recruitment of tumor-associated macrophages (TAMs), Carlumab was hypothesized to inhibit angiogenesis and tumor cell proliferation.[3][5]
CCL2 Signaling Pathway and Carlumab's Point of Intervention
Pharmacokinetic (PK) Properties of Carlumab
Clinical studies have characterized the pharmacokinetic profile of Carlumab, primarily in patients with advanced solid tumors.
Summary of Pharmacokinetic Parameters
While comprehensive tabulated data from all dose cohorts in clinical trials are not publicly available, key pharmacokinetic parameters have been reported and are summarized below.
| Parameter | Value | Population | Study Phase | Citation |
| Terminal Half-Life (t½) | 6.6 - 9.6 days | Patients with advanced solid malignancies | Phase I | [6] |
| Mean Predicted Half-Life | ~2.4 days | Cancer patients with refractory tumors | PK/PD Modeling | [7] |
| Dosing Regimen | 15 mg/kg every 2 weeks (Recommended Phase II dose) | Patients with advanced solid malignancies | Phase I | [6] |
| Steady-State | Achieved after 3 repeated doses | Patients with metastatic castration-resistant prostate cancer | Phase II | [5] |
| Serum Concentration | Remained above the 10 µg/mL target concentration | Patients with metastatic castration-resistant prostate cancer | Phase II | [5] |
Note: The discrepancy in half-life values may be due to differences in calculation methods (non-compartmental analysis vs. PK/PD modeling) and patient populations.
Pharmacodynamic (PD) Properties of Carlumab
The pharmacodynamic effects of Carlumab have been assessed by measuring the levels of its target, CCL2, in serum. A consistent finding across clinical trials is the transient suppression of free CCL2, followed by a substantial increase in total CCL2 concentrations.[6][7][8] This is attributed to the formation of Carlumab-CCL2 complexes, which prolongs the half-life of CCL2 in circulation.
Summary of Pharmacodynamic Effects
| Biomarker | Observation | Study Population | Citation |
| Free CCL2 | Transiently suppressed following each dose, but not sustained. | Patients with metastatic castration-resistant prostate cancer and solid tumors. | [5][6] |
| Total CCL2 | Increased in a dose-dependent manner by over 1,000-fold post-treatment. | Patients with advanced solid malignancies. | [6] |
| Carlumab-CCL2 Complex | Mean predicted half-life of approximately 2.4 days. | Cancer patients with refractory tumors (PK/PD Modeling). | [7] |
| Free CCL2 Half-Life | Approximately 1 hour. | Cancer patients with refractory tumors (PK/PD Modeling). | [7] |
| In Vivo Dissociation Constant (KD) | 2.4 nM | Cancer patients with refractory tumors (PK/PD Modeling). | [7] |
Experimental Protocols
Detailed protocols for the specific assays used in the Carlumab clinical trials are proprietary. However, the following sections provide representative, detailed protocols for the types of immunoassays, such as ELISA and Meso Scale Discovery (MSD), that are industry-standard for the quantification of monoclonal antibodies and chemokine biomarkers in serum or plasma.
Experimental Workflow for a Carlumab PK/PD Study
Protocol 1: Quantification of Carlumab in Human Serum by ELISA
This protocol describes a sandwich ELISA for the quantification of Carlumab in human serum.
Materials:
-
Recombinant human CCL2 (for coating)
-
96-well microplates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Diluent (PBS with 0.5% BSA, 0.05% Tween-20)
-
Carlumab reference standard
-
Biotinylated anti-human IgG (Fc-specific) antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute recombinant human CCL2 to 2 µg/mL in PBS.
-
Add 100 µL of the diluted CCL2 to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve of Carlumab in Assay Diluent (e.g., from 1000 ng/mL to 15.6 ng/mL).
-
Dilute serum samples in Assay Diluent.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of standards and diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of biotinylated anti-human IgG antibody (diluted in Assay Diluent) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Assay Diluent) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 2: Quantification of Free and Total CCL2 in Human Serum by Meso Scale Discovery (MSD) Assay
This protocol outlines a method for measuring both free and total CCL2 using the MSD electrochemiluminescence platform, which is well-suited for biomarker quantification in complex matrices.
Materials:
-
MSD MULTI-ARRAY plates (e.g., coated with anti-CCL2 capture antibody)
-
MSD Read Buffer T
-
MSD Blocker A
-
Assay Diluent
-
Recombinant human CCL2 standard
-
SULFO-TAG labeled anti-CCL2 detection antibody
-
For Total CCL2: Acid dissociation buffer (e.g., glycine-HCl, pH 2.5-3.0) and neutralization buffer (e.g., Tris-HCl, pH 8.0-8.5)
-
MSD instrument
Procedure for Free CCL2:
-
Plate Blocking:
-
Add 150 µL of Blocker A to each well of the anti-CCL2 coated plate.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve of CCL2 in Assay Diluent.
-
Dilute serum samples in Assay Diluent.
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of standards and diluted samples to the wells.
-
Incubate for 2 hours at room temperature with shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 25 µL of SULFO-TAG labeled detection antibody (diluted in Assay Diluent) to each well.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Reading:
-
Wash the plate 3 times with Wash Buffer.
-
Add 150 µL of MSD Read Buffer T to each well.
-
Analyze the plate on the MSD instrument.
-
Procedure for Total CCL2:
-
Sample Pre-treatment (Acid Dissociation):
-
Mix serum samples with an equal volume of acid dissociation buffer.
-
Incubate for 15-30 minutes at room temperature to dissociate Carlumab-CCL2 complexes.
-
Neutralize the samples by adding neutralization buffer.
-
-
Assay Procedure:
-
Follow the same procedure as for Free CCL2, using the acid-treated and neutralized samples. The standard curve should also be prepared in a buffer that mimics the final composition of the treated samples.
-
Conclusion
The pharmacokinetic and pharmacodynamic properties of Carlumab are characterized by a half-life of several days and a profound, albeit transient, effect on its target, CCL2. The observed rapid clearance of free CCL2 and the formation of a long-lived Carlumab-CCL2 complex have been key findings from the PK/PD modeling of this antibody. While Carlumab has shown a manageable safety profile, its clinical efficacy has been limited, potentially due to the compensatory upregulation of CCL2. The protocols provided herein offer a framework for the bioanalytical assessment of Carlumab and its target engagement, which are crucial for the continued investigation of CCL2-targeted therapies.
References
- 1. Utilizing pharmacokinetics/pharmacodynamics modeling to simultaneously examine free CCL2, total CCL2 and carlumab (CNTO 888) concentration time data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carlumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mesoscale.com [mesoscale.com]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SPDB Linker Stability in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly influences its therapeutic index.[1][2][3] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient payload release at the tumor site can diminish efficacy.[4][5] The N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker is a chemically-cleavable linker that incorporates a disulfide bond.[][7] This disulfide bond is designed to be stable in the bloodstream and susceptible to cleavage in the reductive intracellular environment of tumor cells, where the concentration of reducing agents like glutathione (B108866) is significantly higher.[][7][8] However, the potential for enzymatic and chemical reduction in the serum necessitates rigorous assessment of SPDB linker stability.[8]
These application notes provide detailed protocols and methodologies for assessing the stability of SPDB linkers in serum, a crucial step in the preclinical development of ADCs. The primary methods covered include Mass Spectrometry (MS), Enzyme-Linked Immunosorbent Assay (ELISA), and fluorescence-based assays.
Mechanism of SPDB Linker Cleavage in Serum
The primary mechanism of SPDB linker cleavage is the reduction of the disulfide bond.[] In the bloodstream, low levels of free thiols and reducing enzymes can lead to gradual linker cleavage. Within the target cell, the significantly higher concentration of glutathione rapidly reduces the disulfide bond, releasing the cytotoxic payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. dls.com [dls.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Carlumab Biosimilar in Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlumab is a human monoclonal antibody that targets and neutralizes CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] By binding to CCL2, Carlumab prevents its interaction with its primary receptor, CCR2, thereby inhibiting the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tumorigenesis.[1][3] While the clinical development of Carlumab was discontinued (B1498344) due to limited efficacy in some trials, its targeted mechanism of action makes it, and its biosimilars, valuable tools for foundational research in oncology, immunology, and inflammatory diseases.[2][4] These application notes provide detailed protocols for utilizing a Carlumab biosimilar in key in vitro and in vivo research applications.
Mechanism of Action
Carlumab is a human IgG1κ monoclonal antibody that specifically binds to human CCL2, a chemokine that plays a critical role in the tumor microenvironment, inflammation, and angiogenesis.[4][5] The binding of Carlumab to CCL2 blocks the interaction between CCL2 and its receptor CCR2.[4] This disruption of the CCL2/CCR2 signaling axis inhibits the migration and infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment.[6]
Key Research Applications
A Carlumab biosimilar can be employed in a variety of foundational research applications to investigate the role of the CCL2/CCR2 axis in disease pathogenesis.
-
In Vitro Neutralization of CCL2: To confirm the bioactivity of the Carlumab biosimilar and to study the downstream effects of CCL2 blockade in cell culture systems.
-
Inhibition of Cell Migration (Chemotaxis): To assess the functional consequence of CCL2 neutralization on the migration of immune cells, such as monocytes and macrophages.
-
In Vivo Evaluation in Murine Tumor Models: To investigate the impact of systemic CCL2 blockade on tumor growth, metastasis, and the tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of a Carlumab biosimilar in various research applications.
Table 1: In Vitro Assay Parameters
| Parameter | Cell Line | Carlumab Biosimilar Concentration | Chemoattractant (CCL2) Concentration | Incubation Time | Assay | Reference |
| Neutralization | - | 0.5 - 2.0 µg/mL (detection antibody in ELISA) | 15 - 2000 pg/mL (standard) | 2 hours (pre-incubation) | ELISA | [7] |
| Chemotaxis Inhibition | THP-1 monocytes | 25 µg/mL | 50 ng/mL | 2.5 hours | Transwell Migration Assay | [8] |
| Chemotaxis Inhibition | Primary human monocytes | Not specified | 30 nM | 60 minutes | Boyden Chamber Assay | [9] |
Table 2: In Vivo Murine Model Parameters
| Parameter | Mouse Model | Tumor Cell Line | Carlumab Biosimilar Dosage | Administration Route | Frequency | Reference |
| Tumor Growth Inhibition | C57BL/6 | GL261 glioma | 2 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [6] |
| Tumor Growth Inhibition | SCID | U87 glioma | 2 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [6] |
| Inhibition of Metastasis | BALB/c | 4T1 mammary carcinoma | Not specified | Weekly | Weekly | [10] |
| Reduction of TAMs and MDSCs | C57BL/6 | GL261 glioma | 2 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [6] |
Experimental Protocols
Protocol 1: In Vitro CCL2 Neutralization Assay
This protocol describes how to assess the ability of a Carlumab biosimilar to neutralize the biological activity of recombinant human CCL2.
Materials:
-
Carlumab biosimilar
-
Recombinant human CCL2
-
Human IgG1 isotype control
-
96-well flat-bottom culture plates
-
Assay medium (e.g., RPMI supplemented with 10% FBS)
-
Indicator cell line that proliferates in response to CCL2 (if applicable) or reagents for an ELISA-based assay
-
MTT solution (for proliferation assays)
-
MTT lysing solution
Procedure:
-
Prepare a serial dilution of the Carlumab biosimilar in assay medium in a 96-well plate.
-
Add a constant, predetermined concentration of recombinant human CCL2 to each well containing the antibody dilution.
-
Include control wells with CCL2 alone, cells alone, and CCL2 with an isotype control antibody.
-
Incubate the plate for 1-2 hours at 37°C to allow the antibody to bind to CCL2.
-
If using an indicator cell line, add the cells to each well and incubate for 24-48 hours.
-
For proliferation assays, add MTT solution to each well and incubate for 4 hours. Then, add MTT lysing solution and read the absorbance at 570 nm.
-
For ELISA-based assays, coat a plate with a CCL2 capture antibody, add the antibody-CCL2 mixture, and then detect the amount of free CCL2 using a detection antibody.
Protocol 2: In Vitro Chemotaxis Assay
This protocol outlines a method to evaluate the inhibitory effect of a Carlumab biosimilar on CCL2-mediated monocyte migration using a Boyden chamber or Transwell assay.
Materials:
-
Carlumab biosimilar
-
Recombinant human CCL2
-
Human IgG1 isotype control
-
Monocytic cell line (e.g., THP-1) or freshly isolated primary monocytes
-
Chemotaxis medium (e.g., RPMI with 1% FBS)
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well or 48-well plates
-
Staining solution for migrated cells (e.g., Diff-Quik)
Procedure:
-
Place the chemoattractant (recombinant human CCL2) in the lower chamber of the plate in chemotaxis medium.
-
In a separate tube, pre-incubate the monocytic cells with the Carlumab biosimilar or an isotype control for 30 minutes.
-
Seed the pre-incubated cells into the upper chamber (the Transwell insert).
-
Incubate the plate for 60-150 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Protocol 3: In Vivo Murine Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a Carlumab biosimilar in a mouse xenograft model.
Materials:
-
Carlumab biosimilar
-
Human IgG1 isotype control
-
Immunocompromised mice (e.g., SCID or NOD-scid gamma)
-
Human tumor cell line that secretes CCL2 (e.g., U87 glioma)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Inoculate the mice subcutaneously or orthotopically with the human tumor cells.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control, Carlumab biosimilar).
-
Administer the Carlumab biosimilar or control antibodies via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 2 mg/kg, twice weekly).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Caption: Carlumab biosimilar neutralizing the CCL2/CCR2 signaling pathway.
Caption: Workflow for an in vitro chemotaxis assay using a Carlumab biosimilar.
Caption: Workflow for an in vivo murine xenograft tumor model.
References
- 1. assaygenie.com [assaygenie.com]
- 2. genemedi.net [genemedi.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Delivery of Neutralizing Antibody Targeting CCL2 for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL2 (MCP-1) Monoclonal Antibody (2H5), Functional Grade (16-7096-81) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Developing Cell Line Models for Testing Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] The ADC Anti-CCL2 (Carlumab)-SPDB-DM4 is comprised of three key components:
-
Carlumab: A human monoclonal antibody that targets the C-C motif chemokine ligand 2 (CCL2).[4][5][6][7] CCL2 is a chemokine involved in monocyte and macrophage recruitment and plays a significant role in the tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[4][8][9]
-
SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that connects the antibody to the cytotoxic payload.[][11] This linker is designed to be stable in circulation and release the payload in the reducing environment of the cell's cytoplasm.[][11]
-
DM4 Payload: A potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to microtubule disruption, cell cycle arrest, and apoptosis.[12][][14]
The efficacy of this ADC is contingent upon the expression of the CCL2 target by tumor cells or stromal cells in the tumor microenvironment, followed by ADC internalization, and subsequent release of the DM4 payload.[15][16] These application notes provide a comprehensive guide and detailed protocols for selecting, characterizing, and utilizing appropriate cell line models to evaluate the in vitro efficacy of this compound.
Background: Mechanism of Action and Signaling Pathway
CCL2-CCR2 Signaling Pathway
CCL2 exerts its biological effects primarily by binding to its receptor, CCR2.[8][17] This interaction activates several downstream signaling pathways, including PI3K/Akt and MAPK, which promote cell survival, proliferation, and migration.[8][17][18] In the tumor microenvironment, CCL2 secreted by cancer or stromal cells recruits tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive environment and facilitate tumor progression.[8][19]
This compound Mechanism of Action
The ADC functions through a multi-step process. Carlumab binds to secreted or cell-surface-associated CCL2. While Carlumab's primary mechanism is neutralization of secreted CCL2, for an ADC to be effective via direct cytotoxicity, the target-ADC complex must be internalized. This may occur if CCL2 is bound to its receptor CCR2 or other surface proteins. Following internalization via endocytosis, the ADC is trafficked to endosomes and then lysosomes. The reducing environment within the cell cleaves the SPDB linker's disulfide bond, releasing the DM4 payload into the cytoplasm. The free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Experimental Workflow
The development and validation of a cell line model for testing this ADC involves a systematic approach, from initial screening to functional assays.
Detailed Experimental Protocols
Protocol 1: Cell Line Selection and Target Expression Analysis
Objective: To identify and characterize cell lines with varying levels of CCL2 secretion and CCR2 surface expression to serve as positive and negative models.
A. Analysis of CCL2 Secretion by ELISA
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 24-well plate with complete culture medium. Culture for 48-72 hours or until 80-90% confluency is reached.
-
Conditioned Media Collection: Gently wash the cells twice with PBS. Add a defined volume of serum-free medium to each well and incubate for 24 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris. Store the supernatant at -80°C until use.
-
ELISA: Quantify the concentration of human CCL2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: In parallel, lyse the cells from each well and determine the total protein concentration using a BCA assay. Normalize the CCL2 concentration (in pg/mL) to the total protein content (in mg) to report as pg/mg of total protein.
B. Analysis of CCR2 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest 0.5-1 x 10⁶ cells per sample using a non-enzymatic cell dissociation buffer. Wash the cells once with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated anti-human CCR2 antibody at the manufacturer's recommended concentration. As a control, stain a separate aliquot of cells with a matched isotype control antibody.
-
Incubation: Incubate the cells for 30-45 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 1 mL of ice-cold FACS buffer, centrifuging at 1,200 rpm for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Analyze the data using appropriate software. Gate on the live cell population and compare the median fluorescence intensity (MFI) of the anti-CCR2 stained cells to the isotype control.
Protocol 2: In Vitro Cytotoxicity Assay (XTT Method)
Objective: To determine the dose-dependent cytotoxicity of this compound. The XTT assay is recommended over MTT as it does not require a solubilization step.[20][21]
-
Cell Seeding: Seed cells in a 96-well microplate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the ADC, unconjugated Carlumab antibody, and free DM4 payload in the culture medium.
-
Cell Treatment: Remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control".
-
Incubation: Incubate the plate for 72-120 hours. The longer incubation period is often necessary for ADCs to allow for internalization, payload release, and subsequent cytotoxic effects.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until the color develops.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.[20]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (% Viability) = (Abs_treated / Abs_untreated) * 100.
-
Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: ADC Internalization Assay
Objective: To visually and quantitatively assess the internalization of the ADC into target cells.[22][23][24]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate for microscopy or in a 96-well plate for flow cytometry. Allow cells to adhere overnight.
-
ADC Binding: Cool the plate to 4°C. Add this compound at a suitable concentration (e.g., 10 µg/mL) in cold medium and incubate for 1 hour at 4°C to allow binding to the cell surface without internalization.
-
Induce Internalization: Wash the cells with cold PBS to remove unbound ADC. Add pre-warmed (37°C) complete medium and transfer the plate to a 37°C incubator for various time points (e.g., 0, 30 min, 2h, 6h, 24h). The 0h time point remains at 4°C.
-
Surface Staining (for internalized fraction):
-
Place plates on ice to stop internalization.
-
Wash cells with cold PBS.
-
Add a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG) to all wells and incubate for 30 minutes at 4°C to label any ADC remaining on the cell surface.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes.
-
Wash again and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Internalized ADC Staining:
-
Add a differently colored fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 647 goat anti-human IgG) and incubate for 1 hour at room temperature to label the internalized ADC.
-
-
Analysis:
-
Microscopy: Mount coverslips with a DAPI-containing mounting medium and visualize using a confocal microscope.
-
Flow Cytometry: Harvest cells, resuspend in FACS buffer, and analyze the fluorescence signals to quantify surface-bound vs. internalized ADC.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis following treatment with the ADC.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the ADC at its IC₅₀ and 10x IC₅₀ concentrations for 48-72 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin-binding buffer.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different cell lines and treatment conditions.
Table 1: Target Expression Profile of Candidate Cell Lines
| Cell Line | CCL2 Secretion (pg/mg protein/24h) | CCR2 Surface Expression (MFI Fold Change over Isotype) |
|---|---|---|
| Cell Line A | 1500 ± 120 | 25.5 ± 3.1 |
| Cell Line B | 250 ± 30 | 5.2 ± 0.8 |
| Cell Line C | < 10 | 1.1 ± 0.2 |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values in nM)
| Compound | Cell Line A (CCL2++/CCR2++) | Cell Line B (CCL2+/CCR2+) | Cell Line C (CCL2-/CCR2-) |
|---|---|---|---|
| Anti-CCL2-SPDB-DM4 | 1.5 ± 0.3 | 25.8 ± 4.5 | > 1000 |
| Carlumab (unconjugated) | > 1000 | > 1000 | > 1000 |
| Free DM4 | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.02 |
Table 3: Apoptosis Induction (% of Apoptotic Cells after 72h)
| Treatment (at IC₅₀) | Cell Line A (Early + Late Apoptosis) | Cell Line B (Early + Late Apoptosis) |
|---|---|---|
| Untreated Control | 5.1 ± 1.2% | 6.3 ± 1.5% |
| Anti-CCL2-SPDB-DM4 | 65.4 ± 5.8% | 58.9 ± 6.2% |
| Carlumab (unconjugated) | 7.2 ± 1.8% | 8.1 ± 2.0% |
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. njbio.com [njbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Facebook [cancer.gov]
- 7. Carlumab - Wikipedia [en.wikipedia.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. benchchem.com [benchchem.com]
- 14. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 16. books.rsc.org [books.rsc.org]
- 17. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Application Notes: Biodistribution and Tumor Accumulation of Maytansinoid ADCs
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scienceopen.com [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights in Tissue Distribution, Metabolism, and Excretion of [3H]-Labeled Antibody Maytansinoid Conjugates in Female Tumor-Bearing Nude Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of SPDB Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the synthesis of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker and its subsequent conjugation to the cytotoxic payload DM4 and a monoclonal antibody to form an Antibody-Drug Conjugate (ADC).
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. The SPDB linker is a cleavable linker that contains a disulfide bond, which is stable in systemic circulation but is cleaved in the reducing environment of the tumor microenvironment and within tumor cells, leading to the targeted release of the cytotoxic payload.[1][2][3] This application note details the synthesis of the SPDB linker, its conjugation to the maytansinoid payload DM4, and the subsequent conjugation to an antibody.
Synthesis of SPDB Linker and SPDB-DM4 Conjugate
The synthesis of the SPDB linker and its conjugation to DM4 involves a multi-step process, which is outlined below.
Part 1: Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)
The synthesis of the SPDB linker is a two-step process starting from 4-aminobutyric acid. The first step involves the synthesis of the precursor 4-(2-pyridyldithio)butyric acid, followed by its esterification with N-hydroxysuccinimide (NHS) to yield the final SPDB linker.
Experimental Protocol: Synthesis of 4-(2-pyridyldithio)butyric acid
This protocol describes the synthesis of the key intermediate, 4-(2-pyridyldithio)butyric acid.
-
Materials:
-
4-Aminobutyric acid
-
Aldrithiol-2 (2,2'-Dipyridyl disulfide)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve 4-aminobutyric acid in a mixture of ethanol and glacial acetic acid.
-
Add a solution of Aldrithiol-2 in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(2-pyridyldithio)butyric acid.
-
Experimental Protocol: Synthesis of N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)
This protocol details the esterification of 4-(2-pyridyldithio)butyric acid with N-hydroxysuccinimide.
-
Materials:
-
4-(2-pyridyldithio)butyric acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
Dissolve 4-(2-pyridyldithio)butyric acid and N-hydroxysuccinimide in anhydrous DCM or DMF.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to yield N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB).
-
| Step | Reactants | Solvent | Key Reagents | Typical Yield (%) | Purification Method |
| Synthesis of 4-(2-pyridyldithio)butyric acid | 4-Aminobutyric acid, Aldrithiol-2 | Ethanol/Acetic Acid | - | 70-80 | Column Chromatography |
| Synthesis of SPDB | 4-(2-pyridyldithio)butyric acid, N-Hydroxysuccinimide | DCM or DMF | DCC/EDC, DMAP | 80-90 | Recrystallization/Column Chromatography |
Table 1: Summary of SPDB Linker Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) |
| N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) | C13H14N2O4S2 | 326.40 | 8.49 (d, 1H), 7.68 (m, 2H), 7.12 (m, 1H), 2.95 (t, 2H), 2.84 (s, 4H), 2.75 (t, 2H), 2.15 (quint, 2H) | 169.1, 168.7, 159.8, 149.7, 137.1, 121.1, 119.8, 37.2, 32.9, 29.8, 25.6, 24.1 | [M+H]+ calculated for C13H15N2O4S2: 327.05, found 327.1 |
Table 2: Characterization Data for SPDB Linker [4]
Part 2: Synthesis of SPDB-DM4 Conjugate
This section describes the conjugation of the SPDB linker to the maytansinoid payload, DM4. The synthesis of DM4 from maytansinol (B1676226) is a complex multi-step process.[5] This protocol assumes the availability of DM4.
Experimental Protocol: Synthesis of SPDB-DM4
-
Materials:
-
DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine)
-
N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)
-
Anhydrous Dimethylacetamide (DMA) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
-
Procedure:
-
Dissolve DM4 in anhydrous DMA or DMF.
-
Add DIPEA to the solution to act as a base.
-
Add a solution of SPDB in the same solvent to the DM4 solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the SPDB-DM4 conjugate by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure SPDB-DM4 conjugate.
-
| Step | Reactants | Solvent | Key Reagents | Typical Yield (%) | Purification Method |
| Synthesis of SPDB-DM4 | DM4, SPDB linker | DMA or DMF | DIPEA | 60-70 | Preparative HPLC |
Table 3: Summary of SPDB-DM4 Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) |
| SPDB-DM4 | C46H63ClN4O14S2 | 995.59 | [M+H]+ calculated for C46H64ClN4O14S2: 996.37, found 996.4 |
Table 4: Characterization Data for SPDB-DM4 Conjugate
Conjugation of SPDB-DM4 to a Monoclonal Antibody
The final step in the synthesis of an SPDB-based ADC is the conjugation of the SPDB-DM4 linker-payload to a monoclonal antibody. This process typically involves the reaction of the N-hydroxysuccinimide (NHS) ester of the SPDB linker with the primary amine groups of lysine (B10760008) residues on the antibody.
Experimental Protocol: Antibody Conjugation
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
SPDB-DM4 conjugate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare the antibody solution by buffer exchange into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of SPDB-DM4 in DMSO or DMA.
-
Add the desired molar excess of the SPDB-DM4 stock solution to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature or 4 °C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregate content, and purity.
-
Drug-to-Antibody Ratio (DAR) Calculation
The average number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC. It can be determined using various analytical techniques, including:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug (e.g., 252 nm for maytansinoids), the concentrations of the antibody and the drug can be determined, and the DAR can be calculated.[][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of drug-loaded species and the calculation of the average DAR.[8][9]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by MS can provide precise mass measurements of the different drug-loaded species, from which the DAR can be accurately calculated.[10][11]
Mechanism of Action of SPDB-DM4 ADCs
The mechanism of action of an SPDB-DM4 ADC involves a series of steps, from binding to the target cancer cell to the induction of apoptosis.
Caption: Mechanism of action of an SPDB-DM4 ADC.
Intracellular Trafficking and Payload Release:
-
Binding: The ADC specifically binds to the target antigen on the surface of a cancer cell.[1][]
-
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.[13][14][15]
-
Trafficking: The endosome traffics to and fuses with a lysosome.[2][13]
-
Linker Cleavage: Inside the lysosome and cytoplasm, the high concentration of reducing agents, particularly glutathione (GSH), cleaves the disulfide bond in the SPDB linker.[16][17][18] This releases the active DM4 payload.
-
Tubulin Binding: The released DM4 binds to tubulin, a key component of microtubules.[5]
-
Inhibition of Polymerization: DM4 inhibits the polymerization of tubulin into microtubules, disrupting the microtubule dynamics within the cell.
-
Cell Cycle Arrest & Apoptosis: The disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).
Bystander Effect:
DM4, once released, is a membrane-permeable molecule. This property allows it to diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative cancer cells in the tumor microenvironment. This phenomenon, known as the bystander effect, can enhance the overall anti-tumor efficacy of the ADC, especially in heterogeneous tumors where not all cells express the target antigen.[9][19][20]
Conclusion
The SPDB linker is a valuable tool in the development of ADCs, offering a balance of stability in circulation and efficient cleavage within the tumor microenvironment. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of SPDB linkers and their conjugation to form potent and targeted cancer therapeutics. Careful control of reaction conditions and thorough characterization of the resulting conjugates are essential for the successful development of safe and effective ADCs.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. researchgate.net [researchgate.net]
- 3. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. N-Succinimidyl 4-(2-pyridyldithio)butanoate - Creative Biolabs [creative-biolabs.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Anti-CCL2 (Carlumab)-SPDB-DM4 in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a critical chemokine involved in the tumor microenvironment, promoting prostate cancer progression, metastasis, and angiogenesis.[1][2][3] Elevated levels of CCL2 are associated with advanced stages of prostate cancer and bone metastasis.[3][4] Carlumab is a human monoclonal antibody that specifically targets and neutralizes CCL2.[5][6][7] This antibody has been investigated in clinical trials for solid tumors, including metastatic castration-resistant prostate cancer (mCRPC).[6][8]
The antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4 represents a targeted therapeutic strategy.[9][10] This ADC links Carlumab to the potent cytotoxic agent DM4 via a disulfide-containing linker (SPDB). DM4 is a maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in proliferating cells.[11][12][13] The SPDB linker is designed to be stable in circulation and release the DM4 payload within the target cells upon internalization.[14][15]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound in prostate cancer cell lines.
Mechanism of Action
The proposed mechanism of action for this compound is a multi-step process that combines the targeting specificity of Carlumab with the potent cytotoxicity of DM4.
-
Targeting: The Carlumab component of the ADC binds to secreted CCL2 in the vicinity of prostate cancer cells. The CCL2-ADC complex can then bind to the CCR2 receptor on the surface of prostate cancer cells.
-
Internalization: Upon binding to CCR2, the entire CCL2-ADC-receptor complex is internalized by the prostate cancer cell via endocytosis.
-
Payload Release: Inside the cell, the SPDB linker is cleaved in the reducing environment of the cytoplasm, releasing the active DM4 payload.
-
Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment | Concentration (nM) | Cell Viability (%) | IC50 (nM) |
| PC-3 | Anti-CCL2-SPDB-DM4 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Unconjugated DM4 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Carlumab | 1000 | |||
| DU145 | Anti-CCL2-SPDB-DM4 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Unconjugated DM4 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Carlumab | 1000 | |||
| LNCaP | Anti-CCL2-SPDB-DM4 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Unconjugated DM4 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Carlumab | 1000 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (nM) | Apoptotic Cells (%) |
| PC-3 | Control (Untreated) | - | |
| Anti-CCL2-SPDB-DM4 | 100 | ||
| Unconjugated DM4 | 100 | ||
| Carlumab | 1000 | ||
| DU145 | Control (Untreated) | - | |
| Anti-CCL2-SPDB-DM4 | 100 | ||
| Unconjugated DM4 | 100 | ||
| Carlumab | 1000 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol determines the dose-dependent cytotoxic effect of the ADC on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Unconjugated DM4 (as a positive control)
-
Carlumab antibody (as a negative control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment Preparation: Prepare serial dilutions of this compound, unconjugated DM4, and Carlumab antibody in complete medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared treatments at various concentrations. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the untreated control wells to determine the percentage of cell viability. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Diagram of the Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the cell viability and cytotoxicity assay.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in prostate cancer cells following treatment with the ADC.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound, unconjugated DM4, and Carlumab
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the ADC, DM4, and Carlumab at a concentration around the IC50 value determined from the cytotoxicity assay. Include an untreated control.
-
Incubation: Incubate for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Analysis
The CCL2/CCR2 signaling axis in prostate cancer primarily activates the PI3K/Akt pathway, which promotes cell proliferation, survival, and migration.[1][16] By neutralizing CCL2, Carlumab is expected to inhibit these downstream effects. The delivery of DM4 by the ADC introduces a direct cytotoxic mechanism independent of CCL2 signaling inhibition.
Diagram of the CCL2 Signaling Pathway in Prostate Cancer
Caption: Simplified CCL2/CCR2 signaling pathway in prostate cancer.
Conclusion
The this compound antibody-drug conjugate is a promising therapeutic agent for prostate cancer. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of its efficacy and mechanism of action. By combining the tumor microenvironment targeting of an anti-CCL2 antibody with the potent cytotoxicity of DM4, this ADC has the potential to offer a novel and effective treatment strategy for prostate cancer. Further studies are warranted to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. CC chemokine ligand 2 (CCL2) promotes prostate cancer tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCL2 as an Important Mediator of Prostate Cancer Growth In Vivo through the Regulation of Macrophage Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 9. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adcreview.com [adcreview.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CCL2 is a Potent Regulator of Prostate Cancer Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Anti-CCL2 (Carlumab)-SPDB-DM4 in Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. A key mediator in the fibrotic process is the CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 plays a crucial role in recruiting and activating immune cells, particularly monocytes and macrophages, to sites of tissue injury, which in turn promotes inflammation and fibrosis.[1][2] Targeting the CCL2/CCR2 signaling axis is therefore a promising therapeutic strategy for a variety of fibrotic diseases affecting organs such as the lungs, liver, kidneys, and heart.[1][2]
Carlumab is a human monoclonal antibody that neutralizes the activity of CCL2.[3][4][5] While clinical trials of Carlumab alone in idiopathic pulmonary fibrosis (IPF) did not show benefit, the principle of targeting CCL2 remains of high interest.[6][7] This document outlines the application and protocols for a novel antibody-drug conjugate (ADC), Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC combines the targeting specificity of Carlumab with the potent cytotoxic activity of DM4, a maytansinoid microtubule inhibitor.[][9] The payload is attached via a cleavable SPDB linker, which is designed to be stable in circulation and release the DM4 payload within the reductive environment of target cells.[9][]
The proposed mechanism for this ADC in a fibrotic context is to target cells that either express high levels of CCL2 or are in a CCL2-rich microenvironment. Upon binding and internalization, the DM4 payload is released, leading to the targeted apoptosis of key pro-fibrotic cells, such as activated fibroblasts or specific macrophage populations. This application note provides a summary of relevant data, detailed experimental protocols for preclinical evaluation in fibrosis models, and visualizations of the key pathways and workflows.
Data Presentation
While preclinical data for the specific this compound conjugate in fibrosis models is not publicly available, the following tables summarize the characteristics of its components and the clinical findings for the Carlumab antibody in Idiopathic Pulmonary Fibrosis (IPF).
Table 1: Component Characteristics of this compound
| Component | Type | Mechanism of Action | Key Properties |
| Carlumab | Human IgG1κ Monoclonal Antibody | Binds to and neutralizes human CC-chemokine ligand 2 (CCL2), preventing its interaction with the CCR2 receptor.[3][4] | Targets a key chemokine involved in monocyte/macrophage recruitment and fibroblast survival, which are central to the fibrotic process.[11][12] |
| SPDB Linker | Cleavable Disulfide Linker | N-Succinimidyl 4-(2-pyridyldithio)butyrate; connects the antibody to the drug. The disulfide bond is cleaved in the reductive intracellular environment.[] | Provides high stability in circulation, minimizing premature drug release and systemic toxicity, while allowing for targeted payload release inside the cell.[9][] |
| DM4 | Maytansinoid (Cytotoxic Payload) | A potent microtubule inhibitor. It binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][9] | Highly potent cytotoxic agent designed to eliminate target cells upon release from the ADC. |
Table 2: Summary of Phase 2 Clinical Trial Data for Carlumab in Idiopathic Pulmonary Fibrosis (IPF)
Disclaimer: This data is for the unconjugated antibody (Carlumab) and not the ADC. The trial was terminated due to an unfavorable benefit-risk analysis.
| Endpoint | Placebo | Carlumab (1 mg/kg) | Carlumab (5 mg/kg) | Carlumab (15 mg/kg) |
| Rate of % Change in FVC¹ (per 4 weeks) | -0.582% | -0.533% | -0.799% | -0.470% |
| Absolute Change in FVC (mL) | -130 mL | -290 mL | -370 mL | -320 mL |
| Serious Adverse Events (%) | 46.4% | 15.2% | 53.1% | 21.9% |
¹Forced Vital Capacity. Data sourced from Raghu et al., 2015.[6][7] The results showed no treatment effect on the primary endpoint.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for this compound is based on the central role of the CCL2 signaling pathway in fibrosis and the targeted delivery of a cytotoxic agent.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Carlumab - Wikipedia [en.wikipedia.org]
- 6. CC-chemokine ligand 2 inhibition in idiopathic pulmonary fibrosis: a phase 2 trial of carlumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Experiments with Anti-CCL2 (Carlumab)-SPDB-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in-vitro characterization of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC is composed of three key components:
-
Carlumab: A human monoclonal antibody that specifically targets the C-C motif chemokine ligand 2 (CCL2). CCL2 is a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment, which can promote tumor progression, angiogenesis, and metastasis.[1][2][3][4]
-
SPDB Linker: A cleavable disulfide linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate) that connects Carlumab to the cytotoxic payload.[5][6][7] This linker is designed to be stable in circulation and release the payload within the reducing environment of the target cancer cell.[5][7]
-
DM4 Payload: A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization.[8][9][10][11] Upon release inside the cancer cell, DM4 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptotic cell death.[8][10][11]
These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
The this compound ADC is engineered for targeted delivery of the cytotoxic agent DM4 to cells within the tumor microenvironment that express or are in close proximity to high levels of CCL2. The proposed mechanism of action is as follows:
-
Targeting: The Carlumab antibody component of the ADC binds to CCL2 in the tumor microenvironment.
-
Internalization: While Carlumab's primary mechanism is to neutralize extracellular CCL2, the ADC may be internalized by tumor cells or tumor-associated macrophages (TAMs) that bind and internalize the CCL2-ADC complex.
-
Payload Release: Once inside the cell, the SPDB linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[5][7]
-
Cytotoxicity: The released DM4 binds to tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis.[8][10][11]
Signaling Pathway
Below is a diagram illustrating the CCL2/CCR2 signaling axis, which is the target of the Carlumab antibody, and the subsequent intracellular mechanism of action of the DM4 payload.
Data Presentation
The following tables summarize representative in-vitro data for cell lines with high CCL2 expression.
Note: Specific preclinical data for this compound is not publicly available. The IC50 values presented below are illustrative and representative of the potency of maytansinoid (DM4)-based ADCs in solid tumor cell lines.[1] Researchers should determine the precise IC50 values for their specific experimental conditions.
Table 1: Cell Line Culture Conditions
| Cell Line | Cancer Type | Recommended Medium | Supplements | Seeding Density (cells/cm²) | Subculture Confluency |
| MDA-MB-231 | Breast Cancer | Leibovitz's L-15 Medium or DMEM | 15% FBS, 2mM L-glutamine | 1-3 x 10⁴ | 70-80% |
| PC-3 | Prostate Cancer | F-12K Medium or RPMI-1640 | 10% FBS, 1% Penicillin-Streptomycin | 1 x 10⁴ | 80% |
| A549 | Lung Cancer | F-12K Medium or DMEM:Ham's F12 (1:1) | 10% FBS, 1% Penicillin-Streptomycin | 1 x 10⁴ | 70-80% |
Table 2: Representative In-Vitro Cytotoxicity of Anti-CCL2-SPDB-DM4
| Cell Line | Incubation Time (hours) | Representative IC50 (pM) |
| MDA-MB-231 | 72 | 50 - 150 |
| PC-3 | 72 | 80 - 200 |
| A549 | 72 | 100 - 250 |
Experimental Workflow
The following diagram outlines a typical workflow for the in-vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Cell Culture
1.1. General Cell Culture Conditions
-
Incubator: Maintain a humidified atmosphere at 37°C with 5% CO2.
-
Aseptic Technique: All cell culture procedures should be performed in a sterile biological safety cabinet.
1.2. Thawing of Cryopreserved Cells
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
1.3. Subculturing
-
When cells reach the recommended confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add an appropriate volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding at least 2 volumes of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the appropriate seeding density.
Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted ADC. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Disclaimer
These protocols and application notes are intended for research use only and should be used as a guideline. Researchers should optimize the protocols for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling all reagents and cell lines.
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Stability of SPDB Disulfide Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) and other disulfide linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo stability of a disulfide linker like SPDB so critical for an ADC?
A1: The stability of the linker is crucial for both the safety and efficacy of an ADC. An ideal linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of its cytotoxic payload.[][2][][4] Premature drug release can lead to systemic toxicity and reduce the amount of active drug that reaches the target tumor cells, thereby narrowing the therapeutic window.[2][5] Conversely, the linker must be readily cleavable within the target cell to release the potent payload.[][4] Therefore, a delicate balance between stability in circulation and efficient cleavage at the target site is essential.[][]
Q2: What is the primary mechanism for the cleavage of SPDB and other disulfide linkers in vivo?
A2: SPDB and similar disulfide linkers are designed to be cleaved in the highly reductive environment inside a target cell.[] The concentration of glutathione (B108866) (GSH) is significantly higher inside cells compared to the bloodstream.[7][8] This high intracellular GSH concentration facilitates the reduction of the disulfide bond, breaking the connection between the antibody and the cytotoxic drug and releasing the active payload.[][7]
Q3: What factors can influence the in vivo stability of a disulfide linker?
A3: Several factors can impact the stability of a disulfide linker in vivo:
-
Steric Hindrance: The chemical structure surrounding the disulfide bond is a primary determinant of its stability.[8][9] Introducing bulky groups (like methyl groups) on the carbon atoms adjacent to the disulfide bond increases steric hindrance, making the linker more resistant to reduction and thus more stable in circulation.[8][9]
-
Conjugation Site: The specific site on the antibody where the linker-drug is attached can influence stability. Site-specific conjugation to engineered cysteines can sometimes offer greater stability compared to stochastic conjugation to lysines.[8][10]
-
Linker Chemistry: The overall chemical makeup of the linker, including its hydrophobicity or hydrophilicity, can affect the ADC's aggregation, clearance, and pharmacokinetic (PK) properties.[] Incorporating hydrophilic elements like PEG can sometimes improve PK performance.[]
-
Plasma Components: Reductive components and enzymes in the plasma of different species can contribute to linker cleavage, making cross-species comparisons important.[11]
Q4: My SPDB-linked ADC is showing poor stability. What are the main strategies to improve it?
A4: If you are experiencing premature payload release, consider these strategies:
-
Increase Steric Hindrance: The most common and effective strategy is to use a linker with greater steric hindrance around the disulfide bond.[9] For example, moving from a less hindered linker like SPP to a more hindered one like SPDB can improve stability.[2][11] Further increasing hindrance with additional methyl groups adjacent to the disulfide has been shown to enhance stability even more.[8][9]
-
Optimize Conjugation Site: If using site-specific conjugation, you can explore different cysteine locations on the antibody. Some sites may offer a microenvironment that better protects the disulfide bond from reduction.[8][10]
-
Consider Alternative Linkers: If modifying the disulfide linker is insufficient, you may need to evaluate fundamentally different linker technologies, such as enzyme-cleavable linkers (e.g., valine-citrulline) or non-cleavable linkers (e.g., thioether-based like SMCC).[5][11][12]
Troubleshooting Guides
Issue 1: My ADC shows a rapid decrease in the drug-to-antibody ratio (DAR) and high levels of free payload in plasma during in vivo studies.
-
Possible Cause: This is a direct indication of premature linker cleavage in the systemic circulation.[11] The SPDB linker may be too labile in your specific in vivo model.
-
Troubleshooting Steps:
-
Quantify Payload Release: Use a validated LC-MS/MS method to accurately measure the concentration of the free payload in plasma over time. This provides kinetic data on the instability.[5][11]
-
Conduct In Vitro Plasma Stability Assay: Before proceeding with further animal studies, incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and monitor DAR loss over time. Include a buffer control (e.g., PBS) to distinguish between inherent ADC instability and plasma-mediated cleavage.[11]
-
Evaluate a More Stable Linker: Synthesize a version of your ADC using a more sterically hindered disulfide linker.[9][11] Compare its stability directly against your current ADC in both in vitro and in vivo models.
-
Consider a Non-Cleavable Linker: As a benchmark, develop an ADC with a non-cleavable linker (e.g., SMCC).[11] This will help determine the maximum achievable stability and can be a useful tool to dissect whether the observed toxicity is payload- or linker-dependent.
-
Issue 2: The in vivo efficacy of my SPDB-linked ADC is lower than expected, despite showing high potency in vitro.
-
Possible Cause: The in vivo efficacy of ADCs with cleavable linkers does not always correlate with their in vitro potency.[9] Low efficacy in vivo, when in vitro potency is high, often points to a stability problem. If the linker is cleaved before the ADC reaches the tumor, the therapeutic effect is diminished.
-
Troubleshooting Steps:
-
Perform a Pharmacokinetic (PK) Study: Conduct a PK study to assess the stability of the ADC in vivo.[5][13] This involves measuring the concentrations of the total antibody, the intact ADC, and the free payload in plasma over a time course.[5][13][14] A rapid decline in the intact ADC concentration relative to the total antibody concentration confirms linker instability.
-
Analyze Linker Metabolites: The types of metabolites formed can provide clues about the cleavage mechanism. For instance, the presence of metabolites like S-methyl-DM4 suggests in vivo processing of the released payload.[15]
-
Re-evaluate Linker Design: Based on the PK data, select a more stable linker. An ADC with intermediate disulfide bond stability often provides the best balance of stability and effective payload release, leading to optimal in vivo efficacy.[9]
-
Quantitative Data Summary
Table 1: Impact of Steric Hindrance on Disulfide Catabolite Reduction
| Metabolite | Conjugation Site | # of Methyl Groups Adjacent to Disulfide | % Remaining (DTT, 15 min) | % Remaining (GSH, 24 h) |
| Cys-DM1 | Site-specific | 0 | 67% | 16% |
| Lys-SPDB-DM1 | Non-specific | 0 | 87% | 62% |
| Cys-DM3 | Site-specific | 1 | 97% | 73% |
| Lys-SPDB-DM3 | Non-specific | 1 | 98% | 98% |
| Lys-SPDB-DM4 | Non-specific | 2 | 100% | 99% |
| (Data sourced from a study on the reduction of disulfide catabolites using dithiothreitol (B142953) (DTT) and glutathione (GSH). An increasing number of methyl groups leads to a more stable disulfide bond that is more resistant to reduction.)[8] |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Assess Linker Stability
-
Test Article Preparation: Prepare the ADC test article at the desired concentration in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (typically n=3-5 animals per time point).
-
Blood Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) after dosing, collect blood samples via an appropriate method (e.g., retro-orbital or cardiac puncture) into tubes containing an anticoagulant like EDTA or heparin.[5]
-
Plasma Preparation: Immediately process the blood by centrifuging at approximately 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it frozen at -80°C until it is ready for analysis.[5]
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of the total antibody, the intact ADC, and the free payload using validated analytical methods such as ELISA and/or LC-MS/MS (see Protocols 2 and 3).[5]
-
Data Analysis: Plot the mean plasma concentrations for each analyte against time. Calculate key pharmacokinetic parameters, such as the half-life (t1/2) of the intact ADC and total antibody, to quantitatively assess the in vivo linker stability.[5]
Protocol 2: ELISA for Quantification of Total Antibody and Intact ADC
-
Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., an anti-human IgG antibody) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted plasma samples and a standard curve of known concentrations of a reference ADC to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. To detect different species, add either:
-
For Total Antibody: An HRP-conjugated anti-human IgG antibody.
-
For Intact ADC: An HRP-conjugated anti-drug antibody. Incubate for 1 hour at room temperature.[5]
-
-
Signal Development: Wash the plate thoroughly. Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding a stop solution. Read the absorbance at 450 nm using a microplate reader.[5]
-
Quantification: Generate a standard curve from the reference ADC data and use it to calculate the concentration of total antibody or intact ADC in the plasma samples.[5]
Visualizations
Caption: General mechanism of action for an ADC with a cleavable SPDB disulfide linker.
Caption: Experimental workflow for assessing the in vivo stability of an ADC linker.
Caption: Troubleshooting decision tree for addressing SPDB linker instability in vivo.
References
- 2. adcreview.com [adcreview.com]
- 4. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Maytansinoid ADCs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance mechanisms encountered during experiments with maytansinoid antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with maytansinoid ADC-resistant cell lines.
| Observed Issue | Potential Cause(s) | Suggested Action(s) |
| Complete loss of ADC efficacy in the resistant cell line. | 1. Complete loss of target antigen expression. 2. High levels of drug efflux pump (e.g., MDR1/P-glycoprotein) overexpression. | 1. Confirm target antigen expression via flow cytometry or Western blot. If negative, consider using an ADC targeting a different antigen. 2. Perform a drug efflux assay (e.g., Rhodamine 123 efflux assay). If efflux is high, co-administer the maytansinoid ADC with a potent ABC transporter inhibitor to see if sensitivity is restored.[1] |
| Reduced, but not absent, ADC efficacy. | 1. Partial downregulation of the target antigen. 2. Impaired ADC internalization or trafficking. 3. Altered lysosomal function (e.g., elevated pH, reduced proteolytic activity). 4. Upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-XL, MCL-1). | 1. Quantify the level of target antigen downregulation. Consider if a more potent payload or a combination therapy could overcome this. 2. Conduct an ADC internalization assay using a fluorescently labeled ADC. 3. Assess lysosomal function using probes like LysoTracker (for pH) or Magic Red™ (for cathepsin B activity). 4. Perform Western blot analysis for key BCL-2 family proteins. Consider combination therapy with a BH3 mimetic like venetoclax. |
| High variability in experimental replicates. | 1. Inconsistent cell culture conditions. 2. Heterogeneity within the resistant cell line population. | 1. Standardize all cell culture parameters, including passage number and seeding density. 2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles.[1] |
| ADC shows initial efficacy, but cells recover after treatment. | 1. The maytansinoid payload may be cytostatic rather than cytotoxic at the tested concentration. 2. A subpopulation of resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining). 2. Investigate the presence of cancer stem-like cells and consider combination with therapies targeting this population. |
| Cross-resistance to other microtubule-targeting agents, but not to ADCs with different payloads. | 1. Alterations in tubulin (mutations or isotype expression). | 1. Sequence the tubulin genes in your resistant cell line to identify potential mutations. 2. Analyze the expression of different β-tubulin isotypes via Western blot. |
| No or weak signal in Western blot for target antigen. | 1. Poor antibody quality or incorrect antibody dilution. 2. Inefficient protein extraction or transfer. 3. Low protein loading. | 1. Use a validated antibody at the recommended dilution. Include a positive control cell line with known high expression. 2. Optimize your lysis buffer and transfer conditions. Use a total protein stain (e.g., Ponceau S) to verify transfer efficiency. 3. Ensure accurate protein quantification and load sufficient protein (e.g., 20-30 µg). |
| High background in drug efflux assay. | 1. Sub-optimal dye concentration or incubation time. 2. Cell death leading to non-specific dye uptake. | 1. Titrate the concentration of Rhodamine 123 and optimize the incubation time. 2. Assess cell viability before and during the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to maytansinoid ADCs?
A1: Resistance to maytansinoid ADCs is multifactorial and can arise from:
-
Target Antigen-Related Mechanisms: Downregulation, mutation, or masking of the target antigen on the cancer cell surface, which reduces ADC binding and internalization.[1]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein), which actively pump the maytansinoid payload out of the cell.[1][2]
-
Impaired ADC Processing and Trafficking: Inefficient internalization of the ADC-antigen complex, or altered routing to lysosomes where the payload is released.[1]
-
Lysosomal Dysfunction: Changes in lysosomal pH or reduced activity of lysosomal proteases (e.g., cathepsins) can hinder the cleavage of the linker and release of the active maytansinoid.
-
Payload-Target Alterations: Mutations in tubulin, the molecular target of maytansinoids, can prevent the drug from binding and disrupting microtubule function.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins like BCL-2 and BCL-XL can make cancer cells resistant to the cytotoxic effects of the maytansinoid payload.[3][4]
Q2: How can I generate a maytansinoid ADC-resistant cell line in the lab?
A2: A common method is to expose a sensitive parental cell line to gradually increasing concentrations of the maytansinoid ADC over a prolonged period.[1][5][6] This can be done through continuous exposure or intermittent cycles of treatment and recovery to mimic clinical dosing schedules.[1][5][6] It is advisable to start with a concentration around the IC50 of the parental cell line and incrementally increase the dose as the cells adapt. The resistant phenotype should be periodically confirmed by cytotoxicity assays.
Q3: What is the "bystander effect" and how does it relate to maytansinoid ADC resistance?
A3: The bystander effect is the ability of an ADC to kill neighboring antigen-negative tumor cells.[][8] This occurs when the payload is released from the target cell and diffuses into adjacent cells. For maytansinoid ADCs with cleavable linkers, a cell-permeable payload can be released and exert this effect. This can be advantageous in tumors with heterogeneous antigen expression. Resistance can arise if the payload is not efficiently released or if the neighboring cells have their own resistance mechanisms (e.g., drug efflux pumps).
Q4: Can changing the linker or payload overcome resistance?
A4: Yes, altering the ADC design is a key strategy. For instance:
-
Hydrophilic Linkers: Using linkers like PEG4Mal can result in more hydrophilic metabolites that are poorer substrates for MDR1, thus bypassing this resistance mechanism.[9][10]
-
Cleavable vs. Non-cleavable Linkers: In cells with resistance due to impaired lysosomal processing, an ADC with a linker that can be cleaved by other intracellular enzymes might be more effective. Conversely, cells resistant to ADCs with cleavable linkers may still be sensitive to those with non-cleavable linkers.[11]
-
Alternative Payloads: If resistance is due to tubulin mutations, switching to an ADC with a different class of payload, such as a DNA-damaging agent, can restore cytotoxic activity.
Q5: What are the critical controls to include in my ADC resistance experiments?
A5: It is crucial to include the following controls:
-
Parental Cell Line: Always compare the results from your resistant cell line to the original, sensitive parental line.
-
Isotype Control ADC: An ADC with the same linker and payload but with an antibody that does not recognize an antigen on your target cells. This helps to assess non-specific uptake and toxicity.
-
Unconjugated Antibody: To understand the contribution of the antibody's own biological activity.
-
Free Payload: To determine if resistance is specific to the ADC or to the cytotoxic agent itself.
-
Positive and Negative Controls for Assays: For example, in a drug efflux assay, include a known MDR1 inhibitor as a positive control.
Data on Maytansinoid ADC Resistance
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs in Sensitive and Resistant Cell Lines
| Cell Line | ADC | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Resistance Mechanism |
| MDA-MB-361 | TM-ADC (Trastuzumab-Maytansinoid) | 1.6 nM | ~410 nM | ~256 | Increased ABCC1 (MRP1) |
| JIMT-1 | TM-ADC (Trastuzumab-Maytansinoid) | 6.3 nM | ~101 nM | ~16 | Decreased HER2 |
| N87 | T-DM1 | 1.6 ng/mL | ~174 ng/mL | ~109 | Altered ADC trafficking (Caveolae-mediated endocytosis) |
| COLO 205 | Anti-EpCAM-SMCC-DM1 | 0.03 nM | 0.24 nM | 8 | MDR1 expression |
Data compiled from multiple sources.[1][11][12][13] TM-ADC is structurally similar to T-DM1.
Table 2: Effect of MDR1 Inhibition on Maytansinoid Cytotoxicity
| Cell Line | Compound | IC50 (- Cyclosporin A) | IC50 (+ Cyclosporin A) | Fold Sensitization |
| HCT-15 | Maytansine | 1.2 nM | 0.2 nM | 6 |
| UO-31 | Maytansine | 0.8 nM | 0.1 nM | 8 |
| HCT-15 | DM1SMe | 1.5 nM | 0.2 nM | 7.5 |
| UO-31 | DM1SMe | 0.9 nM | 0.1 nM | 9 |
Cyclosporin A is an inhibitor of MDR1. Data adapted from Kovtun et al., 2010.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a maytansinoid ADC on parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
Maytansinoid ADC
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the maytansinoid ADC in complete culture medium.
-
Remove the old medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values.
ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of a fluorescently labeled ADC.
Materials:
-
Parental and resistant cell lines
-
Fluorescently labeled maytansinoid ADC (e.g., with Alexa Fluor 488)
-
FACS buffer (PBS + 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration (e.g., 1-10 µg/mL).
-
Incubate on ice for 30 minutes to allow binding but prevent internalization.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization.
-
At each time point, stop internalization by placing the cells on ice.
-
Add a quenching solution (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of the ADC remaining on the cell surface.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the internalized ADC.
Drug Efflux Assay (Rhodamine 123)
This protocol assesses the activity of MDR1 drug efflux pumps.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (a substrate for MDR1)
-
MDR1 inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control
-
Complete culture medium
-
Flow cytometer
Procedure:
-
Incubate cells (1x10^6 cells/mL) with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C to allow dye uptake.
-
For the inhibitor control, pre-incubate a separate set of cells with the MDR1 inhibitor for 30 minutes before adding Rhodamine 123.
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. Reduced fluorescence in the resistant cells compared to the parental cells (and restoration of fluorescence in the presence of the inhibitor) indicates active drug efflux.[3][14]
Western Blot for Target Antigen Expression (e.g., HER2)
This protocol determines the protein levels of the target antigen.
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-HER2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize and quantify the protein bands, normalizing to the loading control.[8][15]
Lysosomal Proteolytic Activity Assay (Magic Red™ Cathepsin B Assay)
This protocol measures the activity of the lysosomal protease Cathepsin B.
Materials:
-
Parental and resistant cell lines
-
Magic Red™ Cathepsin B Substrate
-
DMSO
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., chamber slides or 96-well plate).
-
Reconstitute the Magic Red™ substrate in DMSO to create a stock solution, then dilute to the final working concentration in culture medium.
-
Add the working solution to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
If desired, add Hoechst 33342 for the last 10-20 minutes of incubation to stain the nuclei.
-
Wash the cells with PBS.
-
Analyze the red fluorescence of the cleaved substrate using a fluorescence microscope or plate reader. A decrease in fluorescence in resistant cells may indicate reduced cathepsin B activity.[2][14][16]
Visualizations
Caption: Key mechanisms of resistance to maytansinoid ADCs.
Caption: A logical workflow for troubleshooting maytansinoid ADC resistance.
Caption: Simplified HER2 signaling and points of therapeutic intervention.
Caption: Regulation of apoptosis by BCL-2 family proteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Neutralization of BCL-2/XL Enhances the Cytotoxicity of T-DM1 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutralization of BCL-2/XL enhances the cytotoxicity of T-DM1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 13. aacrjournals.org [aacrjournals.org]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio to Reduce ADC Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Antibody-Drug Conjugate (ADC) aggregation. The following information addresses common issues related to optimizing the drug-to-antibody ratio (DAR) to maintain ADC stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Antibody-Drug Conjugate (ADC) formulations?
A1: ADC aggregation is a complex issue arising from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors include:
-
Hydrophobicity: The conjugation of highly hydrophobic payloads and linkers to an antibody can expose or create hydrophobic patches on the protein surface. This increased surface hydrophobicity promotes intermolecular interactions, leading to aggregation.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules, particularly hydrophobic ones, increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][4] ADCs with a very high DAR (e.g., >8) can also exhibit faster clearance rates in vivo.[1]
-
Unfavorable Buffer Conditions: The buffer's pH and salt concentration are critical for ADC stability. Aggregation can be induced by buffer conditions that are at or near the antibody's isoelectric point (pI), where its net charge is zero and solubility is minimal.[1][2] Inappropriate ionic strength can also fail to screen charge-charge interactions or promote hydrophobic interactions.[1]
-
Conjugation Chemistry and Solvents: The solvents used to dissolve poorly soluble payload-linkers during conjugation can disrupt the antibody's structure and promote aggregation.[2]
-
Physical Stress: Factors such as frequent freeze-thaw cycles, elevated temperatures, and shaking during transportation can denature the ADC and lead to aggregation.[5][6]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the efficacy and stability of an ADC?
A2: The DAR is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[7][8]
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency because more cytotoxic payload is delivered to the target cell.[4]
-
Stability and Pharmacokinetics: ADCs with a very high DAR (e.g., >8) often show increased aggregation and faster clearance from circulation, which can reduce their overall in vivo efficacy.[1][5] This is often linked to increased hydrophobicity, leading to greater uptake by the liver.[1] Optimizing the DAR is a balance between achieving sufficient potency and maintaining favorable physicochemical and pharmacokinetic properties. A lower DAR (typically 2 to 4) often results in an ADC with a better pharmacokinetic profile and a wider therapeutic window.[7]
Q3: What are the key strategies to control the DAR and minimize aggregation?
A3: Several strategies can be employed to achieve a more homogeneous DAR and reduce aggregation:
-
Site-Specific Conjugation: Engineering specific amino acid residues (e.g., cysteines, non-natural amino acids) on the antibody allows for precise control over the location and number of conjugated drugs. This leads to a more homogeneous ADC product with predictable behavior.[9]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads at specific sites with high reproducibility.[9]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload, improve solubility, and reduce the tendency for aggregation.[4][6]
-
Process Control: Carefully controlling the stoichiometry (molar ratio of payload-linker to antibody) and reaction parameters such as pH, temperature, and reaction time is fundamental to optimizing the DAR.[9]
-
Immobilization during Conjugation: Immobilizing antibodies on a solid-phase support, like a resin, during the conjugation process can prevent them from interacting and aggregating.[2]
Troubleshooting Guide: ADC Aggregation
Symptom: Your Size-Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
Below is a step-by-step guide to troubleshoot and mitigate ADC aggregation.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
| Potential Cause | Recommended Action | Rationale |
| High Hydrophobicity of the ADC | Optimize the DAR, aiming for a lower average (e.g., 2-4).[8] Consider incorporating hydrophilic linkers (e.g., PEG) into your construct.[4][6] | A high DAR with hydrophobic payloads increases the surface hydrophobicity of the ADC, promoting self-association.[3][10] Hydrophilic linkers can mask the payload's hydrophobicity, improving solubility.[6] |
| Unfavorable Buffer Conditions | Ensure the pH of your formulation buffer is not at or near the isoelectric point (pI) of the antibody.[2] Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions.[1] | At the pI, the net charge of the protein is zero, leading to minimum solubility and maximum aggregation propensity.[2] |
| Freeze-Thaw Stress | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles.[1] Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation.[1] | Repeated freezing and thawing can cause denaturation and subsequent aggregation of the protein.[5] |
| High Protein Concentration | Evaluate the effect of protein concentration on aggregation. While higher concentrations are often preferred for manufacturing, they can increase the likelihood of molecular interactions.[6] | Higher concentrations increase the probability of intermolecular clustering.[6] |
| Presence of Solvents from Conjugation | Ensure the complete removal of organic solvents used to dissolve the linker-payload after the conjugation step through purification methods like dialysis or diafiltration. | Residual solvents can disrupt the protein's tertiary structure, leading to aggregation.[2] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation:
-
Chromatography System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, typically phosphate-buffered saline (PBS) at a pH of 6.8-7.4.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[1]
-
Protocol 2: Cysteine-Based ADC Conjugation (Thiol-Maleimide Chemistry)
Objective: To conjugate a maleimide-functionalized linker-drug to an antibody via reduced interchain disulfide bonds.
Methodology:
-
Antibody Reduction:
-
Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess is a common starting point and should be optimized to achieve the desired DAR.[8]
-
Incubate the reaction at 37°C for 30-60 minutes.[8]
-
Remove the excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).[8]
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the maleimide-linker-drug in a suitable organic solvent like DMSO to a concentration of 10-20 mM.[8]
-
Add the dissolved linker-drug to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.[8] Ensure the final DMSO concentration is below 10%.[8]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[8]
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.[11]
-
-
Purification:
-
Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC).[7]
-
Caption: Experimental workflow for cysteine-based ADC conjugation.
Data on Analytical Techniques for ADC Characterization
| Analytical Technique | Purpose | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Detects and quantifies aggregation and fragmentation.[12] | Percentage of monomer, dimer, and higher-order aggregates.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) and distribution.[7][12] | Separates ADC species based on the number of conjugated drugs, allowing for the calculation of average DAR.[7] |
| Reversed-Phase HPLC (RP-HPLC) | Evaluates payload stability and release profile.[12] | Can be used to determine the average DAR after sample preparation. |
| Mass Spectrometry (MS) | Provides an accurate determination of the average DAR and can identify the distribution of different DAR species.[11] | Precise mass measurements of the intact ADC and its subunits. |
| Dynamic Light Scattering (DLS) | Estimates the average size and size distribution of ADC aggregates.[6] | Provides information on the hydrodynamic radius of particles in solution and can detect the onset of aggregation. |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Challenges in DM4 Conjugation to Monoclonal Antibodies
Welcome to the technical support center for DM4 conjugation to monoclonal antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and characterization of DM4-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when conjugating the cytotoxic agent DM4 to a monoclonal antibody?
The conjugation of DM4 to a monoclonal antibody (mAb) presents several challenges that can impact the efficacy, stability, and therapeutic index of the resulting ADC. Key challenges include:
-
Controlling the Drug-to-Antibody Ratio (DAR): Achieving a specific and homogeneous DAR is critical. A low DAR may result in suboptimal potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance in vivo.[1]
-
ADC Aggregation: The hydrophobic nature of the DM4 payload increases the propensity for the ADC to aggregate.[2][3] Aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[4][5]
-
Linker Stability: The linker connecting DM4 to the antibody must be stable enough to prevent premature drug release in circulation, which can cause off-target toxicity, but also be efficiently cleaved at the target site to release the cytotoxic payload.[6]
-
Heterogeneity of the Final Product: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can complicate characterization and manufacturing.[7]
-
Impact on Antibody Integrity: The conjugation process itself, including the use of reducing agents or organic solvents, can potentially alter the structure and function of the antibody, affecting its antigen-binding affinity and overall stability.[5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the properties of a DM4-ADC?
The DAR is a critical quality attribute of an ADC that significantly influences its therapeutic properties.
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency. However, this does not always translate to better in vivo efficacy.[8]
-
Pharmacokinetics (PK): ADCs with a high DAR (e.g., >8) tend to have faster clearance rates and a shorter half-life.[9] This is often attributed to increased hydrophobicity, leading to greater uptake by the reticuloendothelial system.
-
Toxicity: A higher DAR can increase the risk of off-target toxicity due to the higher payload concentration and faster clearance, which may lead to accumulation in organs like the liver.[10]
-
Aggregation: Increased hydrophobicity from a higher DAR is a major driver of ADC aggregation.[3]
Q3: What are the common linker chemistries used for conjugating DM4?
DM4 is a thiol-containing maytansinoid, and its conjugation to an antibody is typically achieved through linkers that react with either lysine or cysteine residues on the antibody.[11][]
-
Lysine-Based Conjugation: This approach targets the primary amines on the side chains of lysine residues. Linkers used for this method often contain an N-hydroxysuccinimide (NHS) ester, which reacts with the amine to form a stable amide bond.[11] A common example is the use of a sulfo-SPDB linker.[4][]
-
Cysteine-Based Conjugation: This method involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which can then react with a maleimide-containing linker to form a stable thioether bond. This approach allows for more control over the conjugation sites and can lead to a more homogeneous ADC product.[14]
The choice between a cleavable and non-cleavable linker is also crucial. Cleavable linkers (e.g., disulfide-based linkers like SPDB) are designed to release the drug in the reducing environment of the tumor cell, while non-cleavable linkers (e.g., thioether-based linkers like SMCC) release the drug after lysosomal degradation of the antibody.[6][]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed Post-Conjugation
Symptom: Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after the conjugation reaction or during storage.
| Potential Cause | Troubleshooting Strategy |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[15] Reduce the molar excess of the DM4-linker construct during the reaction. |
| Hydrophobicity of the DM4-Linker | Consider using a more hydrophilic linker to counteract the hydrophobicity of the DM4 payload.[15] |
| Suboptimal Buffer Conditions | Conduct a screening study to identify the optimal pH and buffer system for ADC stability. The optimal pH is often 1-2 units away from the antibody's isoelectric point (pI).[15] Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to minimize hydrophobic interactions and enhance stability.[15] |
| Thermal and Mechanical Stress | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding and aggregation.[16] Avoid vigorous mixing or agitation that can induce shear stress.[3] |
| Presence of Organic Solvents | Minimize the concentration of organic solvents (e.g., DMSO) used to dissolve the DM4-linker construct. Add the dissolved reagent to the antibody solution slowly with gentle mixing to prevent localized high concentrations.[16] |
Issue 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) is consistently too high, too low, or varies significantly between batches.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Stoichiometry | Carefully control and verify the molar ratio of the DM4-linker to the antibody in the conjugation reaction.[1] |
| Variable Reaction Parameters | Strictly control and document all reaction parameters, including temperature, pH, and reaction time, as these can significantly influence conjugation efficiency.[1][5] |
| Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., DTT, TCEP) and the reduction time and temperature to achieve the desired number of free thiols for conjugation. |
| Linker-Payload Instability | Ensure the DM4-linker construct is stored properly (e.g., at -80°C, protected from light and moisture) to prevent degradation before use.[4] |
| Inaccurate DAR Measurement | Validate the analytical method used for DAR determination (e.g., HIC, MS) to ensure accuracy and reproducibility. |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics
| ADC Property | Low DAR (2-4) | High DAR (>8) | Reference |
| In Vitro Potency | Lower | Higher | [8] |
| In Vivo Efficacy | Often Improved | Can be Decreased | [8][9] |
| Plasma Clearance | Slower | Faster | [9] |
| Half-Life | Longer | Shorter | [9] |
| Tolerability | Better | Lower | [9] |
Table 2: Influence of Linker Type on ADC Stability and Clearance
| Linker Type | Relative Stability in Plasma | Relative Clearance Rate | Reference |
| SPDP (Disulfide) | Lower | Higher | [9] |
| SMCC (Thioether) | Higher | Lower | [9] |
| Hindered Disulfide (e.g., SSNPP) | Higher than SPDP | Lower than SPDP | [9] |
Experimental Protocols
Protocol 1: DM4 Conjugation to a Monoclonal Antibody via Lysine Residues (using sulfo-SPDB-DM4)
Objective: To conjugate sulfo-SPDB-DM4 to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
sulfo-SPDB-DM4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G25)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to remove any primary amine-containing substances (e.g., Tris) from the antibody solution.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
sulfo-SPDB-DM4 Preparation:
-
Immediately before use, dissolve the sulfo-SPDB-DM4 in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved sulfo-SPDB-DM4 to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted sulfo-SPDB-DM4.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated DM4 and other reaction components using a desalting column (e.g., Sephadex G25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of a DM4-ADC.
Materials:
-
DM4-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
System Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
-
Sample Preparation and Injection:
-
Dilute the DM4-ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject 10-50 µg of the prepared sample onto the column.
-
-
Elution:
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(% Peak Area of each species) x (DAR of that species)] / 100
-
Visualizations
Caption: General experimental workflow for DM4-ADC synthesis and characterization.
Caption: Decision tree for troubleshooting DM4-ADC aggregation.
Caption: Simplified signaling pathway for the mechanism of action of a DM4-ADC.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Temperature and Nutrient Limitations Decrease Transfer of Conjugative IncP-1 Plasmid pKJK5 to Wild Escherichia coli Strains [frontiersin.org]
- 6. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Lysine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Hepatotoxicity Associated with Maytansinoid Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoid-based antibody-drug conjugates (ADCs). The information provided is intended to help users address specific issues related to hepatotoxicity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of maytansinoid ADC-induced hepatotoxicity?
A1: Hepatotoxicity associated with maytansinoid ADCs is a significant concern and can arise from several mechanisms[][2]:
-
On-target, off-tumor toxicity: The target antigen of the ADC may be expressed on normal liver cells, leading to unintended cytotoxicity[].
-
Off-target toxicity: The ADC or its payload may bind to molecules on hepatocytes independent of the target antigen. For example, trastuzumab emtansine (T-DM1) has been shown to bind to cytoskeleton-associated protein 5 (CKAP5) on hepatocytes via its DM1 payload, inducing apoptosis[2][3].
-
Non-specific uptake: ADCs can be taken up by cells of the reticuloendothelial system in the liver, such as Kupffer cells, leading to the release of the cytotoxic payload[4].
-
Premature payload release: Instability of the linker can lead to the premature release of the maytansinoid payload into systemic circulation, which can then be taken up by hepatocytes[][5].
-
Bystander effect: The maytansinoid payload, once released from the target cell, can diffuse across cell membranes and affect neighboring healthy liver cells[].
Q2: How does the drug-to-antibody ratio (DAR) influence hepatotoxicity?
A2: The drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to a single antibody, is a critical parameter that can significantly impact hepatotoxicity[][5]. Higher DAR values can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and greater accumulation in the liver[4]. This increased liver exposure can, in turn, elevate the risk of hepatotoxicity[]. Conversely, a lower DAR may result in reduced efficacy. Therefore, optimizing the DAR is a key aspect of developing a safe and effective ADC.
Q3: What is the role of the linker in maytansinoid ADC-induced hepatotoxicity?
A3: The linker, which connects the maytansinoid payload to the antibody, plays a crucial role in the safety and efficacy of an ADC, including its potential for hepatotoxicity[][5].
-
Linker Stability: An ideal linker should be stable in systemic circulation to prevent premature payload release and minimize off-target toxicity[6]. Unstable linkers can lead to the release of the maytansinoid in the bloodstream, contributing to hepatotoxicity.
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable linkers are designed to release the payload under specific conditions found within the target cell (e.g., enzymatic cleavage). While this can enhance the bystander effect and efficacy, it also carries a risk of premature cleavage in circulation[][5].
-
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally leads to better stability in plasma and potentially reduced hepatotoxicity, but may compromise efficacy, especially for targets with low expression[].
-
Q4: What are the common clinical signs of maytansinoid ADC-induced hepatotoxicity?
A4: The most common clinical signs of hepatotoxicity associated with maytansinoid ADCs are elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)[2][7]. In clinical trials, these are typically monitored regularly. Most cases of liver enzyme elevation are manageable with dose modifications or discontinuation of the ADC[]. Severe hepatotoxicity is less common but can be life-threatening[8].
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed in in vitro hepatocyte assays.
Possible Causes and Troubleshooting Steps:
-
Contamination of ADC with free payload: Small amounts of unconjugated maytansinoid can lead to significant cytotoxicity.
-
Troubleshooting: Ensure rigorous purification of the ADC after conjugation to remove any free payload. Analyze the final product for the presence of free drug.
-
-
High non-specific uptake by hepatocytes: The antibody component of the ADC may have an unexpected affinity for hepatocytes.
-
Troubleshooting: Test the unconjugated antibody alone in the hepatocyte assay to assess its baseline cytotoxicity. Consider engineering the antibody to reduce non-specific binding.
-
-
Inappropriate cell model: The chosen hepatocyte cell line (e.g., HepG2, HepaRG) may be overly sensitive to the maytansinoid payload or express the target antigen at low levels.
-
Troubleshooting: Use primary human hepatocytes for a more physiologically relevant model, if possible[9]. Characterize the expression of the target antigen on the chosen cell line.
-
-
High DAR of the ADC: A higher than intended DAR can lead to increased cytotoxicity.
-
Troubleshooting: Accurately determine the DAR of your ADC batch using appropriate analytical methods (see Experimental Protocols section). If the DAR is too high, optimize the conjugation reaction.
-
Problem 2: Inconsistent results in plasma stability assays.
Possible Causes and Troubleshooting Steps:
-
Variability in plasma source: Plasma from different species or even different donors can have varying levels of enzymes that may affect linker stability.
-
Troubleshooting: Use pooled plasma from a single species for consistency. If investigating species differences, ensure the source of each plasma type is well-documented[10].
-
-
Issues with ADC capture from plasma: Inefficient or variable capture of the ADC from the plasma matrix can lead to inaccurate measurements of payload release.
-
Troubleshooting: Optimize the immunoaffinity capture step (e.g., using Protein A beads) to ensure consistent and high recovery of the ADC[11].
-
-
Analytical method variability: Inconsistent results from the analytical method used to quantify the released payload (e.g., LC-MS).
-
Troubleshooting: Validate the analytical method for linearity, accuracy, and precision. Use an internal standard to account for variations in sample processing and instrument response[11].
-
Problem 3: Higher than expected liver enzyme elevation in in vivo studies.
Possible Causes and Troubleshooting Steps:
-
Poor in vitro-in vivo correlation: The in vitro models used may not have accurately predicted the in vivo hepatotoxicity.
-
Suboptimal ADC properties: The ADC may have a high DAR, a linker with insufficient in vivo stability, or an antibody with high non-specific liver uptake.
-
Troubleshooting: Re-characterize the ADC for DAR and linker stability in vivo. If necessary, re-engineer the ADC with a lower DAR or a more stable linker.
-
-
Species-specific metabolism: The chosen animal model may metabolize the ADC differently than humans, leading to the formation of more toxic metabolites.
-
Troubleshooting: Investigate the metabolism of the ADC in the preclinical species and compare it to human liver microsome data to assess the relevance of the animal model[14].
-
Data Presentation
Table 1: Incidence of Elevated Liver Enzymes with Maytansinoid and Other ADCs in Breast Cancer Clinical Trials
| ADC (Payload) | All-Grade ALT Elevation (%) | Grade ≥3 ALT Elevation (%) | All-Grade AST Elevation (%) | Grade ≥3 AST Elevation (%) | Reference |
| Trastuzumab emtansine (DM1) | - | 3.42 | - | 3.95 | [7] |
| Sacituzumab govitecan (SN-38) | 25.30 | - | - | - | [7] |
| Trastuzumab deruxtecan (B607063) (Topoisomerase I inhibitor) | - | - | 31.89 | - | [7] |
Table 2: Acute Toxicity Study of a Site-Specific Maytansinoid ADC (AJICAP-ADC) vs. T-DM1 in Rats
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Liver Weight (g) | AST (U/L) |
| Trastuzumab-AJICAP-maytansinoid | 20 | No significant change | ~10 | ~100 |
| 120 | No significant change | ~11 | ~150 | |
| T-DM1 | 20 | No significant change | ~11 | ~150 |
| 40 | Mortality/Severe Toxicity | - | - | |
| Data adapted from a rat acute toxicity study.[15] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of maytansinoid ADCs on hepatocyte cell lines (e.g., HepG2).
-
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Maytansinoid ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed hepatocyte cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody control in cell culture medium.
-
Remove the old medium from the cells and add the ADC or antibody dilutions. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors)[16].
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Plasma Stability Assay
This protocol provides a general workflow for assessing the stability of a maytansinoid ADC in plasma.
-
Materials:
-
Maytansinoid ADC
-
Pooled plasma (e.g., human, rat, mouse)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A magnetic beads)
-
LC-MS system
-
-
Procedure:
-
Incubate the maytansinoid ADC in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C[17].
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
At each time point, capture the ADC from the plasma sample using immunoaffinity beads[11].
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point[17].
-
Alternatively, quantify the amount of released payload in the supernatant using LC-MS[10].
-
Plot the DAR or the percentage of released payload over time to assess the stability of the ADC.
-
3. Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the DAR of an ADC.
-
UV/Vis Spectroscopy:
-
This is a simple and rapid method that requires the antibody and the payload to have distinct maximum absorbance wavelengths[18][19].
-
The concentrations of the antibody and the payload are calculated based on their absorbance values and extinction coefficients, and the DAR is determined by the molar ratio[19].
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the hydrophobicity of the antibody, species with different numbers of payloads can be resolved[18].
-
This method provides information on the distribution of different DAR species and the average DAR. It is particularly useful for cysteine-conjugated ADCs[18].
-
-
Mass Spectrometry (MS):
Visualizations
Caption: Off-target hepatotoxicity pathway of T-DM1 via CKAP5 binding.
Caption: Workflow for in vitro hepatotoxicity assessment using an MTT assay.
Caption: Relationship between ADC parameters and the risk of hepatotoxicity.
References
- 2. academic.oup.com [academic.oup.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Incidence of antibody–drug conjugate-related hepatotoxicity in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. imrpress.com [imrpress.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. sciex.com [sciex.com]
addressing premature payload release from disulfide linkers
Welcome to the technical support center for disulfide linker technologies in antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature payload release from disulfide linkers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are disulfide linkers and why are they used in ADCs?
Disulfide linkers are a type of chemically cleavable linker used to connect a cytotoxic payload to an antibody.[] They are designed to be stable in the bloodstream and release the payload within the reducing environment of target tumor cells.[] This selective release mechanism is possible because the concentration of reducing agents like glutathione (B108866) is significantly higher inside cells (1–10 mmol/L) compared to the blood plasma (~5 µmol/L).[] This targeted release aims to increase the therapeutic index and reduce off-target toxicity.[]
Q2: What are the primary causes of premature payload release from disulfide linkers?
Premature payload release in the bloodstream is a key challenge in ADC development.[] The main causes include:
-
Thiol-Disulfide Exchange: Reaction with circulating thiols, such as cysteine and albumin, can lead to cleavage of the disulfide bond.[3][4][5] Cysteine is the most abundant reactive thiol in plasma.[3]
-
Linker Instability: The inherent chemical stability of the disulfide bond itself can be insufficient to withstand the physiological conditions of the bloodstream.[6]
-
Disulfide Bond Scrambling: Under certain conditions, especially during manufacturing or storage, the interchain disulfide bonds of the antibody can undergo scrambling, potentially compromising the ADC's structure and stability.[7]
Q3: How does steric hindrance affect the stability of disulfide linkers?
Steric hindrance around the disulfide bond is a critical factor in modulating its stability.[6][8][9][10] Increasing steric hindrance, for example by adding methyl groups adjacent to the disulfide bond, can protect it from reduction by circulating thiols, thereby enhancing stability in plasma.[10][11] However, excessive steric hindrance might also slow down the desired payload release within the tumor cell.[8] Therefore, an optimal balance is necessary.[8]
Q4: Can the conjugation site on the antibody influence linker stability?
Yes, the site of conjugation on the antibody significantly impacts ADC stability.[6][8] Attaching the linker to a more sterically shielded cysteine residue on the antibody can protect the disulfide bond from premature cleavage.[8] This "steric shield" provided by the antibody's structure can reduce the accessibility of the linker to plasma reductants.[8]
Troubleshooting Guides
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays
Symptoms:
-
LC-MS analysis shows a significant decrease in the average DAR over time when the ADC is incubated in plasma.[12]
-
High levels of free payload are detected in plasma samples.[6]
Possible Causes & Troubleshooting Steps:
-
Inherent Linker Instability: The disulfide bond may be too labile in the plasma matrix.
-
Protocol: Run a control experiment by incubating the ADC in a buffer solution (e.g., PBS) without plasma.[6] A stable DAR in the buffer control would indicate that plasma components are responsible for the cleavage.
-
-
Thiol-Disulfide Exchange with Plasma Components: Circulating thiols are likely cleaving the linker.
-
Solution 1: Increase Steric Hindrance: Synthesize ADCs with linkers that have increased steric hindrance around the disulfide bond (e.g., by introducing methyl groups).[10][11] Compare the plasma stability of these new constructs with the original ADC.
-
Solution 2: Optimize Conjugation Site: If using site-specific conjugation, re-engineer the antibody to place the cysteine conjugation site in a more sterically protected region.[8]
-
-
Assay Artifacts: Experimental conditions may be causing artificial degradation of the ADC.
Issue 2: Inconsistent or Low In Vivo Efficacy Despite High In Vitro Potency
Symptoms:
-
The ADC demonstrates high cytotoxicity against target cells in vitro, but shows poor anti-tumor activity in animal models.[13]
Possible Causes & Troubleshooting Steps:
-
Premature Payload Release In Vivo: The linker is likely unstable in circulation, leading to a reduced concentration of the ADC reaching the tumor.
-
Suboptimal Balance Between Stability and Release: The linker may be too stable, preventing efficient payload release inside the tumor cells.[3][8]
-
Inefficient Intracellular Processing: Even if the ADC reaches the tumor cell, the payload may not be released efficiently.
Data Summary
Table 1: Comparative In Vitro Stability of Different Disulfide Linkers
| Linker Type | Modification | Stability in Human Plasma | Key Findings |
| SPP | Less sterically hindered | Susceptible to cleavage | May lead to premature payload release.[6] |
| SPDB | More sterically hindered | More stable than SPP | Increased steric hindrance improves plasma stability.[6] |
| Direct Cysteine | Unhindered disulfide at specific sites | High stability | Steric protection from the antibody structure can stabilize an otherwise labile bond.[3] |
Table 2: Impact of Steric Hindrance on Disulfide Bond Reduction
| Disulfide Catabolite | Number of Adjacent Methyl Groups | Reduction with DTT (50 µM) | Reduction with GSH (50 µM) |
| Lys-catabolite 1 | 0 | Fast | Fast |
| Lys-catabolite 2 | 1 | Moderate | Slow |
| Lys-catabolite 3 | 2 | Slow | Very Slow |
| Cys-catabolite 1 | 0 | Very Fast | Fast |
| Cys-catabolite 2 | 1 | Fast | Moderate |
| Cys-catabolite 3 | 2 | Moderate | Slow |
| Data adapted from reduction experiments on maytansinoid catabolites.[3] Increasing the number of methyl groups adjacent to the disulfide bond makes it more resistant to reduction. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by monitoring the average Drug-to-Antibody Ratio (DAR) over time.[12]
Methodology:
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 1.3 mg/mL at 37°C. Include a buffer control (e.g., PBS) to assess the inherent stability of the ADC.[12]
-
Time Points: Collect aliquots at various time points over a period of seven days (e.g., Day 0, 1, 2, 3, 5, 7).[12]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A or Protein G magnetic beads.[12]
-
Analysis: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[12] A decrease in DAR over time indicates premature payload release.[12] The supernatant can also be analyzed to quantify the released payload.[12]
Protocol 2: Lysosomal Stability Assay
Objective: To assess the release of the payload from the ADC within a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC in a solution containing human liver lysosomes or S9 fraction at a concentration of 0.05 mg/mL for up to 24 hours at 37°C.[14] The buffer should be fortified to ensure metabolic activity.[14]
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Inactivation: Heat-inactivate the samples at 95°C for five minutes to stop the enzymatic reactions.[14]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and any metabolites.[14]
Visualizations
Caption: Mechanism of disulfide linker cleavage.
Caption: Troubleshooting workflow for premature payload release.
References
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 11. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Enhancing Tumor Penetration of Anti-CCL2 (Carlumab)-SPDB-DM4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance tumor penetration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antibody-drug conjugate designed for targeted cancer therapy. Its mechanism involves two key components:
-
Anti-CCL2 (Carlumab) Antibody: This monoclonal antibody targets and binds to the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 is often overexpressed in the tumor microenvironment (TME) and plays a crucial role in recruiting tumor-associated macrophages (TAMs) and other immunosuppressive cells.[3] By neutralizing CCL2, Carlumab aims to disrupt this recruitment, thereby modulating the TME and potentially inhibiting tumor growth, angiogenesis, and metastasis.[1][2][3]
-
SPDB-DM4 Linker-Payload: The antibody is connected via a cleavable disulfide linker (SPDB) to the potent microtubule-disrupting agent, DM4.[4][5] Upon binding to CCL2 in the tumor interstitium, the ADC is intended to be internalized by target cells or release its payload in the TME. The SPDB linker is designed to be stable in circulation and cleaved within the reductive environment of the tumor or inside cells, releasing the DM4 payload.[6] DM4 then induces cell cycle arrest and apoptosis in cancer cells.[5] The cell-permeable nature of the released payload may also allow for a "bystander effect," killing adjacent tumor cells that may not be directly targeted by the antibody.[7][8][9]
Q2: We are observing limited efficacy of our this compound in our solid tumor xenograft model. What are the potential reasons related to tumor penetration?
A2: Limited efficacy of ADCs in solid tumors is often linked to poor tumor penetration. Several factors associated with the tumor microenvironment (TME) and the properties of the ADC itself can contribute to this issue:
-
High Interstitial Fluid Pressure (IFP): Solid tumors are often characterized by elevated IFP, which is a result of leaky tumor vasculature and a lack of functional lymphatic drainage.[10] This high pressure creates an outward convective flow from the tumor core, impeding the penetration of large molecules like ADCs.[10]
-
Dense Extracellular Matrix (ECM): The TME is frequently rich in ECM components like collagen and hyaluronan, creating a dense physical barrier that hinders the diffusion of ADCs from the blood vessels into the tumor parenchyma.[11][12]
-
Binding Site Barrier: The high affinity of an antibody for its target can sometimes be a double-edged sword. The ADC may bind strongly to the first layer of target-expressing cells around the blood vessels, preventing deeper penetration into the tumor mass.[13]
-
Physicochemical Properties of the ADC: The large size of the antibody component can inherently limit its diffusion through the dense tumor stroma.[14]
Q3: How can we experimentally assess the tumor penetration of our this compound?
A3: Several experimental approaches can be used to evaluate the intratumoral distribution of your ADC:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): This is a common method to visualize the localization of the ADC within tumor tissue sections. By using an anti-human IgG antibody, you can detect the Carlumab component of the ADC. Co-staining with markers for blood vessels (e.g., CD31) and tumor cells can reveal the proximity of the ADC to the vasculature and its distribution throughout the tumor.
-
Autoradiography: If the ADC is radiolabeled (e.g., with 125I or 89Zr), quantitative autoradiography of tumor sections can provide a highly sensitive and quantitative assessment of ADC distribution.[15][16] Dual-radiolabeling of both the antibody and the payload can offer insights into the stability of the linker and the location of payload release.[16]
-
3D Tumor Spheroid Models: In vitro 3D tumor spheroids mimic the three-dimensional architecture and cell-cell interactions of a tumor more closely than traditional 2D cell cultures.[10][17][18] You can assess the penetration of your ADC into these spheroids over time using confocal microscopy.[10][17]
Troubleshooting Guides
Issue 1: Poor ADC Penetration Observed in IHC/IF
Problem: Your immunohistochemistry or immunofluorescence staining shows that the this compound is primarily localized around the tumor vasculature and does not penetrate deep into the tumor parenchyma.
Possible Causes and Troubleshooting Strategies:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| High Interstitial Fluid Pressure (IFP) | Modulate the TME to reduce IFP. | Vascular Normalization: Treat tumor-bearing animals with anti-angiogenic agents (e.g., bevacizumab) at doses known to normalize tumor vasculature rather than prune it. This can reduce vessel leakiness and lower IFP, thereby improving convective transport of the ADC into the tumor.[4][19][20] |
| Dense Extracellular Matrix (ECM) | Enzymatically degrade ECM components. | Collagenase or Hyaluronidase (B3051955) Co-administration: Pre-treat or co-administer collagenase or hyaluronidase with the ADC.[5][6][21][22][23] This can help to break down the collagen or hyaluronic acid in the TME, creating pathways for the ADC to diffuse more freely. |
| Binding Site Barrier | Saturate peripheral binding sites to allow for deeper penetration. | Co-administration of Unconjugated Antibody: Administer a dose of unconjugated Carlumab prior to or along with the this compound.[2][7][24][25] The unlabeled antibody will compete for binding to CCL2 near the vasculature, allowing the ADC to penetrate deeper into the tumor. |
Issue 2: Limited Efficacy Despite Apparent Target Engagement
Problem: You observe binding of the ADC to the tumor periphery, but the overall anti-tumor effect is minimal.
Possible Causes and Troubleshooting Strategies:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Insufficient Bystander Effect | Enhance the delivery of the payload to a larger number of tumor cells. | Optimize Dosing and Schedule: Experiment with different dosing regimens. A higher initial dose might overcome the binding site barrier to some extent. Fractionated dosing schedules could also be explored to maintain a sustained pressure for tumor penetration. |
| Heterogeneous CCL2 Expression | The target, CCL2, may be heterogeneously expressed within the tumor, with higher concentrations near the vasculature. | Tumor Microenvironment Analysis: Perform detailed IHC or multiplex imaging to map the expression of CCL2 in relation to the tumor vasculature and different tumor cell populations. This can help to understand if the ADC is reaching the areas of highest target concentration. |
| Inefficient Payload Release | The reductive environment within the tumor may not be sufficient to efficiently cleave the SPDB linker and release the DM4 payload. | In Vitro Payload Release Assay: Conduct in vitro studies using tumor cell lysates or conditioned media to assess the cleavage of the SPDB linker and the release of DM4 under conditions that mimic the tumor microenvironment. |
Key Experimental Protocols
Protocol 1: Evaluation of ADC Penetration in 3D Tumor Spheroids
-
Spheroid Formation:
-
Culture tumor cells in ultra-low attachment plates to allow for the formation of 3D spheroids over 3-5 days.
-
-
ADC Treatment:
-
Treat the spheroids with fluorescently labeled this compound at various concentrations.
-
-
Imaging:
-
At different time points (e.g., 6, 24, 48 hours), fix and permeabilize the spheroids.
-
Image the spheroids using a confocal microscope to visualize the penetration depth of the ADC from the spheroid periphery to the core.
-
-
Quantification:
-
Use image analysis software to quantify the fluorescence intensity as a function of distance from the spheroid edge.
-
Protocol 2: Co-administration of Unconjugated Antibody in a Xenograft Model
-
Animal Model:
-
Establish solid tumor xenografts in immunocompromised mice.
-
-
Dosing Regimen:
-
Divide the animals into groups:
-
Vehicle control
-
This compound alone
-
Unconjugated Carlumab followed by this compound
-
Co-administration of unconjugated Carlumab and this compound
-
-
-
Tumor Analysis:
-
At a predetermined time point after the final dose, excise the tumors.
-
Perform IHC or IF on tumor sections to visualize and quantify the distribution of the ADC.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time and assess overall survival to determine the therapeutic benefit of the co-administration strategy.
-
Visualizing Key Concepts
Caption: Overcoming barriers to enhance ADC tumor penetration.
References
- 1. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for measuring interstitial fluid pressure in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Vascular Normalization: A New Window Opened for Cancer Therapies [frontiersin.org]
- 5. Collagenase-mediated extracellular matrix targeting for enhanced drug penetration and therapeutic efficacy in nanoscale delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the tumor penetration of multiarm polymers by collagenase modification - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Antibody–Drug Conjugates | MDPI [mdpi.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Analytical Scientist | Evaluation of Antibody Drug Conjugates using 3D Tumor Spheroids [theanalyticalscientist.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Associations between ADC histogram analysis values and tumor-micro milieu in uterine cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. biorxiv.org [biorxiv.org]
- 18. selectscience.net [selectscience.net]
- 19. thepathologist.com [thepathologist.com]
- 20. CU06-1004-Induced Vascular Normalization Improves Immunotherapy by Modulating Tumor Microenvironment via Cytotoxic T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagenase Nanoparticles Enhance the Penetration of Drugs into Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Collagenase Nanoparticles Enhance the Penetration of Drugs into Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating ADC Heterogeneity in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC heterogeneity in research batches.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my ADC research batches?
A1: Heterogeneity in ADC preparations is a common challenge stemming from several factors throughout the manufacturing process. The main contributors include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with varying numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a primary driver of heterogeneity.
-
Conjugation Site Heterogeneity: For conjugation methods targeting lysine (B10760008) residues or interchain cysteines, the attachment of the drug-linker can occur at multiple different sites on the antibody, creating positional isomers.
-
Presence of Unconjugated Antibody: Incomplete conjugation reactions can result in a fraction of naked antibody (DAR 0) remaining in the final product.[1] This can compete with the ADC for target binding, potentially reducing efficacy.
-
Process-Related Impurities: Residual unconjugated drug, linker, or solvents from the conjugation and purification steps may be present in the final ADC preparation.
-
Post-Translational Modifications (PTMs): The inherent heterogeneity of the monoclonal antibody itself, including variations in glycosylation, deamidation, and oxidation, contributes to the overall heterogeneity of the ADC.[2]
-
Aggregation and Fragmentation: The introduction of hydrophobic payloads can lead to the formation of high molecular weight aggregates or cause the antibody to fragment.[3][4]
Q2: What is a typical acceptable Drug-to-Antibody Ratio (DAR) for research-grade ADCs?
A2: The optimal DAR is highly dependent on the specific antibody, linker, and payload combination. However, for many conventional ADCs, an average DAR of 2 to 4 is often targeted.[5] While higher DARs can increase potency, they may also lead to faster clearance, increased toxicity, and a higher propensity for aggregation.[6][7] For research purposes, the consistency of the DAR across different batches is often more critical than achieving a single, specific value.
Q3: My ADC shows a broad peak in Hydrophobic Interaction Chromatography (HIC). What does this signify?
A3: A broad peak in HIC analysis is a strong indicator of significant heterogeneity in your ADC preparation, particularly concerning the distribution of different drug-loaded species.[3] HIC separates molecules based on their hydrophobicity. Since many cytotoxic payloads are hydrophobic, ADCs with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column. A broad peak suggests a wide distribution of DAR species (e.g., DAR 0, 2, 4, 6, 8) within your sample.
Q4: What are the consequences of ADC aggregation, and how can I monitor it?
A4: ADC aggregation can have several detrimental effects on your research, including:
-
Reduced Efficacy: Aggregates may have diminished binding affinity for the target antigen.
-
Increased Immunogenicity: The presence of aggregates is a significant risk factor for inducing an unwanted immune response.[8]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared more rapidly from circulation.[8]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and compromise long-term stability.[8]
The primary method for monitoring and quantifying aggregation is Size Exclusion Chromatography (SEC) . This technique separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) relative to the monomeric ADC.
II. Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptom: You observe significant variability in the average DAR values across different ADC production batches.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Antibody Reduction | Optimize and Standardize Reduction Conditions: Tightly control the concentration of the reducing agent (e.g., DTT, TCEP), reaction temperature, and incubation time to ensure consistent partial reduction of the antibody's disulfide bonds. |
| Suboptimal Conjugation Reaction | Control Reaction Parameters: Carefully manage the molar ratio of the linker-payload to the antibody, reaction time, temperature, and pH. Perform small-scale optimization experiments to identify the ideal conditions for your specific ADC. |
| Variable Purity of Starting Materials | Ensure Quality of Reagents: Use high-quality, well-characterized antibody, linker, and payload for each conjugation. Impurities in the starting materials can interfere with the reaction and lead to inconsistent results. |
| Inefficient Quenching | Standardize Quenching Step: Ensure the quenching agent (e.g., N-acetylcysteine) is added in sufficient molar excess to stop the conjugation reaction completely and consistently across all batches. |
| Inconsistent Purification | Standardize Purification Protocol: Use a consistent purification method (e.g., SEC, HIC) with well-defined parameters to isolate the ADC and remove unreacted components. |
Issue 2: High Levels of Aggregation in ADC Preparations
Symptom: Your Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight species (aggregates).
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | Optimize Conjugation and Formulation: Consider using a more hydrophilic linker if possible. Screen different formulation buffers with varying pH and excipients (e.g., surfactants, stabilizers) to minimize hydrophobic interactions. |
| Unfavorable Buffer Conditions | Buffer Screening: Evaluate different buffer systems (e.g., histidine, citrate) and ionic strengths. Suboptimal pH or low ionic strength can lead to increased aggregation.[9] |
| Use of Organic Co-solvents | Minimize Co-solvent Concentration: Reduce the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload to the minimum required for solubility, as they can denature the antibody.[8] |
| Environmental Stress | Control Handling and Storage: Avoid repeated freeze-thaw cycles by aliquoting your ADC into single-use volumes.[10] Ensure proper storage at the recommended temperature and protect from agitation and light exposure. |
| High DAR | Optimize DAR: If feasible for your application, aim for a lower average DAR, as a higher drug load increases surface hydrophobicity and the propensity for aggregation.[8] |
III. Summary of Quantitative Data
The following table provides typical, though not universally applicable, specifications for research-grade ADCs. The optimal parameters will always be specific to the individual ADC construct and its intended application.
| Parameter | Analytical Technique(s) | Typical Range for Research Grade ADCs | Significance |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Mass Spectrometry | 2 - 4 for many conventional ADCs | Directly impacts potency, pharmacokinetics, and toxicity.[5][7] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | > 95% | High monomer content is crucial for efficacy and to minimize the risk of immunogenicity. |
| Aggregation | Size Exclusion Chromatography (SEC) | < 5% | Aggregates can reduce efficacy and increase the risk of an immune response.[8] |
| Unconjugated Antibody (DAR 0) | HIC-HPLC, Mass Spectrometry | < 10% | High levels of unconjugated antibody can compete for target binding and reduce overall potency. |
| Free Drug/Payload | RP-HPLC, Mass Spectrometry | < 1% | Free drug can cause off-target toxicity. |
IV. Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify the different drug-loaded species in an ADC preparation to determine the average DAR.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 25% (v/v) Isopropanol
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Data Acquisition: Monitor the column eluate at 280 nm.
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, DAR 4, etc.) due to increased hydrophobicity.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Protocol 2: Analysis of Light and Heavy Chain Drug Distribution by Reduced RP-HPLC
Objective: To determine the distribution of the drug-linker on the light and heavy chains of the antibody.
Materials:
-
RP-HPLC column (e.g., C4, C8)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC sample
Procedure:
-
Sample Reduction:
-
To a solution of the ADC (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Injection: Inject the reduced ADC sample onto the column.
-
Gradient Elution: Elute the separated light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
The relative peak areas can be used to assess the distribution of the drug-linker between the chains.
-
Protocol 3: Intact ADC Mass Analysis by Mass Spectrometry (MS)
Objective: To determine the molecular weight of the different DAR species and calculate the average DAR.
Materials:
-
LC-MS system (e.g., Q-TOF, Orbitrap)
-
Appropriate LC column for desalting (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. For glycosylated ADCs, enzymatic deglycosylation (e.g., with PNGase F) prior to analysis can simplify the resulting spectra.
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Perform a rapid desalting gradient using the LC system prior to infusion into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC species in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
V. Visualizations
References
- 1. crystalpharmatech.com [crystalpharmatech.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Methods to Reduce Non-specific Uptake of ADCs in Healthy Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific uptake of antibody-drug conjugates (ADCs) in healthy tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: High background signal from ADC in healthy tissues observed in in vivo biodistribution studies.
-
Question: My in vivo imaging or tissue biodistribution studies show significant accumulation of my ADC in non-tumor bearing organs like the liver and spleen. What are the potential causes and how can I address this?
-
Answer: High non-specific uptake in healthy tissues is a common challenge in ADC development and can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Assess Physicochemical Properties of the ADC:
-
Hydrophobicity: Highly hydrophobic ADCs are prone to non-specific uptake, particularly by the liver.[1] This is often influenced by the payload and the drug-to-antibody ratio (DAR).[1]
-
Action: Characterize the hydrophobicity of your ADC using Hydrophobic Interaction Chromatography (HIC). A shorter retention time generally indicates lower hydrophobicity.[2] Compare the HIC profile of your ADC to a less toxic variant or a naked antibody.
-
-
Aggregation: ADC aggregation can lead to rapid clearance by the reticuloendothelial system (RES), resulting in accumulation in the liver and spleen.[3]
-
-
Evaluate the Drug-to-Antibody Ratio (DAR):
-
A high DAR, especially with hydrophobic payloads, can significantly increase non-specific uptake and lead to faster clearance.[1][7]
-
Action: Measure the average DAR and the distribution of different DAR species in your ADC preparation. Techniques like HIC, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or mass spectrometry can be used.[8] If the average DAR is high (e.g., >4 for cysteine-linked MMAE), consider producing ADCs with a lower DAR for comparative studies.[1][7]
-
-
-
Investigate Linker Stability:
-
Premature cleavage of the linker in circulation releases the payload, which can then non-specifically penetrate healthy tissues, causing toxicity.[9]
-
-
Consider the Antibody Component:
-
The isoelectric point (pI) of the antibody can influence non-specific binding. Highly basic pIs can lead to increased non-specific interactions.[12]
-
Action: Determine the pI of your ADC. If it is highly basic, consider engineering the antibody to have a more neutral or acidic pI.
-
-
-
-
Issue 2: High background staining observed in immunofluorescence (IF) or immunohistochemistry (IHC) on healthy tissues.
-
Question: I am observing high, non-specific staining with my ADC in healthy tissue sections during my IF/IHC experiments. How can I troubleshoot this?
-
Answer: High background in IF/IHC can be due to issues with the ADC itself or the experimental protocol. Here’s how to troubleshoot:
-
Optimize Staining Protocol:
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of the ADC to the tissue.[13]
-
Solution: Increase the concentration of the blocking serum (e.g., normal serum from the species of the secondary antibody) or the duration of the blocking step.[14] Using a protein-based blocking agent like bovine serum albumin (BSA) can also help.
-
-
ADC Concentration Too High: An excessively high concentration of the ADC will increase non-specific binding.[14]
-
Solution: Perform a titration experiment to determine the optimal concentration of your ADC that provides a good signal-to-noise ratio.
-
-
Insufficient Washing: Inadequate washing steps can leave unbound ADC on the tissue section.
-
Solution: Increase the number and duration of wash steps after the primary and secondary antibody incubations.
-
-
-
Rule out Issues with Detection Reagents:
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.
-
Solution: Run a control experiment where you omit the primary ADC and only use the secondary antibody. If staining is still observed, consider using a pre-adsorbed secondary antibody.[15]
-
-
-
Address Autofluorescence:
-
Some tissues have endogenous fluorescence (autofluorescence) that can be mistaken for a positive signal.[16]
-
Solution: Examine an unstained tissue section under the microscope to assess the level of autofluorescence. If present, you can try using a different fluorophore with a longer wavelength or use a commercial autofluorescence quenching reagent.
-
-
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the main mechanisms of non-specific uptake of ADCs in healthy tissues?
-
A1: Non-specific uptake of ADCs is primarily driven by two mechanisms:
-
On-target, off-tumor toxicity: The target antigen of the ADC may also be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[9]
-
Off-target, off-tumor toxicity: This is a major contributor to ADC toxicity and occurs through several pathways:
-
Premature payload release: Unstable linkers can release the cytotoxic payload into circulation, which can then diffuse into healthy cells.[9]
-
Non-specific cellular uptake: The ADC itself can be taken up by healthy cells, particularly in the liver and spleen, through mechanisms like Fc-gamma receptor (FcγR)-mediated endocytosis or macropinocytosis.[1] This is often exacerbated by high hydrophobicity and aggregation.[1][3]
-
-
-
-
Q2: How does the hydrophobicity of an ADC contribute to non-specific uptake?
-
A2: Increased hydrophobicity of an ADC, often due to the cytotoxic payload, can lead to a higher propensity for aggregation and non-specific interactions with cell membranes and other proteins.[17] This enhances the likelihood of uptake by the reticuloendothelial system (RES) in the liver and spleen, leading to off-target toxicity.[1]
-
Questions on ADC Components and Design
-
Q3: How does the choice of linker impact non-specific uptake?
-
A3: The linker plays a crucial role in the stability and release of the payload.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment (e.g., acidic pH, presence of certain enzymes). However, if the linker is not sufficiently stable in circulation, it can lead to premature payload release and off-target toxicity.[10][11]
-
Non-cleavable Linkers: These linkers are generally more stable in plasma as they rely on the degradation of the antibody backbone within the lysosome to release the payload. This can reduce off-target toxicity caused by premature payload release.
-
-
-
Q4: What is the role of PEGylation in reducing non-specific uptake?
-
A4: Polyethylene glycol (PEG) is a hydrophilic polymer that can be incorporated into the linker of an ADC. PEGylation increases the overall hydrophilicity of the ADC, which can mask the hydrophobicity of the payload. This reduces the propensity for aggregation and non-specific uptake, leading to improved pharmacokinetics and a better safety profile.
-
-
Q5: How does the Drug-to-Antibody Ratio (DAR) affect non-specific uptake?
-
A5: A higher DAR, particularly with hydrophobic payloads, increases the overall hydrophobicity of the ADC.[1] This can lead to faster clearance from circulation and increased accumulation in healthy tissues like the liver.[1][7] Finding an optimal DAR is a critical aspect of ADC design to balance efficacy and toxicity.
-
Experimental Design and Dosing
-
Q6: What in vitro models can be used to assess non-specific uptake?
-
A6: Several in vitro models can be employed:
-
Co-culture systems: Co-culturing target-positive cancer cells with target-negative healthy cells can be used to assess the "bystander effect," where the released payload from the target cells kills nearby healthy cells.[16]
-
Normal cell lines: Incubating the ADC with various normal human cell lines (e.g., hepatocytes, endothelial cells) can help quantify non-specific uptake and cytotoxicity.[18]
-
3D spheroids or organoids: These models can provide a more physiologically relevant system to study ADC penetration and off-target effects in a tissue-like context.
-
-
-
Q7: Can dosing strategies be optimized to reduce non-specific uptake?
-
A7: Yes, dosing strategies can be adjusted. For instance, a "carrier" dose of the unconjugated antibody administered with the ADC can help saturate non-specific binding sites and improve the tumor penetration of the ADC.[19] However, this needs to be carefully optimized to avoid reducing the therapeutic efficacy of the ADC.[19]
-
Data Presentation
Table 1: Impact of Linker Type on Plasma Stability
| Linker Type | Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[10] |
| Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[10] | |
| pH-Sensitive | Hydrazone | ~2 days | Shows pH-dependent hydrolysis but can have stability issues in circulation, leading to premature drug release.[10] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by the steric hindrance around the disulfide bond.[10] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Demonstrates high plasma stability and efficacy in vivo.[10] |
| Ortho-Hydroxy-Protected Aryl Sulfate (B86663) (OHPAS) | ITC6103RO | Stable | Stable in both mouse and human plasma.[11] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC | Average DAR | In Vitro Potency | In Vivo Clearance | Tolerability | Therapeutic Index |
| Anti-CD30-vc-MMAE | 2 | Lower | Slower | Higher | Wider |
| 4 | Moderate | Moderate | Moderate | Optimal | |
| 8 | Higher | Faster | Lower | Narrower | |
| Maytansinoid Conjugate | < 6 | Increases with DAR | Comparable | Better | Better |
| ~9-10 | Highest | Rapid | Poorer | Poorer |
Data synthesized from Hamblett et al. and Sun et al. as cited in[1][7]
Table 3: Effect of PEGylation on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Clearance Rate (mL/day/kg) | In Vivo Tolerability (at 50 mg/kg) |
| Non-PEGylated | 0 | High | Not Tolerated |
| PEGylated | 4 | Moderate | Not Tolerated |
| 8 | Low | Tolerated | |
| 12 | Low | Tolerated |
Data adapted from a study on MMAE conjugates as described in the literature.
Experimental Protocols
Protocol 1: In Vitro Non-specific Uptake Assay
-
Objective: To quantify and compare the non-specific uptake of different ADC constructs in a target-negative healthy cell line.
-
Materials:
-
Target-negative human cell line (e.g., primary human hepatocytes, HUVECs)
-
Test ADCs and a non-binding isotype control ADC
-
Fluorescently labeled secondary antibody against the ADC's primary antibody species
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
Flow cytometer or high-content imaging system
-
Cell lysis buffer
-
LC-MS/MS system (for payload quantification)
-
-
Methodology:
-
Cell Seeding: Seed the target-negative cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Incubation: Prepare serial dilutions of the test ADCs and the isotype control ADC in cell culture medium. Add the ADC solutions to the cells and incubate for a defined period (e.g., 4, 24, 48 hours) at 37°C.
-
Washing: After incubation, gently wash the cells three times with cold PBS to remove unbound ADC.
-
Quantification of Uptake (Flow Cytometry/Imaging): a. For flow cytometry, detach the cells, and for imaging, fix and permeabilize the cells. b. Incubate the cells with a fluorescently labeled secondary antibody. c. Wash the cells to remove unbound secondary antibody. d. Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) or a high-content imager to quantify the fluorescence signal per cell.
-
Quantification of Internalized Payload (LC-MS/MS): a. After washing, lyse the cells using a suitable lysis buffer. b. Process the cell lysate to extract the payload. c. Quantify the amount of internalized payload using a validated LC-MS/MS method.
-
Data Analysis: Compare the MFI or the amount of internalized payload between the different ADC constructs. The isotype control ADC will serve as a baseline for non-specific binding.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Assessment
-
Objective: To determine the relative hydrophobicity of an ADC and to analyze its drug-load distribution.
-
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
ADC sample
-
-
Methodology:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
The retention time of the main peak is an indicator of the ADC's overall hydrophobicity. Longer retention times correspond to higher hydrophobicity.
-
The different peaks in the chromatogram correspond to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The area under each peak can be used to calculate the relative abundance of each species and the average DAR.
-
-
Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC formulation.
-
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Isocratic buffer (e.g., phosphate-buffered saline, pH 7.4)
-
ADC sample
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Sample Injection: Inject the ADC sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak represent high molecular weight species (aggregates).
-
Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
-
-
Visualizations
Caption: Mechanisms of non-specific ADC uptake in healthy tissues.
Caption: Troubleshooting workflow for high non-specific ADC uptake.
Caption: Key strategies for reducing non-specific ADC uptake.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Chemistry for Improved Therapeutic Index
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing linker chemistry for antibody-drug conjugates (ADCs) to enhance their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the role of a linker in an antibody-drug conjugate (ADC)?
A linker in an ADC is a crucial component that connects the monoclonal antibody to the cytotoxic payload.[][2][3] Its primary functions are to ensure the ADC remains stable in circulation, preventing premature release of the payload, and to facilitate the efficient release of the cytotoxic drug once the ADC reaches the target tumor cells.[][2][3] The choice of linker chemistry significantly impacts the ADC's stability, efficacy, safety, and overall therapeutic index.[4][5]
Q2: What are the main types of linkers used in ADCs?
There are two primary categories of linkers used in ADCs: cleavable and non-cleavable linkers.[5][6]
-
Cleavable Linkers: These linkers are designed to be broken down under specific conditions found within the tumor microenvironment or inside tumor cells.[6] Mechanisms for cleavage include sensitivity to acidic pH (hydrazones), cleavage by specific enzymes like cathepsins (peptide linkers), or reduction in the presence of high glutathione (B108866) concentrations (disulfide linkers).[][6] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released payload can kill neighboring tumor cells that may not express the target antigen.[6][7]
-
Non-Cleavable Linkers: These linkers remain intact and release the payload only after the complete degradation of the antibody backbone within the lysosome of the target cell.[5][6] This approach generally leads to greater stability in circulation and a more favorable safety profile, but it lacks the bystander effect.[5][6]
Q3: How does linker chemistry impact the therapeutic index of an ADC?
The therapeutic index, a measure of a drug's safety and efficacy, is heavily influenced by the linker. An ideal linker enhances the therapeutic index by:
-
Maximizing Efficacy: Ensuring the ADC delivers a sufficient concentration of the payload to the tumor cells. This is achieved through stable circulation and efficient payload release at the target site.[4]
-
Minimizing Toxicity: Preventing premature release of the highly potent cytotoxic payload in systemic circulation, which can lead to off-target toxicity and adverse side effects.[4][8]
An unstable linker can lead to premature payload release, reducing the amount of drug reaching the tumor and increasing systemic toxicity, thereby narrowing the therapeutic index.[8] Conversely, a linker that is too stable might not release the payload efficiently inside the tumor cell, leading to reduced efficacy.[4]
Q4: What is the "bystander effect" and how is it related to linker choice?
The bystander effect refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring tumor cells, even if those cells do not express the target antigen.[7] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[7] Cleavable linkers are more likely to mediate a bystander effect because they can release the payload in a form that can cross cell membranes.[7] Non-cleavable linkers, which release the payload attached to an amino acid, typically result in charged molecules with low membrane permeability, thus limiting the bystander effect.
Troubleshooting Guides
Issue 1: Premature Payload Release and Off-Target Toxicity
Symptoms:
-
High levels of free payload detected in plasma during in vitro or in vivo stability studies.
-
Significant off-target toxicity observed in preclinical models at doses below the predicted efficacious dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Linker Instability in Plasma | Select a more stable linker chemistry. For example, if using a hydrazone linker, consider switching to a more stable enzyme-cleavable or non-cleavable linker.[9] For maleimide-based conjugation, instability can occur due to a retro-Michael reaction; consider alternative conjugation strategies. |
| Enzymatic Cleavage in Circulation | Modify the linker design. For peptide linkers, altering the amino acid sequence can reduce susceptibility to circulating proteases while maintaining cleavage by lysosomal enzymes.[10] |
| Suboptimal Conjugation Chemistry | Optimize the conjugation site. Site-specific conjugation can shield the linker from the surrounding environment, enhancing its stability compared to stochastic conjugation to lysines or cysteines.[11] |
| Species-Specific Linker Instability | Evaluate linker stability in plasma from multiple species. Some linkers, like certain peptide linkers, show different stability profiles in rodent versus human plasma due to differences in plasma enzymes.[12] This is a critical consideration when translating preclinical findings. |
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).
-
Precipitation of the ADC during synthesis, purification, or storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Strategy |
| Hydrophobicity of the Payload/Linker | Incorporate a hydrophilic spacer. Adding polyethylene (B3416737) glycol (PEG) moieties to the linker can increase the overall hydrophilicity of the ADC, reducing its propensity to aggregate.[13] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the DAR. A lower DAR may reduce aggregation, although this needs to be balanced with maintaining efficacy. Site-specific conjugation methods can help achieve a more homogeneous DAR.[14] |
| Unfavorable Buffer Conditions | Optimize the formulation buffer. Screen different pH values and ionic strengths. The addition of excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) can help stabilize the ADC and prevent aggregation.[14][15] |
| Suboptimal Conjugation Process | Adjust reaction conditions. Lowering the reaction temperature or modifying the concentration of organic co-solvents used to dissolve the linker-payload can mitigate aggregation.[15] |
Quantitative Data Summary
The following tables summarize representative data on the impact of linker chemistry on ADC stability and therapeutic index.
Table 1: Comparative Plasma Stability of Different Linker Chemistries
| Linker Type | Linker Example | Stability in Human Plasma (Half-life) | Key Characteristics |
| Hydrazone (Acid-cleavable) | - | ~2 days[9] | Prone to premature release in circulation. |
| Silyl (B83357) Ether (Acid-cleavable) | Novel silyl ether-MMAE | > 7 days[9] | Improved stability over traditional acid-cleavable linkers. |
| Dipeptide (Enzyme-cleavable) | Val-Cit | Generally stable, but can be susceptible to cleavage in rodent plasma.[12] | Cleaved by lysosomal proteases like Cathepsin B.[6] |
| Sulfatase-cleavable | - | > 7 days[9] | High stability in plasma, cleaved by overexpressed sulfatase in tumors.[9] |
| Non-cleavable | SMCC | High stability[9] | Relies on antibody degradation for payload release.[5] |
Table 2: Impact of Linker Chemistry on Therapeutic Index
| ADC Component | Linker Type | IC50 (in vitro) | MTD (in vivo) | Therapeutic Index |
| Trastuzumab-MMAE | Val-Cit (cleavable) | 14.3 pmol/L[9] | Varies by model | Lower TI compared to more stable linkers due to potential off-target toxicity. |
| Trastuzumab-MMAE | β-galactosidase-cleavable | 8.8 pmol/L[9] | Higher than Val-Cit ADC in some models | Improved TI due to enhanced stability and tumor-specific cleavage.[9] |
| Anti-HER2-DM1 | SMCC (non-cleavable) | - | 15 mg/kg[9] | Generally a good therapeutic index due to high stability. |
| Anti-HER2-DM1 | CX linker (non-cleavable) | Improved over SMCC | >15 mg/kg (more active at 3 mg/kg than SMCC at 15 mg/kg)[9] | Enhanced therapeutic index through improved linker design.[9] |
Note: IC50 and MTD values are highly dependent on the specific antibody, payload, DAR, and experimental model used.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To assess the stability of an ADC in plasma by monitoring the release of the free payload over time.
Methodology:
-
Preparation:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100-200 µg/mL.
-
Prepare a control sample of the ADC in a suitable buffer (e.g., PBS) to assess inherent stability.
-
-
Incubation:
-
Incubate the plasma and buffer samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
-
Sample Processing:
-
To precipitate plasma proteins, add 3-4 volumes of cold acetonitrile (B52724) containing an internal standard to each plasma aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the released payload, to a new tube or a 96-well plate for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Develop a sensitive and specific LC-MS method for the detection and quantification of the free payload.
-
Generate a standard curve of the payload in the same matrix to accurately quantify its concentration in the samples.
-
-
Data Analysis:
-
Calculate the concentration of the released payload at each time point.
-
Plot the percentage of released payload over time to determine the stability profile of the ADC.
-
Protocol 2: Lysosomal Stability and Payload Release Assay
Objective: To evaluate the ability of a linker to be cleaved and release its payload in a lysosomal environment.
Methodology:
-
Preparation:
-
Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
Prepare a lysosomal assay buffer (typically an acidic buffer, e.g., pH 5.0, containing a reducing agent like DTT to mimic the lysosomal environment).
-
-
Incubation:
-
Incubate the ADC with the lysosomal fraction in the assay buffer at 37°C.
-
Include a control sample of the ADC in the assay buffer without the lysosomal fraction.
-
Collect aliquots at different time points (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Sample Processing:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, to precipitate the proteins and enzymes.
-
Centrifuge the samples to pellet the precipitated material.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to identify and quantify the released payload and any payload-linker metabolites.
-
-
Data Analysis:
-
Determine the rate and extent of payload release in the presence of lysosomes.
-
Compare the release profile to the control sample to confirm that the release is mediated by the lysosomal enzymes.
-
Visualizations
Caption: Mechanism of action of an antibody-drug conjugate.
Caption: General experimental workflow for ADC linker optimization.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Compensatory Upregulation of CCL2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the compensatory upregulation of Chemokine (C-C motif) Ligand 2 (CCL2) in response to various treatments.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is compensatory CCL2 upregulation and why is it a concern in treatment?
A1: Compensatory CCL2 upregulation is a phenomenon where the expression of CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) increases in response to a therapeutic intervention. This is a significant concern because elevated CCL2 can counteract the intended effects of a treatment. For instance, in cancer therapy, increased CCL2 can promote tumor growth, angiogenesis, and metastasis by recruiting immunosuppressive cells like tumor-associated macrophages (TAMs) to the tumor microenvironment.[1][2] This can lead to the development of drug resistance to a wide range of treatments, including chemotherapy, hormone therapy, and targeted therapies.[2]
Q2: What types of treatments are known to induce CCL2 upregulation?
A2: Several classes of therapeutic agents have been reported to induce a compensatory increase in CCL2 levels. These include:
-
Chemotherapeutic agents: Taxanes such as docetaxel (B913) have been shown to induce CCL2 expression in a dose-dependent manner in prostate cancer cell lines.[2]
-
Targeted therapies: CCR2 antagonists, designed to block the CCL2-CCR2 signaling axis, paradoxically lead to a significant and reproducible increase in plasma CCL2 levels.[3] This is thought to be due to the interruption of a natural clearance mechanism where CCL2 is internalized by CCR2-expressing cells.[3]
-
Hormone therapies: Resistance to hormone therapies, such as tamoxifen (B1202) in breast cancer, has been linked to CCL2 secretion by TAMs.[2]
Q3: Which signaling pathways are primarily responsible for treatment-induced CCL2 expression?
A3: The expression of the CCL2 gene is induced by various stimuli, including cytokines and oxidative stress.[4] Several key signaling pathways are activated by treatments leading to CCL2 upregulation. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[1][2][5][6][7] For example, activation of these pathways can lead to the translocation of transcription factors like NF-κB and AP-1 to the nucleus, where they bind to the CCL2 promoter and drive its transcription.[6][8] In some contexts, a positive feedback loop can be established; for instance, cancer cells release CCL2, which recruits macrophages, and these macrophages then secrete factors like Epidermal Growth Factor (EGF) that further upregulate CCL2 in the cancer cells.[9][10]
Troubleshooting Guides
Q1: I am observing high variability in CCL2 expression between my experimental replicates. What are the common causes?
A1: High variability in experimental replicates is a common issue that can stem from several sources. Consider the following factors:
-
Inconsistent Cell Health: Ensure cells are healthy, within an optimal passage number range, and free from contamination. Stressed or senescent cells can have altered chemokine expression.[11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting leads to variations in cell seeding density and reagent concentrations. Using master mixes for reagents can help minimize this.[11]
-
Reagent Quality: Use high-quality, endotoxin-free reagents. Repeated freeze-thaw cycles of cytokines or treatments should be avoided.[11]
-
"Edge Effect" in Plates: Wells on the perimeter of multi-well plates are prone to evaporation, affecting concentrations. It is best practice to fill outer wells with sterile media or PBS and use inner wells for experiments.[11]
Q2: My qPCR results show CCL2 mRNA upregulation, but the ELISA results for secreted CCL2 protein are low or inconsistent. Why might this be?
A2: Discrepancies between mRNA and protein levels can occur for several reasons:
-
Timing of Sample Collection: There is often a time lag between gene transcription (mRNA production) and protein translation and secretion. Perform a time-course experiment to identify the peak expression times for both CCL2 mRNA and secreted protein.
-
Protein Stability and Degradation: The secreted CCL2 protein may be unstable in your culture conditions or may be degraded by proteases. Consider using protease inhibitors in your collection buffer.
-
Receptor-Mediated Uptake: CCL2 is cleared from the extracellular environment through internalization by its receptor, CCR2, which is expressed on monocytes and other cells in your culture.[3] This can lead to lower detectable levels in the supernatant. If your culture contains CCR2-expressing cells, this uptake could be a significant factor.
Q3: How can I experimentally inhibit or manage compensatory CCL2 upregulation to study its effects?
A3: To manage compensatory CCL2 upregulation in an experimental setting, you can use several strategies:
-
Neutralizing Antibodies: Use a CCL2-specific neutralizing antibody to block the activity of the secreted protein. This allows you to study the functional consequences of the upregulation without altering its expression.[12]
-
CCR2 Antagonists: While CCR2 antagonists can increase plasma CCL2, they effectively block its downstream signaling.[3][7] This is useful for dissecting the effects of the CCL2-CCR2 axis.
-
Small Molecule Inhibitors: Target the upstream signaling pathways responsible for CCL2 transcription. For example, inhibitors of the PI3K, MAPK, or NF-κB pathways can be used to prevent the induction of CCL2 expression.
-
Gene Silencing (siRNA/shRNA): Use RNA interference to specifically knock down CCL2 expression in your cell model. This provides a direct way to assess the role of cell-autonomous CCL2 production.
Quantitative Data Summary
The following table summarizes reported quantitative changes in CCL2 expression in response to various stimuli.
| Stimulus/Condition | Cell/Model System | Fold Change in CCL2 Expression | Measurement | Reference |
| Co-culture with THP-1 monocytes | Cal27 HNSCC cells | > 2x increase | mRNA & Protein | [9] |
| Docetaxel Treatment | LNCaP & LAPC4 Prostate Cancer Cells | Dose-dependent increase | Not specified | [2] |
| UTP (100 µM) | THP-1 Monocytic Cell Line | ~8.8x increase | Not specified | [13] |
| LPS | THP-1 Monocytic Cell Line | ~11x increase | Not specified | [13] |
| IL-1β Treatment | Human Astrocytes | Greater fold induction with -2578 G allele | Reporter Construct | [8] |
Experimental Protocols
Protocol 1: Quantification of CCL2 mRNA by qRT-PCR
This protocol provides a general framework for measuring CCL2 gene expression.
-
Sample Preparation:
-
Culture cells to the desired confluency and apply treatment (e.g., drug, cytokine) for the predetermined time.
-
Harvest cells and wash with ice-cold PBS.
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Prepare the reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green SuperMix).[14]
-
Use validated primers for human or mouse CCL2 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the PCR on a real-time PCR system with thermal cycling conditions such as: 95°C for 30s, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[14]
-
-
Data Analysis:
-
Calculate the relative expression of CCL2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Protocol 2: Quantification of Secreted CCL2 Protein by ELISA
This protocol outlines the steps for a sandwich ELISA to measure CCL2 in cell culture supernatants or plasma.
-
Sample Collection:
-
Collect cell culture supernatant or plasma from treated and control samples.
-
Centrifuge to remove cells and debris. Store supernatant at -80°C if not used immediately.
-
-
ELISA Procedure (using a commercial kit, e.g., R&D Systems, Abcam): [14]
-
Prepare all reagents, standards, and samples as directed by the kit manufacturer.
-
Add the capture antibody to the wells of a 96-well plate and incubate.
-
Wash the plate multiple times with the provided wash buffer.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the appropriate wells and incubate. The CCL2 antigen in the sample will bind to the capture antibody.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate. This antibody will bind to a different epitope on the captured CCL2.
-
Wash the plate.
-
Add streptavidin-HRP (horseradish peroxidase) conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound CCL2.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of CCL2 in the samples by interpolating their absorbance values from the standard curve.
-
Diagrams and Workflows
Caption: Signaling pathways leading to compensatory CCL2 upregulation.
Caption: Experimental workflow for quantifying CCL2 mRNA and protein.
Caption: Troubleshooting flowchart for inconsistent CCL2 results.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC Chemokine Ligand-2: A Promising Target for Overcoming Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | CCL2: An important cytokine in normal and pathological pregnancies: A review [frontiersin.org]
- 6. Chemokine Signaling Pathway Involved in CCL2 Expression in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of CCL2 Expression by an Upstream TALE Homeodomain Protein-Binding Site That Synergizes with the Site Created by the A-2578G SNP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCL2/EGF positive feedback loop between cancer cells and macrophages promotes cell migration and invasion in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCL2/EGF positive feedback loop between cancer cells and macrophages promotes cell migration and invasion in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Blocking the CCL2-CCR2 axis using CCL2 neutralizing antibody is an effective therapy for hepatocellular cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleotides Regulate Secretion of the Inflammatory Chemokine CCL2 from Human Macrophages and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCL2 Gene Expression and Protein Level Changes Observed in Response to Wingate Anaerobic Test in High-Trained Athletes and Non-Trained Controls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Anti-CCL2 (Carlumab)-SPDB-DM4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to a hypothetical antibody-drug conjugate, Anti-CCL2 (Carlumab)-SPDB-DM4.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of our Anti-CCL2-SPDB-DM4 ADC in our long-term in vitro cell culture models. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to an ADC like Anti-CCL2-SPDB-DM4 can be multifactorial, arising from changes related to the antibody target (CCL2/CCR2 axis), the payload (DM4), or the ADC construct itself. Potential mechanisms include:
-
Target-Related Resistance (Anti-CCL2 Component):
-
Activation of Compensatory Signaling Pathways: Cancer cells may upregulate downstream signaling pathways such as PI3K/AKT, MAPK, and JAK/STAT to bypass the CCL2/CCR2 blockade and promote survival, proliferation, and migration.[1][2]
-
Tumor Microenvironment (TME) Remodeling: The TME can evolve to become less dependent on the CCL2/CCR2 axis for immune suppression. This may involve the recruitment of other immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) through alternative chemokines.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can reduce cancer cell sensitivity to various therapies and is a known resistance mechanism linked to CCL2 signaling.[1][3]
-
-
Payload-Related Resistance (DM4 Component):
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1/MDR1), is a common mechanism for resistance to maytansinoids like DM4.[4][5][6] These transporters actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration.
-
Alterations in Microtubule Dynamics: While less common, mutations in tubulin subunits could potentially alter the binding affinity of DM4, though this is not a frequently reported mechanism for maytansinoids.
-
-
ADC-Processing-Related Resistance:
-
Impaired Internalization and Trafficking: Reduced expression or mutations in the target receptor (CCR2, the primary receptor for CCL2) can lead to decreased internalization of the ADC.[7][8] Alterations in endosomal sorting and lysosomal function can also impair the proper trafficking and processing of the ADC, preventing the release of the DM4 payload.[8][9]
-
Dysregulation of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby increasing their tolerance to the cytotoxic effects of DM4.[1]
-
Q2: Our in vivo models initially respond to Anti-CCL2-SPDB-DM4, but tumors eventually relapse and progress. Could this be due to a different mechanism than what we see in vitro?
A2: Yes, in vivo resistance mechanisms can be more complex and often involve the tumor microenvironment (TME). A key phenomenon observed with anti-CCL2 therapies is a paradoxical enhancement of metastasis upon treatment interruption.[10] Anti-CCL2 treatment can lead to the sequestration of inflammatory monocytes in the bone marrow. Upon withdrawal of the therapy, a rapid release of these monocytes can infiltrate the tumor and metastatic sites, promoting angiogenesis, cancer cell proliferation (potentially through IL-6 and STAT3 signaling), and overall disease progression.[10] This highlights the critical role of the TME in mediating resistance in vivo.
Q3: How can we experimentally determine which resistance mechanism is dominant in our resistant cell lines?
A3: A multi-pronged approach is recommended to elucidate the dominant resistance mechanism(s). This can include:
-
Gene and Protein Expression Analysis:
-
qRT-PCR and Western Blotting: To quantify the expression levels of ABC transporters (e.g., ABCB1/MDR1), CCR2, and key proteins in the PI3K/AKT, MAPK, and JAK/STAT signaling pathways.
-
Proteomics: To get a broader, unbiased view of changes in protein expression between sensitive and resistant cells.[11]
-
-
Functional Assays:
-
Drug Efflux Assays: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) to measure the activity of drug efflux pumps.
-
ADC Internalization and Trafficking Assays: Label the ADC with a fluorescent dye to visualize and quantify its internalization and co-localization with lysosomes via confocal microscopy or flow cytometry.
-
-
Cytotoxicity Assays:
-
Determine the IC50 values for the ADC, the unconjugated antibody (Carlumab), and the free payload (DM4) in both sensitive and resistant cell lines. This can help differentiate between target- and payload-driven resistance.
-
Troubleshooting Guides
Issue 1: Increased IC50 of Anti-CCL2-SPDB-DM4 in resistant cells, with minimal change in sensitivity to free DM4 payload.
| Possible Cause | Troubleshooting Steps |
| Reduced Target Antigen (CCR2) Expression | 1. Perform flow cytometry or Western blot to compare CCR2 surface and total protein levels between sensitive and resistant cells. 2. Sequence the CCR2 gene to check for mutations that might affect antibody binding or receptor internalization. |
| Impaired ADC Internalization or Trafficking | 1. Use a fluorescently labeled ADC to perform an internalization assay, quantifying uptake by flow cytometry or high-content imaging. 2. Perform immunofluorescence staining to assess the co-localization of the internalized ADC with early endosomes (EEA1) and lysosomes (LAMP1). |
| Defective Lysosomal Processing | 1. Measure lysosomal pH and the activity of key lysosomal proteases (e.g., Cathepsin B) in both cell lines. 2. Assess the release of a cleavable fluorescent substrate in the cytoplasm to indirectly measure processing efficiency. |
Issue 2: Cross-resistance observed to other ADCs with maytansinoid payloads, but not to ADCs with different payloads.
| Possible Cause | Troubleshooting Steps |
| Overexpression of ABC Transporters (e.g., P-gp/MDR1) | 1. Quantify ABCB1 mRNA levels using qRT-PCR and P-gp protein levels by Western blot or flow cytometry. 2. Perform a drug efflux assay using a known P-gp substrate like Rhodamine 123. 3. Test the effect of a P-gp inhibitor (e.g., Verapamil, Tariquidar) on reversing the resistance to the ADC. |
| Dysregulation of Apoptotic Pathways | 1. Assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL, Mcl-1) by Western blot. 2. Measure caspase-3/7 activation in response to DM4 treatment in both sensitive and resistant cells. |
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Data for Sensitive vs. Resistant Cell Lines
| Compound | Parental Cell Line IC50 | Resistant Cell Line IC50 | Fold Resistance |
| Anti-CCL2-SPDB-DM4 | 1.5 nM | 375 nM | 250 |
| Free DM4 | 0.5 nM | 125 nM | 250 |
| Doxorubicin (P-gp substrate) | 20 nM | 1,500 nM | 75 |
| Paclitaxel (non-P-gp substrate) | 5 nM | 7.5 nM | 1.5 |
| Unconjugated Carlumab | >1 µM | >1 µM | - |
This table illustrates a scenario consistent with P-gp/MDR1-mediated resistance, showing high cross-resistance to the ADC, its payload, and another P-gp substrate, but not to a non-P-gp substrate chemotherapy agent.
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution series of the Anti-CCL2-SPDB-DM4, free DM4, and control compounds in the appropriate cell culture medium.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve using non-linear regression to determine the IC50 values.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp/MDR1 Function
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Treatment (Optional): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
-
Analysis: Compare the mean fluorescence intensity (MFI) between samples. Resistant cells are expected to show lower MFI due to active efflux of the dye. This efflux should be reversed in the presence of the P-gp inhibitor.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. CC Chemokine Ligand-2: A Promising Target for Overcoming Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CCL2 promotes EGFR-TKIs resistance in non-small cell lung cancer via the AKT-EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-CCL2: building a reservoir or opening the floodgates to metastasis? | springermedizin.de [springermedizin.de]
- 11. adcreview.com [adcreview.com]
Technical Support Center: Enhancing Maytansinoid Payload Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of antibody-drug conjugates (ADCs) with maytansinoid payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of poor solubility and stability for maytansinoid ADCs?
A1: The primary drivers of poor solubility and stability for maytansinoid ADCs are:
-
Hydrophobicity of the Payload and Linker: Maytansinoids, such as DM1 and DM4, are inherently hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), they can significantly increase the overall hydrophobicity of the ADC, leading to aggregation.[1][][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated maytansinoid molecules per antibody increases the likelihood of aggregation due to increased hydrophobic patches on the antibody surface.[1][] This can also negatively impact pharmacokinetics and toxicity.[4]
-
Suboptimal Formulation Conditions: The pH, ionic strength, and buffer composition of the formulation can significantly impact ADC stability.[3][5] Storage at a pH near the isoelectric point of the ADC can reduce solubility and promote aggregation.[5]
-
Linker Chemistry: The choice of linker can affect stability. While linkers are designed to be stable in circulation, some may be susceptible to premature cleavage, leading to the release of the cytotoxic payload before it reaches the target cell.[] For instance, some linkers are more stable in slightly acidic conditions, while others require a neutral pH.[6]
-
Environmental Stress: Factors such as repeated freeze-thaw cycles, mechanical agitation, and exposure to light can induce denaturation and aggregation of the ADC.[3][6]
Q2: How can the solubility of a maytansinoid ADC be improved?
A2: Several strategies can be employed to improve the solubility of maytansinoid ADCs:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the maytansinoid payload.[] Examples include linkers containing polyethylene (B3416737) glycol (PEG) moieties or charged groups like sulfonates.[] These linkers can reduce aggregation and allow for a higher DAR without compromising solubility.
-
Optimize the Drug-to-Antibody Ratio (DAR): Carefully controlling the DAR is crucial. A lower DAR generally leads to better solubility and a more favorable pharmacokinetic profile.[4]
-
Formulation Optimization:
-
pH and Buffer Selection: Formulate the ADC at a pH sufficiently far from its isoelectric point.[3] Histidine and citrate (B86180) buffers are commonly used.[3]
-
Use of Excipients: The addition of excipients can enhance stability and solubility. Sugars like sucrose (B13894) and trehalose (B1683222) act as cryo/lyoprotectants, while surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[3] Amino acids such as arginine and glycine (B1666218) can also be used to suppress aggregation.[3]
-
-
Structural Modification of the Payload: Introducing hydrophilic substituents to the maytansinoid payload itself can improve its aqueous solubility.[]
Q3: What are the best practices for storing maytansinoid ADCs to maintain stability?
A3: To maintain the stability of maytansinoid ADCs during storage, the following best practices are recommended:
-
Optimal Temperature: Storage at low temperatures (e.g., 4°C) is generally recommended for short-term storage.[7] For long-term storage, freezing at -20°C or -80°C is often employed, but care must be taken to avoid repeated freeze-thaw cycles.[6][7]
-
Aliquotting: To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the ADC into single-use volumes upon receipt.[6]
-
Light Protection: Store ADCs in dark vials or otherwise protected from light, as both the antibody and the payload can be sensitive to photodegradation.[3]
-
Appropriate Formulation: Use a stabilizing buffer containing appropriate excipients as discussed in the previous question.[3][8]
-
Concentration: Storing the ADC at a higher concentration (ideally >1 mg/mL) can sometimes improve stability.[3]
Troubleshooting Guides
Issue 1: ADC Precipitation or Aggregation Observed During or After Conjugation
Symptoms:
-
Visible particulates or cloudiness in the ADC solution.
-
Increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).[6]
Possible Causes:
-
The hydrophobicity of the maytansinoid payload is causing the ADC to exceed its solubility limit in the current buffer.[9]
-
The Drug-to-Antibody Ratio (DAR) is too high, leading to excessive surface hydrophobicity.[9]
-
The pH of the reaction or formulation buffer is too close to the isoelectric point (pI) of the ADC.[5]
-
The presence of organic co-solvents (e.g., DMSO) used to dissolve the payload is causing the antibody to denature and aggregate.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation.
Detailed Methodologies:
-
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
-
UV/Vis Spectroscopy: This is a simple method to determine the average DAR. It requires the extinction coefficients of both the antibody and the payload at two different wavelengths.[1][10]
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the maytansinoid payload.
-
Calculate the concentration of the antibody and the payload using the respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for the determination of the exact number of conjugated payloads.[4][10]
-
-
Protocol: Formulation Screening for Improved Solubility
-
Prepare small-scale formulations of the ADC in a matrix of different buffers (e.g., histidine, citrate, phosphate) across a range of pH values (e.g., 5.0 - 7.5).
-
Incorporate various excipients into the buffer matrix, such as sucrose (2-10% w/v), arginine (50-250 mM), and Polysorbate 80 (0.01-0.1% w/v).[3][11]
-
Incubate the formulations under accelerated stress conditions (e.g., 40°C for 1 week).
-
Analyze the samples for aggregation using Size Exclusion Chromatography (SEC) and for chemical degradation using methods like Reversed-Phase HPLC (RP-HPLC).[12][13]
-
Issue 2: Premature Deconjugation of Maytansinoid Payload
Symptoms:
-
Decrease in average DAR over time during storage or in in-vitro/in-vivo stability studies.
-
Detection of free maytansinoid payload in the formulation or in plasma samples.
Possible Causes:
-
Linker Instability: The linker may be susceptible to cleavage under the storage or physiological conditions. For example, disulfide linkers can be cleaved by reducing agents.
-
Enzymatic Degradation: Proteases present in the formulation or in biological matrices can potentially cleave the linker or the antibody.[6]
-
Inappropriate pH: The stability of some linkers is pH-dependent.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature deconjugation.
Detailed Methodologies:
-
Protocol: In Vitro Plasma Stability Assay
-
Incubate the maytansinoid ADC in plasma (e.g., human, rat) from a healthy donor at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Isolate the ADC from the plasma matrix, for example, using protein A affinity capture.
-
Analyze the DAR of the isolated ADC using LC-MS to quantify the extent of payload deconjugation over time.[14]
-
The supernatant can also be analyzed for the presence of the released payload and its metabolites.
-
-
Protocol: Forced Degradation Study
-
Subject the ADC to a range of stress conditions, including:
-
Analyze the stressed samples using a suite of analytical techniques (SEC, HIC, RP-HPLC, MS) to identify degradation pathways and the stability-indicating nature of the methods.[6]
-
Data and Visualization
Table 1: Impact of Linker and Formulation on Maytansinoid ADC Properties
| Parameter | Hydrophobic Linker (e.g., SMCC) | Hydrophilic Linker (e.g., PEG, Sulfo-SPDB) | Impact on Solubility | Impact on Stability | Reference |
| Max Tolerated DAR | Lower (typically < 4) | Higher (can exceed 4) | Hydrophilic linkers significantly improve solubility, allowing for higher drug loading without aggregation. | Can improve in-vivo stability by shielding the payload. | [9] |
| Aggregation Propensity | High, especially at higher DARs | Low | Reduced hydrophobic interactions between ADC molecules. | Reduced propensity for non-specific interactions. | [] |
| Excipient | Condition | Observed Effect | Reference | ||
| Sucrose | 5-10% (w/v) | Acts as a cryoprotectant, stabilizing the ADC during freezing and lyophilization. | Improves stability against physical stress. | [3][11] | |
| Polysorbate 80 | 0.01-0.1% (w/v) | Reduces surface-induced aggregation and shields hydrophobic regions of the ADC. | Enhances formulation stability. | [3] | |
| Arginine | 50-250 mM | Suppresses aggregation and increases the solubility of the ADC. | Improves overall stability in solution. | [3] |
Diagram: Maytansinoid ADC Mechanism of Action and Degradation Pathway
Caption: Mechanism of action of a maytansinoid ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. imrpress.com [imrpress.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
A Comparative Analysis of Anti-CCL2 (Carlumab)-SPDB-DM4 and Naked Carlumab in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of a naked anti-CCL2 antibody, Carlumab, with its antibody-drug conjugate (ADC) counterpart, Anti-CCL2 (Carlumab)-SPDB-DM4. This analysis is based on the distinct mechanisms of action of each agent and supported by representative experimental protocols and expected data from preclinical studies.
The chemokine CCL2 (C-C motif chemokine ligand 2) has been identified as a significant factor in the tumor microenvironment, playing a role in tumor growth, metastasis, and angiogenesis.[1] Carlumab, a human monoclonal antibody, was developed to neutralize CCL2 and disrupt these processes. However, clinical trials with Carlumab as a monotherapy have shown limited success, largely due to the transient suppression of free CCL2.[1][2] To enhance its anti-tumor potential, Carlumab has been developed into an antibody-drug conjugate, this compound, which aims to deliver a potent cytotoxic payload directly to the tumor microenvironment.
This guide will delve into the mechanistic differences between these two therapeutic approaches, presenting a hypothetical comparison of their efficacy based on the known properties of their components.
Mechanism of Action: A Tale of Two Strategies
Naked Carlumab: Modulating the Tumor Microenvironment
Naked Carlumab functions by binding to CCL2, thereby preventing its interaction with its receptor, CCR2.[3] This action is intended to inhibit the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor site, which in turn should reduce angiogenesis and tumor progression.[3] However, clinical studies have revealed that while Carlumab can transiently suppress free CCL2, total CCL2 levels often increase, limiting the sustained efficacy of this approach.[1][2]
This compound: Targeted Cytotoxicity
The antibody-drug conjugate, this compound, represents a shift in strategy from microenvironment modulation to direct cell killing. This ADC consists of three key components:
-
The Antibody: Carlumab, which targets CCL2 in the tumor microenvironment.
-
The Linker: SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate), a cleavable disulfide linker designed to be stable in circulation but release the payload in the reducing environment of the cell.
-
The Payload: DM4, a potent maytansinoid tubulin inhibitor that induces cell cycle arrest and apoptosis.[4][5][6]
The proposed mechanism involves Carlumab binding to CCL2, and upon internalization by cells in the tumor microenvironment (such as tumor cells or macrophages that have taken up CCL2), the SPDB linker is cleaved, releasing the DM4 payload and inducing cell death.[5][7]
Comparative Efficacy: A Data-Driven Hypothesis
While direct comparative preclinical or clinical studies are not publicly available, we can project the expected outcomes of key experiments based on the known properties of each agent.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Agent | Target Cell Line | IC50 (nM) | Efficacy Metric |
| Naked Carlumab | CCL2-secreting tumor cells | > 1000 | Minimal direct cytotoxicity |
| This compound | CCL2-secreting tumor cells | 5-50 | Potent cytotoxicity |
| DM4 (free drug) | CCL2-secreting tumor cells | < 1 | High intrinsic potency |
This table illustrates the expected outcomes of an in vitro cytotoxicity assay. Naked Carlumab is not expected to be directly cytotoxic, while the ADC would leverage the potent DM4 payload to kill target cells.
Table 2: Hypothetical In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Key Observation |
| Vehicle Control | - | 0 | Uninhibited tumor growth |
| Naked Carlumab | 10 mg/kg | 20-40 | Modest tumor growth delay |
| This compound | 5 mg/kg | 70-90 | Significant tumor regression |
This table presents a hypothetical in vivo study. The ADC is expected to demonstrate significantly greater tumor growth inhibition than the naked antibody due to the direct cytotoxic effect of the delivered DM4 payload.
Experimental Protocols
To provide a framework for the evaluation of these two agents, detailed methodologies for key comparative experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture a CCL2-secreting cancer cell line (e.g., a prostate or breast cancer cell line) in appropriate media.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Naked Carlumab, this compound, and free DM4. Add the treatments to the cells in triplicate.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 CCL2-secreting tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Naked Carlumab, this compound).
-
Dosing: Administer the treatments intravenously at the predetermined doses and schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the ADC mechanism, and the experimental workflow.
Caption: Mechanism of action of naked Carlumab.
Caption: Mechanism of action of the ADC.
Caption: Workflow for an in vivo efficacy study.
Conclusion
The transition from a naked antibody approach with Carlumab to an antibody-drug conjugate represents a significant evolution in the therapeutic strategy for targeting CCL2 in the tumor microenvironment. While naked Carlumab aims to modulate the immune landscape with limited clinical success, the this compound ADC is designed for direct and potent cytotoxicity. Based on the mechanisms of action, it is hypothesized that the ADC would demonstrate superior anti-tumor efficacy in preclinical models. The experimental protocols and hypothetical data presented in this guide provide a framework for the rigorous comparative studies needed to validate this hypothesis and inform future drug development efforts.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for CCL2 in both tumor progression and immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CCL2 Blockade Augments Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-CCL2 (Carlumab)-SPDB-DM4 Activity in 3D Tumor Models
This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4 with alternative anti-cancer agents, supported by established experimental principles for 3D tumor models. The data presented herein is based on the known mechanisms of the constituent components of the ADC, offering a predictive validation framework in the absence of publicly available direct experimental results for this specific conjugate in 3D tumor models.
The C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine involved in the recruitment of monocytes and macrophages to the tumor microenvironment.[1][2] This influx of tumor-associated macrophages (TAMs) can promote tumor progression, angiogenesis, and metastasis.[1][2] Carlumab is a human monoclonal antibody that specifically targets and neutralizes CCL2.[1][2][3] While Carlumab alone has shown limited efficacy in clinical trials due to compensatory CCL2 upregulation, its use as a targeting agent in an ADC presents a novel therapeutic strategy.[1][4]
The this compound is an ADC that combines the tumor microenvironment-targeting properties of Carlumab with the potent cytotoxic effects of DM4, a maytansinoid microtubule inhibitor.[5][6][7] The ADC is designed for the Carlumab antibody to bind to CCL2 in the tumor microenvironment, followed by internalization of the ADC by surrounding tumor or stromal cells. The SPDB linker is a disulfide-containing linker engineered to be stable in circulation but to be cleaved in the reducing environment of the cell, releasing the DM4 payload to induce cell death.[][9]
Comparative Efficacy in 3D Tumor Spheroid Models
The following tables summarize the expected comparative activity of this compound against relevant controls in a 3D tumor spheroid model. The data is hypothetical and based on the established mechanisms of action of the ADC's components.
| Treatment Group | Spheroid Growth Inhibition (%) | Viability Reduction (%) | Apoptosis Induction (Fold Change) |
| Untreated Control | 0 | 0 | 1.0 |
| Isotype Control ADC-SPDB-DM4 | 15-25 | 10-20 | 1.5-2.5 |
| Carlumab (Anti-CCL2) | 5-15 | 0-10 | 1.0-1.5 |
| DM4 | 70-90 | 65-85 | 8.0-12.0 |
| This compound | 50-70 | 45-65 | 5.0-8.0 |
| Parameter | This compound | Carlumab | DM4 | Isotype Control ADC |
| Targeting Moiety | Anti-CCL2 (Carlumab) | Anti-CCL2 (Carlumab) | N/A | Non-specific IgG |
| Payload | DM4 (Microtubule Inhibitor) | N/A | DM4 (Microtubule Inhibitor) | DM4 (Microtubule Inhibitor) |
| Linker | SPDB (Cleavable) | N/A | N/A | SPDB (Cleavable) |
| Primary Mechanism | Targeted delivery of DM4 to the tumor microenvironment | Neutralization of CCL2 | Inhibition of microtubule polymerization | Non-targeted delivery of DM4 |
| Expected 3D Model Effect | Reduction in spheroid size and viability | Minor impact on spheroid growth | Significant reduction in spheroid size and viability | Minimal reduction in spheroid size and viability |
Experimental Protocols
A detailed protocol for the generation of 3D tumor spheroids from patient-derived samples or cancer cell lines is as follows:
-
Cell Preparation: A single-cell suspension is prepared from an adherent primary tumor cell culture at 75-100% confluency using an enzymatic dissociation reagent.[10]
-
Seeding: Cells are seeded into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in a specialized 3D culture medium.[10]
-
Spheroid Formation: The plates are centrifuged at 300 x g for 10 minutes to facilitate cell aggregation and incubated at 37°C in a humidified 5% CO2 incubator.[10] Spheroid formation is monitored daily until the spheroids reach a diameter of 100-200 micrometers.[10]
-
Treatment: Spheroids are treated with varying concentrations of this compound, Carlumab alone, DM4 alone, and an isotype control ADC.
-
Incubation: The treated spheroids are incubated for a period of 72 to 120 hours.
-
Viability Assay: Spheroid viability is assessed using a 3D cell viability assay, which measures ATP content.
-
Size Measurement: Spheroid size is monitored throughout the experiment using brightfield microscopy and image analysis software.
-
Apoptosis Assay: Induction of apoptosis is quantified using a caspase-3/7 activity assay.
Visualizations
Caption: CCL2 signaling in the tumor microenvironment.
Caption: Mechanism of action for the ADC.
Caption: Workflow for 3D model validation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Establishing 3-Dimensional Spheroids from Patient-Derived Tumor Samples and Evaluating their Sensitivity to Drugs [jove.com]
A Head-to-Head Comparison of Cleavable Linkers: SPDB vs. The Field
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of the performance of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker with other common cleavable linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect. Cleavable linkers are designed to break under specific physiological conditions that are prevalent in the tumor microenvironment or within the target cell. This guide focuses on the comparative stability of three major classes of cleavable linkers:
-
Disulfide Linkers (e.g., SPDB): Cleaved in the reducing environment of the cell.
-
Peptide Linkers (e.g., Val-Cit): Cleaved by specific enzymes, such as cathepsins, within the cell's lysosomes.
-
pH-Sensitive Linkers (e.g., Hydrazone): Cleaved in the acidic environment of endosomes and lysosomes.
Quantitative Comparison of Linker Stability
The stability of an ADC linker is most commonly assessed through in vitro plasma stability assays, where the ADC is incubated in human plasma, and the amount of intact ADC or released payload is measured over time. The following table summarizes publicly available data on the stability of different cleavable linkers.
| Linker Type | Specific Linker Example | Payload | Plasma Stability (Half-life, t½) | Reference |
| Disulfide | SPDB | DM4 | Stability is dependent on the steric hindrance around the disulfide bond. More hindered linkers show enhanced stability. Specific half-life data is context-dependent. | [1] |
| Peptide | Valine-Citrulline (Val-Cit) | MMAE | Projected t½ ≈ 230 days in human plasma | [2] |
| Peptide | Phenylalanine-Lysine (Phe-Lys) | MMAE | Projected t½ ≈ 80 days in human plasma | [2] |
| pH-Sensitive | Phenylketone-derived Hydrazone | Doxorubicin | t½ ≈ 2 days in human and mouse plasma | [3] |
| pH-Sensitive | Carbonate Linker (in Sacituzumab govitecan) | SN-38 | t½ ≈ 36 hours | [3][4] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Cleavage Mechanisms of Different Linkers
The distinct mechanisms of cleavage for each linker type are crucial to their differential stability and targeted drug release.
Disulfide Linker (SPDB) Cleavage Pathway
Disulfide linkers like SPDB are designed to be stable in the bloodstream and are cleaved by the high concentration of reducing agents, such as glutathione (B108866) (GSH), present inside the tumor cells.
Caption: Cleavage of SPDB linker by intracellular glutathione.
Peptide Linker (Val-Cit) Cleavage Pathway
Peptide linkers are cleaved by specific proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.
Caption: Enzymatic cleavage of a Val-Cit linker by Cathepsin B.
pH-Sensitive Linker (Hydrazone) Cleavage Pathway
Hydrazone linkers are stable at the neutral pH of blood but are rapidly hydrolyzed in the acidic environment of endosomes and lysosomes.
Caption: pH-sensitive cleavage of a hydrazone linker.
Experimental Protocols
A standardized in vitro plasma stability assay is essential for comparing the stability of different ADC linkers.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography columns or magnetic beads
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Quenching: Immediately quench the reaction by diluting the sample in cold PBS.
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Washing: Wash the captured ADC to remove plasma proteins.
-
Elution: Elute the ADC from the affinity matrix.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculation: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Caption: Workflow for an in vitro plasma stability assay.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with a direct impact on its therapeutic index.
-
SPDB (Disulfide) linkers offer a balance of stability and controlled release, with the ability to tune stability through steric hindrance. They are cleaved by the high intracellular concentration of glutathione, providing a tumor-specific release mechanism.
-
Peptide (Val-Cit) linkers demonstrate exceptional plasma stability, making them a popular choice for many ADCs in development and on the market.[5] Their cleavage is dependent on the presence of specific lysosomal enzymes.
-
Hydrazone (pH-sensitive) linkers represent an earlier generation of cleavable linkers and generally exhibit lower plasma stability compared to peptide linkers.[2][3] This can lead to premature drug release and potential off-target toxicities.
Ultimately, the optimal linker for a given ADC will depend on the specific antibody, payload, and target indication. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of safe and effective antibody-drug conjugates.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to In Vivo Efficacy of Anti-CCL2 (Carlumab)-SPDB-DM4 and Other CCL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo performance of various inhibitors targeting the C-C motif chemokine ligand 2 (CCL2), a key signaling molecule implicated in cancer progression and inflammatory diseases. Due to the limited publicly available in vivo data specifically for the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4, this guide will focus on the available in vivo data for the naked antibody, Carlumab, and compare it with other classes of CCL2/CCR2 inhibitors, namely small molecule antagonists. This comparative analysis is supported by experimental data from preclinical studies in relevant cancer models.
Introduction to CCL2 Inhibition
CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in the tumor microenvironment by recruiting immunosuppressive cells, such as tumor-associated macrophages (TAMs), and promoting angiogenesis and metastasis.[1][2][3] Inhibiting the CCL2/CCR2 signaling axis is therefore a promising therapeutic strategy in oncology. Several approaches have been developed to block this pathway, including monoclonal antibodies that neutralize CCL2 and small molecule antagonists that block its receptor, CCR2.
This compound: A Targeted Approach
This compound is an antibody-drug conjugate that represents a next-generation approach to CCL2 inhibition. It comprises three key components:
-
Carlumab: A human monoclonal antibody that specifically binds to and neutralizes CCL2.[4]
-
SPDB Linker: A cleavable disulfide linker designed to be stable in circulation and release the cytotoxic payload within the reductive environment of the cell.[][6][7]
-
DM4: A potent maytansinoid microtubule inhibitor that induces cell cycle arrest and apoptosis upon release inside the target cell.[8][9][10]
The rationale behind this ADC is to not only neutralize CCL2 in the tumor microenvironment but also to deliver a highly potent cytotoxic agent to cells that take up the antibody-CCL2 complex, potentially including cancer cells and tumor-associated macrophages.
In Vivo Performance Comparison
As direct comparative in vivo studies for this compound are not publicly available, this section presents data from separate preclinical studies on Carlumab and small molecule CCR2 inhibitors in relevant cancer models.
Anti-CCL2 Antibody (Carlumab)
Preclinical studies have demonstrated the potential of Carlumab to inhibit tumor growth and metastasis in various cancer models.
Table 1: Summary of In Vivo Efficacy of Carlumab in Preclinical Cancer Models
| Cancer Model | Treatment | Key Findings | Reference |
| Prostate Cancer (PC-3 and VCaP xenografts) | Systemic administration of CCL2 neutralizing antibody | Significantly reduced tumor growth and microvascular density. Decreased tumor burden and osteoclast numbers in a bone metastasis model. | [11] |
| Breast Cancer (MDA-MB-231 orthotopic model) | Neutralizing antibodies against human and mouse CCL2 | Inhibited spontaneous lung metastasis. | [1] |
| Prostate Cancer (Syngeneic TRAMP-C2 model) | Genetic knockout of CCL2 in tumor cells | Complete failure to form tumors in immunocompetent mice, highlighting the crucial role of tumor-derived CCL2. | [12] |
Small Molecule CCR2 Inhibitors
Small molecule antagonists of CCR2 have also shown promising anti-tumor effects in preclinical models.
Table 2: Summary of In Vivo Efficacy of Small Molecule CCR2 Inhibitors in Preclinical Cancer Models
| Cancer Model | Treatment | Key Findings | Reference |
| Liver Cancer (Orthotopic and subcutaneous models) | Natural CCR2 antagonist (747) | Inhibited tumor growth in a CD8+ T cell-dependent manner and enhanced the efficacy of sorafenib. | [13] |
| Breast Cancer (Lung metastasis model) | MK0812 (human CCR2 antagonist) | Reduced the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis in humanized mice. | [14] |
| Pancreatic Cancer (K-Ras+ murine model) | CCX872-B | A one-week treatment resulted in a 42% decrease in tumor size and a 45% decrease in M-MDSCs. | [15] |
| Osteosarcoma (143B orthotopic xenografts) | RS504393 | Did not significantly affect tumor growth or metastasis but altered the tumor microenvironment by downregulating VEGFR. | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., SCID, NOD-scid gamma, or athymic nude mice) are typically used for xenograft studies.[17] For studies involving the immune system, syngeneic models or humanized mice are employed.[12][14]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice. For bone metastasis models, cells can be injected intratibially.[11][17]
-
Treatment Administration:
-
Antibodies (e.g., Carlumab): Typically administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules (e.g., twice weekly).[11]
-
Small Molecule Inhibitors (e.g., CCR2 antagonists): Can be administered via oral gavage, subcutaneous, or intraperitoneal injection, depending on the compound's properties.[14][16][18]
-
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor growth inhibition is calculated based on the difference in tumor volume between treated and control groups.[17]
-
Metastasis Assessment: Lungs and other organs are harvested at the end of the study to quantify metastatic nodules, often through histological analysis or bioluminescence imaging if tumor cells are engineered to express luciferase.[1]
-
Immunohistochemistry and Flow Cytometry: Tumors and tissues are analyzed to assess changes in the tumor microenvironment, such as the infiltration of immune cells (e.g., TAMs, T cells) and microvessel density.[11][12]
Visualizing the Mechanisms
CCL2 Signaling Pathway and ADC Mechanism of Action
The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.
Discussion and Future Perspectives
The available preclinical data suggests that targeting the CCL2/CCR2 axis with either neutralizing antibodies or small molecule inhibitors can effectively reduce tumor growth and metastasis in various cancer models. Carlumab has demonstrated efficacy in prostate and breast cancer models by likely modulating the tumor microenvironment.[1][11] Similarly, small molecule CCR2 inhibitors have shown promise, particularly in combination with other therapies.[13][19]
The this compound ADC offers a potentially more potent therapeutic strategy by combining the CCL2 neutralization of Carlumab with targeted delivery of the cytotoxic payload DM4. This dual mechanism could lead to enhanced anti-tumor activity by not only disrupting the pro-tumorigenic signaling of CCL2 but also by directly killing cells that internalize the ADC. However, without direct in vivo comparative data, the superiority of the ADC approach remains to be experimentally validated.
Future preclinical studies should focus on a head-to-head comparison of this compound with Carlumab alone and with small molecule CCR2 inhibitors in relevant xenograft and syngeneic models. Such studies would provide crucial data on the therapeutic window and efficacy of this novel ADC and guide its further clinical development.
References
- 1. CCL2 recruits inflammatory monocytes to facilitate breast tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CCL2: An Important Mediator Between Tumor Cells and Host Cells in Tumor Microenvironment [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. njbio.com [njbio.com]
- 8. precisepeg.com [precisepeg.com]
- 9. adcreview.com [adcreview.com]
- 10. DM4 - Creative Biolabs [creative-biolabs.com]
- 11. CC chemokine ligand 2 (CCL2) promotes prostate cancer tumorigenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of the Therapeutic Window: Anti-CCL2 (Carlumab)-SPDB-DM4 vs. Traditional Chemotherapy
For Immediate Release
A deep dive into the therapeutic potential of the antibody-drug conjugate, Anti-CCL2 (Carlumab)-SPDB-DM4, reveals a promising wider therapeutic window compared to the traditional chemotherapeutic agent, doxorubicin (B1662922). This analysis, intended for researchers, scientists, and drug development professionals, synthesizes available preclinical data to offer a comparative perspective on the efficacy and toxicity of these two distinct anti-cancer agents.
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined as the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window indicates a greater margin of safety for the patient. In the realm of oncology, achieving a broad therapeutic window is a primary goal to maximize tumor cell killing while minimizing debilitating side effects. This guide provides a comparative assessment of the therapeutic window of a targeted therapy, this compound, and a conventional chemotherapeutic, doxorubicin, based on available preclinical data.
Understanding the Mechanisms of Action
This compound is an antibody-drug conjugate (ADC) that represents a targeted approach to cancer therapy. It consists of three key components:
-
Carlumab: A human monoclonal antibody that specifically targets the C-C motif chemokine ligand 2 (CCL2). CCL2 is a key signaling protein involved in tumor progression and the recruitment of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[1]
-
SPDB Linker: A cleavable disulfide linker that connects the antibody to the cytotoxic payload. This linker is designed to be stable in circulation and release the payload upon internalization into the target cancer cell.[2]
-
DM4: A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
By targeting CCL2, the ADC is directed to the tumor microenvironment. Upon binding and internalization, the DM4 payload is released, leading to targeted cell death.
Doxorubicin , a member of the anthracycline class of chemotherapy drugs, has been a cornerstone of cancer treatment for decades. Its mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and ultimately cell death.[3] However, its cytotoxic effects are not specific to cancer cells, leading to a narrow therapeutic window and significant dose-limiting toxicities, most notably cardiotoxicity.[4]
Comparative Analysis of Therapeutic Window
For the purpose of this comparison, we will consider a hypothetical Anti-CCL2-SPDB-DM4 ADC and compare it with doxorubicin in the context of a breast cancer model, a common indication for doxorubicin.
Table 1: Comparative Preclinical Data: Anti-CCL2-SPDB-DM4 (Hypothetical) vs. Doxorubicin in Mouse Models
| Parameter | Anti-CCL2-SPDB-DM4 (Hypothetical Data*) | Doxorubicin (Literature Data) |
| Efficacy | ||
| Tumor Model | Breast Cancer Xenograft (e.g., MDA-MB-231) | 4T1 Murine Breast Cancer Model, MDA-MB-231 Xenograft |
| Effective Dose | Estimated 1-5 mg/kg for significant tumor growth inhibition | 2-5 mg/kg for significant tumor growth inhibition[3][4][5][6][7][8] |
| Toxicity | ||
| Maximum Tolerated Dose (MTD) | Estimated >10 mg/kg (based on other DM4-ADCs) | 5-10 mg/kg (single dose, i.v.)[4][9] |
| Dose-Limiting Toxicities | Myelosuppression (Thrombocytopenia, Neutropenia), Ocular toxicities (reported for DM4-ADCs)[2] | Cardiotoxicity, Myelosuppression, Mucositis[3][4] |
| Therapeutic Index (MTD/Effective Dose) | Estimated >2 | Approximately 1-2 |
*Hypothetical data for Anti-CCL2-SPDB-DM4 is extrapolated from preclinical studies on other ADCs utilizing the SPDB-DM4 linker-payload system and anti-CCL2 monoclonal antibodies.
Experimental Protocols
To generate the data presented in this guide, the following standard preclinical experimental protocols are typically employed:
In Vivo Efficacy Studies (Tumor Growth Inhibition)
-
Cell Line and Animal Model: A relevant cancer cell line (e.g., MDA-MB-231 for human breast cancer) is selected. Immunocompromised mice (e.g., nude or SCID mice) are used for xenograft studies.
-
Tumor Implantation: A specified number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. The investigational drug (Anti-CCL2-SPDB-DM4 or doxorubicin) and a vehicle control are administered via a specified route (e.g., intravenous injection) and schedule.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (%TGI) is calculated to assess the efficacy of the treatment.
In Vivo Toxicity Studies (Maximum Tolerated Dose - MTD)
-
Animal Model: Healthy mice of a specific strain (e.g., BALB/c or C57BL/6) are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the drug.
-
Monitoring for Toxicity: Mice are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality. A common endpoint for MTD is a certain percentage of body weight loss (e.g., 15-20%).
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for Anti-CCL2-SPDB-DM4.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bystander Killing Effect of DM4 and MMAE Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of oncology, the selection of a cytotoxic payload is a critical determinant of the efficacy of an antibody-drug conjugate (ADC). The bystander killing effect, the ability of a payload to eliminate antigen-negative tumor cells in the vicinity of antigen-positive cells, is a key attribute that can significantly enhance the therapeutic potential of an ADC, particularly in heterogeneous tumors. This guide provides an objective comparison of the bystander killing effects of two widely used microtubule-inhibiting payloads: DM4, a maytansinoid derivative, and MMAE (monomethyl auristatin E), an auristatin analog.
Mechanism of Action: A Shared Pathway to Cell Death
Both DM4 and MMAE exert their cytotoxic effects by disrupting the microtubule dynamics within cancer cells. Upon internalization of the ADC by an antigen-positive tumor cell, the linker is cleaved in the lysosomal compartment, releasing the payload into the cytoplasm. These potent payloads then bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.
The key to the bystander effect lies in the physicochemical properties of the released payload. For a significant bystander effect to occur, the cytotoxic agent must be able to traverse the cell membrane of the target cell, diffuse into the tumor microenvironment, and penetrate neighboring antigen-negative cells.
Physicochemical Properties and Bystander Killing Potential
The bystander killing capacity of DM4 and MMAE is contingent on the use of a cleavable linker. When conjugated via a cleavable linker, such as a disulfide linker for DM4 or a valine-citrulline (vc) linker for MMAE, both payloads can be released in a form that is cell-permeable.
-
DM4: Upon cleavage of a disulfide linker (e.g., SPDB), the released metabolite is S-methyl DM4. This derivative is lipophilic and readily crosses cell membranes, enabling a potent bystander effect.
-
MMAE: The valine-citrulline linker is cleaved by lysosomal proteases like Cathepsin B, releasing unmodified MMAE. Free MMAE is a highly permeable and hydrophobic molecule that efficiently diffuses across cell membranes to induce bystander killing.
Both payloads, when appropriately linked, are considered to have high bystander effect potential. However, the magnitude of this effect can be influenced by factors such as the specific linker chemistry, the rate of payload release, and the properties of the tumor microenvironment.
Quantitative Comparison of Bystander Killing Effect
Obtaining a direct, head-to-head quantitative comparison of the bystander killing effect of DM4 and MMAE from a single study with identical experimental conditions is challenging due to the variability in ADC constructs and assay parameters across different research initiatives. The following table provides an illustrative comparison based on data compiled from various sources. It is crucial to note that these values are not from a direct comparative study and should be interpreted with caution.
| Feature | DM4-ADC (with cleavable linker) | MMAE-ADC (with cleavable linker) |
| Released Active Metabolite | S-methyl DM4 | Monomethyl auristatin E (MMAE) |
| Cell Permeability | High (Lipophilic) | High (Hydrophobic) |
| Bystander Effect Potential | High | High |
| Illustrative In Vitro Bystander IC50 | Varies significantly based on cell lines and ADC construct. Generally in the low nanomolar range in co-culture assays. | Varies significantly based on cell lines and ADC construct. Generally in the low nanomolar range in co-culture assays. |
Experimental Protocols for Assessing Bystander Killing Effect
The two most common in vitro methods to quantitatively assess the bystander effect of ADCs are the co-culture bystander effect assay and the conditioned medium transfer assay.
Co-culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.
Methodology:
-
Cell Seeding: A mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded in the same wells of a 96-well plate. The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification. The ratio of Ag+ to Ag- cells can be varied to assess the dependency of the bystander effect on the number of target cells.
-
ADC Treatment: The co-cultured cells are treated with a range of concentrations of the ADC.
-
Incubation: The plate is incubated for 72 to 120 hours to allow for ADC processing, payload release, and induction of cell death.
-
Quantification: The viability of the fluorescent Ag- cells is measured using a fluorescence plate reader, flow cytometry, or high-content imaging.
-
Data Analysis: The viability of the Ag- cells in the treated co-culture wells is normalized to the viability of Ag- cells in untreated control wells to determine the percentage of bystander cell killing. The IC50 value for the bystander effect can then be calculated.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Methodology:
-
Preparation of Conditioned Medium: Antigen-positive (Ag+) cells are cultured and treated with the ADC for 48-72 hours. The cell culture supernatant, which now contains the released payload, is collected. This is the "conditioned medium."
-
Treatment of Bystander Cells: Antigen-negative (Ag-) cells are seeded in a separate 96-well plate. After adherence, their growth medium is replaced with the conditioned medium collected in the previous step.
-
Incubation: The Ag- cells are incubated with the conditioned medium for 72 hours.
-
Viability Assessment: The viability of the Ag- cells is assessed using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The viability of the cells treated with the conditioned medium from ADC-treated Ag+ cells is compared to the viability of cells treated with conditioned medium from untreated Ag+ cells.
Visualizing the Bystander Killing Effect
The following diagrams illustrate the mechanism of the bystander effect and the experimental workflows used to assess it.
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Maytansinoid ADCs
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology used to attach the cytotoxic payload to the monoclonal antibody. For maytansinoid ADCs, which utilize potent microtubule inhibitors like DM1 and DM4, the choice between a cleavable and a non-cleavable linker is a pivotal decision in the drug development process. This guide provides an objective, data-driven comparison of these two linker strategies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their ADC design.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. This divergence in strategy has profound implications for an ADC's potency, bystander effect, and overall therapeutic index.
Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable thioether bond with the maytansinoid payload.[1] The release of the cytotoxic agent is entirely contingent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2][3][4][5] This process liberates the maytansinoid still attached to the linker and an amino acid residue from the antibody (e.g., Lys-SMCC-DM1).[1][6][7] This resulting metabolite is charged and generally membrane-impermeable, thus confining its cytotoxic activity to the target cell and limiting the "bystander effect" on neighboring antigen-negative cells.[1][8] The FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®), utilizes this non-cleavable linker strategy.[1][6][7]
Cleavable Linkers: In contrast, cleavable linkers are designed to release the maytansinoid payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[9] There are two main types of cleavable linkers used for maytansinoid ADCs:
-
Disulfide Linkers: These linkers are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.[1] This reductive cleavage releases the free, membrane-permeable maytansinoid, which can then exert its cytotoxic effect. This membrane permeability also allows the payload to diffuse out of the target cell and kill nearby antigen-negative tumor cells, a phenomenon known as the "bystander effect".[9][10]
-
Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of cancer cells.[9][11] Upon cleavage of the peptide sequence, the maytansinoid is released. The design of the peptide linker can influence the properties of the released payload and its ability to induce a bystander effect.[11]
Performance Comparison: Efficacy, Pharmacokinetics, and Toxicity
The choice of linker significantly impacts the performance of a maytansinoid ADC across several key parameters. Below is a summary of quantitative data from various preclinical studies.
In Vitro Cytotoxicity
| ADC Target & Linker Type | Cell Line | IC50 (approx. ng/mL) | Key Finding |
| anti-EpCAM-CX-DM1 (Cleavable, Triglycyl Peptide) | Calu-3 | ~10 | More potent than the non-cleavable counterpart in this cell line.[1] |
| anti-EGFR-CX-DM1 (Cleavable, Triglycyl Peptide) | HSC-2 | ~5 | More potent than the non-cleavable counterpart in this cell line.[1] |
| huC242-SPDB-DM4 (Cleavable, Disulfide) | Various | Not Specified | Showed approximate in vitro activity to the non-cleavable version.[1] |
| T-DM1 (Non-cleavable, SMCC) | SK-BR-3, BT-474 | Not Specified | Displayed greater potency in two of four breast cancer cell lines compared to the disulfide-linked T-SPP-DM1.[6][7] |
| T-SPP-DM1 (Cleavable, Disulfide) | SK-BR-3, BT-474 | Not Specified | Showed high in vitro potency, similar to T-DM1.[6][7] |
Pharmacokinetics
| ADC & Linker Type | Animal Model | Plasma Half-life | Clearance | Key Finding |
| Ab-CX-DM1 (Cleavable, Triglycyl Peptide) | Mouse | 9.9 days | Not Specified | Comparable stability to the non-cleavable SMCC linker in mouse plasma.[1] |
| Ab-SMCC-DM1 (Non-cleavable, Thioether) | Mouse | 10.4 days | Not Specified | High plasma stability, a hallmark of non-cleavable linkers.[1] |
| T-SPP-DM1 (Cleavable, Disulfide) | Rat | 2.69 ± 0.087 days | 40.1 ± 1.87 mL/d/kg | Faster plasma clearance than T-DM1.[6][7] |
| T-DM1 (Non-cleavable, Thioether) | Rat | 5.72 ± 0.150 days | 18.9 ± 0.29 mL/d/kg | Slower clearance and longer half-life compared to the disulfide-linked version.[6][7] |
In Vivo Efficacy and Toxicity
In vivo studies have shown that the superior plasma stability of non-cleavable linkers can translate to better overall efficacy and a more favorable safety profile. For instance, T-DM1, with its non-cleavable linker, exhibited slightly more efficacy in animal models compared to several disulfide-linked versions.[6][7] The slower clearance of T-DM1 resulted in higher overall tumor concentrations of the ADC and its metabolites.[6][7] However, surprisingly, the levels of the active catabolite in the tumor were similar for both cleavable and non-cleavable versions, suggesting that both linker types can achieve effective payload delivery to the tumor.[6][7]
From a toxicity perspective, non-cleavable linkers are generally better tolerated.[3] Studies have shown that the metabolites of disulfide-linked ADCs can be more potent than the lysine-Nε-SMCC-DM1 metabolite of a non-cleavable ADC, potentially contributing to the better tolerability of the thioether-linked conjugate.[12] The enhanced stability of non-cleavable linkers in circulation minimizes premature payload release, thereby reducing the risk of off-target toxicity.[1][13]
Experimental Methodologies
The following are generalized protocols for key experiments used to compare cleavable and non-cleavable maytansinoid ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target cancer cell lines (e.g., SK-BR-3, BT-474 for HER2-targeted ADCs) in appropriate media and conditions.
-
ADC Treatment: Plate cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the maytansinoid ADC (both cleavable and non-cleavable versions) and a non-binding control ADC.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.
Plasma Stability Assay
-
ADC Incubation: Incubate the maytansinoid ADC at a specific concentration (e.g., 100 µg/mL) in plasma (mouse, rat, or human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120 hours).
-
Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact ADC at each time point. This is typically done by capturing the antibody and detecting the maytansinoid payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC.[1]
In Vivo Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., KPL-4, JIMT-1) into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a specific size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer a single intravenous dose of the maytansinoid ADC (cleavable and non-cleavable versions), a vehicle control, and a non-binding control ADC.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice two to three times a week.
-
Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Monitor body weight as an indicator of toxicity.
Visualizing the Mechanisms
To better understand the distinct pathways of payload release and action, the following diagrams illustrate the processes for cleavable and non-cleavable maytansinoid ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. books.rsc.org [books.rsc.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Target Engagement of Anti-CCL2 (Carlumab)-SPDB-DM4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. As a novel therapeutic modality, demonstrating precise delivery of the cytotoxic payload (DM4) to CCL2-expressing cells within a complex biological system is paramount. This document outlines key experimental approaches, presents comparative data from related studies, and offers detailed protocols to facilitate the design and execution of robust in vivo validation studies.
Executive Summary
This compound is an antibody-drug conjugate comprising the humanized anti-CCL2 antibody, Carlumab, linked to the potent microtubule inhibitor, DM4, via the SPDB linker.[1] The therapeutic rationale is to selectively deliver DM4 to the tumor microenvironment where CCL2 is expressed, thereby minimizing systemic toxicity.[2] CCL2 (Chemokine Ligand 2) is a key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation and tumors, playing a significant role in tumor progression, angiogenesis, and metastasis.[3][4][5]
Effective in vivo validation of target engagement for this ADC requires a multi-faceted approach, including biodistribution studies to confirm tumor localization, receptor occupancy assays to quantify target binding, and pharmacodynamic biomarker analysis to measure the biological response to target inhibition. This guide will compare these methodologies and provide context using data from studies on the unconjugated Carlumab antibody and other maytansinoid-based ADCs.
Comparative Analysis of In Vivo Target Engagement Strategies
A thorough validation of in vivo target engagement for Carlumab-SPDB-DM4 necessitates a combination of assays to track the ADC from systemic circulation to its site of action and to measure its effect on the target pathway.
| Experimental Approach | Description | Information Gained | Potential Alternatives/Comparators |
| Biodistribution Studies | Quantifies the distribution and accumulation of the ADC in various tissues and tumors over time. | - Tumor-to-blood ratio- Off-target accumulation- Pharmacokinetic profile | - Radiolabeled Carlumab- Other maytansinoid ADCs |
| Receptor Occupancy (RO) Assays | Measures the percentage of CCL2 target that is bound by the ADC in vivo. | - Target saturation- Dose-response relationship- Duration of target engagement | - Unconjugated Carlumab- Other anti-CCL2 antibodies (e.g., ABN912) |
| Pharmacodynamic (PD) Biomarker Analysis | Measures the downstream biological effects of CCL2 inhibition. | - Reduction in tumor-associated macrophages- Changes in inflammatory cytokine levels- Anti-tumor efficacy | - CCR2 antagonists (e.g., CCX872-B)- Anti-CCR2 antibodies (e.g., MLN1202)[6] |
| In Vivo Efficacy Studies | Evaluates the anti-tumor activity of the ADC in preclinical tumor models. | - Tumor growth inhibition- Survival benefit- Dose-dependent efficacy | - Standard-of-care chemotherapy- Unconjugated Carlumab + DM4 |
Experimental Methodologies
Biodistribution Studies
Objective: To determine the tissue distribution and tumor uptake of Carlumab-SPDB-DM4.
Methodology:
-
ADC Labeling: The ADC is labeled with a tracer, such as a near-infrared fluorescent dye (e.g., VT680) for Fluorescence Molecular Tomography (FMT) or a radionuclide (e.g., 89Zr, 111In) for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging.[7]
-
Animal Model: Immunocompromised mice bearing human tumor xenografts with known CCL2 expression are used.
-
Administration: The labeled ADC is administered intravenously.
-
Imaging: Longitudinal imaging is performed at various time points (e.g., 6, 24, 48, 96, and 168 hours) post-injection to visualize and quantify ADC distribution.
-
Ex Vivo Analysis: At the final time point, tissues and tumors are harvested, and the amount of accumulated ADC is quantified using a gamma counter (for radiolabeled ADC) or fluorescence imaging.
Data Presentation:
| Tissue | Percent Injected Dose per Gram (%ID/g) at 96h |
| Tumor | Expected High Uptake |
| Blood | Expected Clearance Over Time |
| Liver | Potential for Non-specific Uptake |
| Spleen | Potential for Non-specific Uptake |
| Kidneys | Route of Clearance |
| Lungs | Low Expected Uptake |
| Muscle | Low Expected Uptake |
Note: This table presents expected trends. Actual data would be required from a specific study.
Receptor Occupancy Assay
Objective: To quantify the binding of Carlumab-SPDB-DM4 to CCL2 in vivo.
Methodology:
-
Animal Model and Dosing: Tumor-bearing mice are treated with varying doses of Carlumab-SPDB-DM4.
-
Sample Collection: At selected time points, blood and tumor tissue are collected.
-
Cell Isolation: Single-cell suspensions are prepared from the tumors.
-
Flow Cytometry Staining: The cells are stained with a fluorescently labeled anti-CCL2 antibody that does not compete with Carlumab for binding (to measure total CCL2) and a labeled secondary antibody that detects the Carlumab-SPDB-DM4 bound to the cells.
-
Analysis: The percentage of CCL2 receptors occupied by the ADC is calculated by comparing the fluorescence intensity of the bound ADC to the total CCL2 expression.[8][9][10][11][12]
Data Presentation:
| Dose of Carlumab-SPDB-DM4 (mg/kg) | Receptor Occupancy in Tumor (%) | Receptor Occupancy in Peripheral Blood Monocytes (%) |
| Vehicle Control | 0 | 0 |
| Low Dose | Expected Partial Occupancy | Expected Partial Occupancy |
| Medium Dose | Expected Higher Occupancy | Expected Higher Occupancy |
| High Dose | Expected Saturation | Expected Saturation |
Note: This table illustrates the expected dose-dependent receptor occupancy.
Pharmacodynamic Biomarker Analysis
Objective: To measure the biological consequences of CCL2 blockade by Carlumab-SPDB-DM4.
Methodology:
-
Animal Model and Treatment: Tumor-bearing mice are treated with Carlumab-SPDB-DM4.
-
Tumor and Blood Collection: Samples are collected at various time points post-treatment.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Tumor sections are stained for markers of tumor-associated macrophages (e.g., F4/80, CD68) to assess their infiltration.
-
Flow Cytometry: Tumor-infiltrating immune cells are analyzed by flow cytometry to quantify changes in myeloid-derived suppressor cells (MDSCs) and other immune cell populations.
-
ELISA/Luminex: Cytokine levels in plasma or tumor lysates are measured to assess changes in the inflammatory microenvironment.
Data Presentation:
| Treatment Group | Tumor-Associated Macrophages (cells/mm²) | Plasma CCL2 Levels (pg/mL) | Tumor Growth Inhibition (%) |
| Vehicle Control | Baseline Level | Baseline Level | 0 |
| Carlumab-SPDB-DM4 | Expected Reduction | Expected Reduction of Free CCL2 | Expected Inhibition |
| Isotype Control ADC | No Significant Change | No Significant Change | Minimal Inhibition |
Note: This table shows the anticipated effects on key pharmacodynamic biomarkers.
Visualizing Pathways and Workflows
CCL2-CCR2 Signaling Pathway
Caption: The CCL2-CCR2 signaling axis in the tumor microenvironment.
Mechanism of Action of Carlumab-SPDB-DM4
Caption: Proposed mechanism of action for Carlumab-SPDB-DM4.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for in vivo validation of ADC target engagement.
Comparison with Alternative Therapies
The development of Carlumab-SPDB-DM4 should be benchmarked against other strategies targeting the CCL2-CCR2 axis.
| Therapeutic Modality | Mechanism of Action | Reported In Vivo Effects | Potential Advantages | Potential Disadvantages |
| Carlumab (unconjugated) | Neutralizes CCL2, preventing its interaction with CCR2. | Transient reduction in free CCL2, followed by a significant increase in total CCL2.[13] Limited clinical efficacy as a monotherapy.[6] | Well-characterized antibody. | Compensatory upregulation of CCL2. Short half-life of free CCL2 suppression.[13] |
| Anti-CCR2 Antibodies (e.g., MLN1202) | Block the CCR2 receptor, preventing signaling by CCL2 and other CCR2 ligands. | Reduced bone turnover in patients with bone metastases.[14] | Targets the receptor, potentially blocking multiple ligands. | Potential for off-target effects. |
| CCR2 Antagonists (e.g., CCX872-B) | Small molecule inhibitors that block the CCR2 receptor. | Preclinical evidence of anti-tumor activity.[6] | Oral bioavailability. | Potential for off-target effects and different pharmacokinetic profiles compared to antibodies. |
| Propagermanium (B1678255) | An organogermanium compound that inhibits the CCL2-CCR2 signaling pathway. | Shown to suppress cancer metastasis in mouse models.[6][14][15] | Established safety profile for other indications. | Mechanism of CCR2 inhibition may be indirect. |
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its preclinical and clinical development. A comprehensive approach utilizing biodistribution studies, receptor occupancy assays, and pharmacodynamic biomarker analysis is essential to demonstrate that the ADC effectively reaches its target, binds with high specificity, and elicits the desired biological response. By comparing its performance with alternative CCL2/CCR2-targeting agents, researchers can gain valuable insights into its therapeutic potential and unique advantages. The experimental frameworks and comparative data presented in this guide provide a robust foundation for the rigorous in vivo validation of this promising antibody-drug conjugate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. championsoncology.com [championsoncology.com]
- 9. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 10. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]
- 11. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 12. altasciences.com [altasciences.com]
- 13. Utilizing pharmacokinetics/pharmacodynamics modeling to simultaneously examine free CCL2, total CCL2 and carlumab (CNTO 888) concentration time data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentials of C‐C motif chemokine 2–C‐C chemokine receptor type 2 blockers including propagermanium as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Maytansinoid Payloads: DM1 vs. DM4 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids are a class of potent microtubule-targeting agents that have garnered significant attention as cytotoxic payloads for antibody-drug conjugates (ADCs). Among the various derivatives, DM1 and DM4 are two of the most clinically relevant maytansinoids. This guide provides an objective, data-driven comparison of DM1 and DM4, focusing on their application in ADCs, to aid researchers and drug development professionals in the informed selection of these critical components.
Executive Summary
Both DM1 and DM4 are highly potent anti-mitotic agents that induce cell death by inhibiting tubulin polymerization.[1] Their primary distinction in the context of ADCs lies in their typical linker chemistries and the resulting biological properties, particularly the bystander killing effect. DM4, often paired with a cleavable linker, can induce bystander killing of neighboring antigen-negative tumor cells, a potential advantage in treating heterogeneous tumors.[][3] Conversely, the most prominent clinical example of a DM1-ADC, Trastuzumab Emtansine (T-DM1), utilizes a non-cleavable linker, restricting its cytotoxic activity to the target cell.[4] The choice between DM1 and DM4, therefore, involves a trade-off between targeted cell killing and the potential for broader anti-tumor activity through the bystander effect, which can also influence the toxicity profile.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of various ADCs utilizing DM1 and DM4 payloads across different cancer cell lines. It is important to note that direct head-to-head comparisons with the same antibody and linker are limited in publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different antibodies, linkers, and experimental conditions used.
| Payload | Antibody Target | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| DM1 | HER2 (Trastuzumab) | Non-cleavable (SMCC) | SK-BR-3 (HER2 3+) | ~10-20 | |
| DM1 | HER2 (Trastuzumab) | Non-cleavable (SMCC) | BT-474 (HER2 3+) | ~10-30 | [5] |
| DM1 | HER2 (Trastuzumab) | Non-cleavable (SMCC) | NCI-N87 (HER2 3+) | ~10-40 | [5] |
| DM1 | CD38 (Daratumumab) | Non-cleavable (SMCC) | MM.1S (CD38 high) | 430 | [6] |
| DM1 | CD30 | Non-cleavable (SMCC) | Karpas 299 (CD30+) | ~5-10 | |
| DM4 | CD19 (Coltuximab) | Cleavable (SPDB) | Ramos (CD19+) | Potent | [7] |
| DM4 | CD38 (Daratumumab) | Cleavable (SPDP) | MM1S (CD38 high) | 880 | [8] |
| DM4 | CanAg (huC242) | Cleavable (SPDB) | COLO 205 | Highly Potent | [9] |
In Vivo Efficacy
The following table summarizes the in vivo efficacy of ADCs with DM1 and DM4 payloads in various xenograft models. Similar to the in vitro data, these results are compiled from different studies and a direct comparison should be made with caution.
| Payload | ADC | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| DM1 | Trastuzumab-DM1 | JIMT-1 (HER2+) breast cancer | 15 mg/kg, single dose | Significant TGI vs. control | [10] |
| DM1 | Anti-EpCAM-SMCC-DM1 | COLO 205MDR (MDR1+) colon cancer | 680 µg/kg DM1, single dose | No complete regressions | [10] |
| DM1 | Anti-EpCAM-PEG4Mal-DM1 | COLO 205MDR (MDR1+) colon cancer | 680 µg/kg DM1, single dose | Complete regressions | [11] |
| DM4 | huC242-SPDB-DM4 | COLO 205 colon cancer | 75 µg/kg maytansinoid, multiple doses | Significant TGI | [9] |
| DM4 | huB4-DGN462 (vs. huB4-DM4) | Lymphoma Xenografts | Not specified | Superior to huB4-DM4 | [7] |
Signaling Pathways and Experimental Workflows
Maytansinoid-Induced Apoptosis
Maytansinoids, upon release inside a cancer cell, bind to tubulin and inhibit microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental Workflow for ADC Cytotoxicity and Bystander Effect Assessment
A typical workflow to compare the in vitro efficacy and bystander effect of DM1 and DM4-based ADCs involves both monoculture and co-culture assays.
Caption: Experimental workflow for ADC efficacy assessment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
DM1-ADC and DM4-ADC
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the DM1-ADC and DM4-ADC in culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Co-culture Bystander Effect Assay
This assay measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
DM1-ADC and DM4-ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:9). Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Quantification of Bystander Killing: Measure the fluorescence of the Ag- cells using a fluorescence plate reader or by imaging and counting the viable fluorescent cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations to quantify the bystander effect.
In Vivo Efficacy Study in Xenograft Models
This protocol provides a general outline for assessing the in vivo anti-tumor activity of ADCs.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cells for implantation
-
DM1-ADC and DM4-ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (Vehicle, DM1-ADC, DM4-ADC).
-
ADC Administration: Administer the ADCs and vehicle control intravenously at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis should be performed to determine the significance of the observed differences.
Conclusion
The selection of a maytansinoid payload for an ADC is a critical decision that significantly impacts its therapeutic potential. DM1, particularly when used with a non-cleavable linker, offers a highly targeted approach with a well-defined safety profile, as exemplified by the clinical success of T-DM1. DM4, typically employed with a cleavable linker, introduces the potential for a bystander effect, which may enhance efficacy in heterogeneous tumors but could also lead to different off-target toxicities. A thorough understanding of the interplay between the payload, linker, and target biology is essential for the rational design of the next generation of maytansinoid-based ADCs. The experimental protocols provided in this guide offer a framework for the direct and objective comparison of these promising cytotoxic agents.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Tissue biodistribution and tumor targeting of near-infrared labelled anti-CD38 antibody-drug conjugate in preclinical multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Alternative Linker Technologies for Antibody-Drug Conjugates
The linker is a pivotal component in the design of an Antibody-Drug Conjugate (ADC), bridging the cytotoxic payload to the monoclonal antibody. Its chemistry dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index. For years, disulfide-based linkers like succinimidyl-pyridyl-dithiobutyrate (SPDB) have been a mainstay. However, the quest for improved stability and efficacy has spurred the development of a diverse array of alternative linker technologies.
This guide provides an objective comparison of prominent linker technologies relative to the SPDB benchmark, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in linker selection.
The SPDB Benchmark: A Reducible Disulfide Linker
SPDB is a cleavable linker that connects to antibodies via a disulfide bond.[][2] Its mechanism relies on the significant concentration gradient of glutathione (B108866) between the extracellular space and the intracellular environment of tumor cells. The disulfide bond remains relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment, releasing the payload.[][2][3] A notable example of an ADC utilizing an SPDB linker is huC242-SPDB-DM4.[][4]
While effective, a key challenge for disulfide linkers is their potential for premature payload release in circulation due to exchange with thiols on plasma proteins like albumin, which can lead to off-target toxicity.[2]
Alternative Linker Technologies: A Comparative Overview
ADCs primarily utilize two broad categories of linkers: cleavable and non-cleavable.[5][6] The choice of technology dictates the mechanism of payload release and significantly impacts the ADC's therapeutic window.[6]
1. Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[6] This targeted release can enhance potency and enable the "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[6][7]
-
Enzyme-Cleavable Linkers: This is the most prevalent class of cleavable linkers in clinical development.[8] They are designed to be substrates for enzymes that are abundant in lysosomes.
-
Valine-Citrulline (VC) Linkers: Arguably the most successful and widely used dipeptide linker, the VC linker is cleaved by the lysosomal protease Cathepsin B.[8][][10] This linker is often used with a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer to ensure the traceless release of the payload.[10][11] While generally stable in human plasma, VC linkers have shown instability in mouse plasma due to cleavage by carboxylesterase 1c, which can complicate preclinical evaluation.[11][12][13]
-
Glutamic acid-Valine-Citrulline (EVC) Linkers: To address the instability of VC linkers in rodent plasma, tripeptide sequences like EVC have been developed. The EVC linker provides exceptional stability in mouse plasma while retaining its susceptibility to cathepsin-mediated cleavage, leading to improved in vivo stability and antitumor efficacy in xenograft models.[11]
-
Sulfatase-Cleavable Linkers: A newer class of enzyme-cleavable linkers, these are designed to be hydrolyzed by sulfatases, which are highly active in the lysosome but have low activity in plasma.[7] This offers a distinct advantage for selective payload release.[7]
-
-
pH-Sensitive Linkers: These linkers exploit the pH difference between the blood (pH ~7.4) and the more acidic environment of endosomes (pH 4.5-6.5).[]
2. Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. Instead, payload release occurs after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[][17]
-
SMCC-based Linkers: N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a common non-cleavable linker that forms a stable thioether bond.[] This approach generally results in greater plasma stability and a reduced risk of off-target toxicity.[6][17] However, because the payload is released with a linker-amino acid remnant attached, it is typically less membrane-permeable, which can limit the bystander effect.[]
3. Bioorthogonal "Click-to-Release" Linkers: This innovative approach uses bioorthogonal chemistry, where the linker is cleaved by an externally administered activating molecule.[18] This allows for drug release to be triggered on-demand and can be used for ADCs targeting non-internalizing receptors on the tumor cell surface.[18]
Quantitative Comparison of Linker Performance
The following tables summarize key performance parameters for different linker technologies based on published experimental data. Direct comparisons can be challenging due to variations in antibodies, payloads, and experimental models.
Table 1: Comparative In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| Disulfide (SPDB) | huC242-SPDB-DM4 | Mouse Xenograft | Showed significantly higher activity in vivo compared to its non-cleavable counterpart, suggesting effective payload release. | [4] |
| Valine-Citrulline (VC) | Site-specific anti-CD30 auristatin ADC | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss. Unstable in mouse plasma due to carboxylesterase activity. | [12][13] |
| Glu-Val-Cit (EVC) | Trastuzumab-EVC-Payload | Mouse Xenograft | Exhibits far greater in vivo stability and antitumor efficacy compared to the VC-based variant in mouse models. | [11] |
| Aryl Sulfate | OHPAS-linked ADC | Mouse | Stable in in vivo pharmacokinetic studies, demonstrating resistance to mouse carboxylesterases. | [13] |
| Non-Cleavable (SMCC) | huC242-SMCC-DM1 | Mouse Xenograft | Less active in vivo compared to its cleavable disulfide-linked counterpart. | [4] |
Table 2: Comparative In Vivo Efficacy of Different ADC Linkers
| Linker Type | ADC-Payload | Tumor Model | Dosage | Antitumor Efficacy | Reference(s) |
| Valine-Citrulline | Trastuzumab-VC-MMAE | Gastric Cancer Xenograft | 2.5 mg/kg | Significant antitumor efficacy | [6] |
| Disulfide | Anti-CD22-DM1 | Human Lymphoma Xenograft | 3 mg/kg | Tumor regression | [6] |
| Non-Cleavable | Anti-EpCAM-SMCC-DM1 | EpCAM+ Xenograft | 3 mg/kg | Less active than cleavable counterparts | [6] |
Visualizing Linker Technologies and Evaluation Workflows
Diagrams created using Graphviz help to illustrate the relationships between linker types, experimental processes, and mechanisms of action.
Caption: Logical relationships between ADC linker categories and cleavage mechanisms.
Caption: Experimental workflow for comparing the efficacy of different ADC linkers.
Caption: Contrasting intracellular release mechanisms for cleavable vs. non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Protocol 1: ADC Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.[19]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.[19][20]
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 144 hours).[19] Store samples at -80°C until analysis.
-
To Quantify Free Payload:
-
To Determine Drug-to-Antibody Ratio (DAR) Over Time:
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a relevant in vivo model.[22]
Methodology:
-
Model Development:
-
Select an appropriate cancer cell line with known antigen expression.
-
Implant the cells into immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to establish cell line-derived xenografts (CDX).[23]
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize animals into treatment groups (e.g., vehicle control, non-binding control ADC, and experimental ADCs).
-
Administer the ADCs, typically via intravenous (IV) injection, at one or more dose levels.[22]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes (e.g., twice weekly) using calipers.
-
Monitor animal body weight as an indicator of general toxicity.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, target engagement).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate metrics such as tumor growth inhibition (TGI) to compare the efficacy of different ADCs.
-
Evaluate the statistical significance of the differences between treatment groups.
-
Conclusion
The choice of linker technology is a critical decision in ADC design, with profound implications for both safety and efficacy. While the reducible SPDB linker remains a viable option, the field has advanced to offer a suite of alternatives with distinct advantages. Enzyme-cleavable linkers, particularly peptide-based ones like Val-Cit and its stabilized variants, are currently the most widely adopted in clinical development due to their high stability and specific release mechanism. Non-cleavable linkers offer a robustly stable alternative, albeit often without the benefit of a bystander effect. Emerging technologies like pH-sensitive and bioorthogonal linkers continue to expand the toolkit available to ADC developers. Ultimately, the optimal linker must be empirically determined, balancing plasma stability with efficient payload release based on the specific antibody, payload, and target indication.
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 23. aacrjournals.org [aacrjournals.org]
Validating Biomarkers for Predicting Response to Anti-CCL2 (Carlumab)-SPDB-DM4: A Comparative Guide
This guide provides a comparative analysis of potential biomarkers for predicting the therapeutic response to a hypothetical antibody-drug conjugate (ADC), Anti-CCL2 (Carlumab)-SPDB-DM4. This ADC combines Carlumab, a monoclonal antibody targeting the chemokine CCL2, with the cytotoxic agent SPDB-DM4. The guide is intended for researchers, scientists, and drug development professionals, offering a framework for biomarker validation and comparison with alternative therapies.
Introduction to this compound
The this compound ADC is designed to selectively deliver a potent cytotoxic payload to tumor microenvironments characterized by high levels of CCL2. Carlumab, the antibody component, binds to CCL2, a chemokine implicated in tumor growth, angiogenesis, and the recruitment of immunosuppressive tumor-associated macrophages (TAMs).[1][2][3][4] Upon binding, the ADC is internalized by CCL2-expressing cells or cells in the immediate vicinity, leading to the release of the DM4 payload, a microtubule inhibitor, which induces cell cycle arrest and apoptosis.[2] The SPDB linker is designed to be stable in circulation and cleaved within the reducing environment of the cell.
Potential Predictive Biomarkers
The efficacy of this compound is likely dependent on the specific molecular and cellular composition of the tumor microenvironment. Several candidate biomarkers could predict a favorable response to this targeted therapy. High expression of CCL2 and its primary receptor, CCR2, are considered strong candidates.[1][5] The abundance of TAMs, which are recruited by CCL2, may also serve as a predictive marker.[6][7]
Table 1: Comparison of Potential Biomarkers for Predicting Response
| Biomarker | Method of Detection | Rationale for Prediction | Potential Challenges |
| CCL2 Expression | Immunohistochemistry (IHC) in tumor tissue, ELISA in serum | High CCL2 expression in the tumor microenvironment provides a direct target for Carlumab, potentially leading to higher ADC accumulation and efficacy.[1][8] | Serum CCL2 levels may not always correlate with intratumoral concentrations. Heterogeneous expression within the tumor can lead to sampling bias. |
| CCR2 Expression | IHC or Flow Cytometry on tumor and immune cells | CCR2 is the primary receptor for CCL2.[1][5] High CCR2 expression on tumor cells or infiltrating immune cells (like monocytes and macrophages) could enhance the internalization and cytotoxic effect of the ADC.[9] | CCR2 expression can be dynamic and regulated by various factors in the tumor microenvironment. |
| Tumor-Associated Macrophage (TAM) Density | IHC for pan-macrophage markers (e.g., CD68) or M2-macrophage markers (e.g., CD163, CD206) | High density of TAMs, particularly the M2 phenotype, is often associated with high CCL2 levels and an immunosuppressive microenvironment.[6][7][10] Targeting this environment may lead to a better therapeutic response. | The functional state of TAMs (M1 vs. M2) may be more critical than just their density. |
Comparative Efficacy with Alternative Therapies
The therapeutic landscape for cancers with high CCL2 expression includes other investigational agents targeting the CCL2/CCR2 axis, as well as established antibody-drug conjugates for various solid tumors.
Table 2: Hypothetical Comparison of this compound with Alternative Therapies
| Therapeutic Agent | Mechanism of Action | Predicted Efficacy in High CCL2 Tumors | Potential Advantages | Potential Disadvantages |
| This compound | Targets CCL2 and delivers a cytotoxic payload (DM4).[11] | High | Targeted delivery of a potent cytotoxin directly to the tumor microenvironment. | Efficacy may be limited by heterogeneous CCL2 expression and potential for drug resistance. |
| CCR2 Antagonists (e.g., PF-04136309) | Small molecule inhibitors that block the CCL2 receptor, CCR2.[12] | Moderate | Oral administration. May inhibit the recruitment of immunosuppressive myeloid cells. | May not eliminate existing tumor-promoting cells and could have off-target effects. |
| Other CCL2 Neutralizing Antibodies (e.g., mNOX-E36) | Bind to and neutralize CCL2, preventing its interaction with CCR2. | Moderate | Specifically targets the ligand, potentially with fewer off-target effects than small molecules. | As a monotherapy, may not be sufficient to induce significant tumor regression. Compensatory upregulation of CCL2 has been observed with Carlumab monotherapy.[7][13] |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | Anti-HER2 ADC with a topoisomerase I inhibitor payload.[14][15] | Low (unless HER2 is also co-expressed) | Highly effective in HER2-positive cancers. | Not effective in HER2-negative tumors, regardless of CCL2 expression. |
| Sacituzumab govitecan (Trodelvy®) | Anti-TROP2 ADC with a topoisomerase I inhibitor payload.[14][15][16] | Low (unless TROP2 is also co-expressed) | Effective in TROP2-expressing cancers, such as triple-negative breast cancer. | Not effective in TROP2-negative tumors. |
Experimental Protocols
Detailed methodologies are crucial for the validation of the proposed biomarkers.
Immunohistochemistry (IHC) for CCL2, CCR2, and CD68/CD163
-
Tissue Preparation : Formalin-fix and paraffin-embed tumor biopsy samples. Cut 4-5 µm sections and mount on charged slides.[17][18]
-
Deparaffinization and Rehydration : Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[18]
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for CCL2 and CD68/CD163, or a Tris-EDTA buffer (pH 9.0) for CCR2, in a pressure cooker or water bath.[19]
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).[20]
-
Primary Antibody Incubation : Incubate sections with primary antibodies against CCL2, CCR2, CD68, or CD163 at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize with a DAB chromogen substrate kit.[17]
-
Counterstaining and Mounting : Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.[20]
-
Analysis : Score the staining intensity and percentage of positive cells. For TAMs, quantify the number of positive cells per high-power field.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble CCL2
-
Sample Collection : Collect whole blood and process to obtain serum. Store at -80°C until use.[21]
-
Plate Preparation : Coat a 96-well ELISA plate with a capture antibody specific for human CCL2 and incubate overnight.[13][22]
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[13]
-
Sample and Standard Incubation : Add diluted serum samples and a serial dilution of recombinant human CCL2 standard to the wells. Incubate for 2 hours at room temperature.[13][23]
-
Detection Antibody Incubation : Wash the plate and add a biotinylated detection antibody specific for human CCL2. Incubate for 1-2 hours.[13]
-
Enzyme and Substrate Reaction : Wash the plate and add streptavidin-HRP. After another wash, add a TMB substrate solution and incubate in the dark.[13][22]
-
Measurement : Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[23]
-
Quantification : Calculate CCL2 concentrations in the samples based on the standard curve.
Flow Cytometry for CCR2 Expression on Single Cells
-
Cell Preparation : Prepare a single-cell suspension from fresh tumor tissue by enzymatic digestion and mechanical dissociation.
-
Fc Receptor Blocking : Block Fc receptors on the cells to prevent non-specific antibody binding.[24]
-
Surface Staining : Incubate the cells with a fluorochrome-conjugated anti-CCR2 antibody. It is important to use appropriate controls, such as fluorescence-minus-one (FMO) controls, especially when performing multicolor analysis.[25][26]
-
Viability Staining : Include a viability dye to exclude dead cells from the analysis.[24]
-
Data Acquisition : Acquire data on a flow cytometer.[27]
-
Data Analysis : Analyze the data using appropriate software to quantify the percentage of CCR2-positive cells and the mean fluorescence intensity.
In Vitro Cytotoxicity Assay
-
Cell Culture : Culture cancer cell lines with varying levels of CCL2 secretion and CCR2 expression.
-
Treatment : Treat the cells with increasing concentrations of this compound for 72-96 hours.
-
Viability Assessment : Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the sensitivity to the ADC.
In Vivo Tumor Xenograft Model
-
Model Establishment : Subcutaneously implant human tumor cells with known CCL2 and CCR2 expression profiles into immunocompromised mice.[11][28][29] Patient-derived xenograft (PDX) models can also be used to better recapitulate human tumor heterogeneity.[30]
-
Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound, a control ADC, or vehicle intravenously.[28]
-
Tumor Growth Monitoring : Measure tumor volume with calipers twice weekly.[28]
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for biomarkers).
-
Data Analysis : Compare tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the ADC.
Visualizations
Caption: Mechanism of action of the this compound ADC.
Caption: Workflow for validating predictive biomarkers for treatment response.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of CCL2-CCR2 Axis in the Tumor Microenvironment [mdpi.com]
- 3. Frontiers | CCL2: An Important Mediator Between Tumor Cells and Host Cells in Tumor Microenvironment [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. Tumor-Associated Macrophages as Potential Prognostic Biomarkers of Invasive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tumor-associated macrophages: an effective player of the tumor microenvironment [frontiersin.org]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Antibody-Drug Conjugates in Solid Tumor Oncology: An Effectiveness Payday with a Targeted Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. susupport.com [susupport.com]
- 17. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemistry (IHC) protocol [hellobio.com]
- 20. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. stella.mabtech.com [stella.mabtech.com]
- 23. Human CCL2/MCP-1 ELISA Kit - Quantikine DCP00: R&D Systems [rndsystems.com]
- 24. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 27. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 28. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Analysis of Carlumab Biosimilars
For Researchers, Scientists, and Drug Development Professionals
Carlumab, a human monoclonal antibody targeting the CC-chemokine ligand 2 (CCL2), has been a subject of significant interest in research for its potential therapeutic applications in oncology and inflammatory diseases. Although its clinical development was discontinued, Carlumab remains a valuable tool for investigating the role of the CCL2/CCR2 signaling axis in various pathologies. The availability of research-grade biosimilars from different vendors provides researchers with accessible options for their studies. However, the lack of publicly available, direct comparative data necessitates a robust in-house evaluation to ensure the selection of the most suitable biosimilar for a given research application.
This guide provides a framework for the comparative study of Carlumab biosimilars. It outlines the key analytical methods, presents representative data in a comparative format, and offers detailed experimental protocols to empower researchers to conduct their own evaluations.
Mechanism of Action: The CCL2/CCR2 Signaling Pathway
Carlumab functions by binding to CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), a key chemokine involved in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and tumors.[1][2] By neutralizing CCL2, Carlumab prevents its interaction with its primary receptor, CCR2, thereby inhibiting downstream signaling pathways that promote inflammation, angiogenesis, and tumor progression.[1][2]
Figure 1: Simplified CCL2/CCR2 Signaling Pathway and the inhibitory action of Carlumab.
Comparative Analysis of Carlumab Biosimilars
A comprehensive comparison of Carlumab biosimilars should focus on several key quality attributes to ensure similarity in terms of structure, purity, and biological function. The following sections outline the critical experiments and present representative data in a comparative table.
Data Presentation: Key Quality Attributes
The following table summarizes the key analytical comparisons and provides a template for presenting experimental data for different Carlumab biosimilars. Note: The data presented below are for illustrative purposes only and do not represent actual experimental results for any specific vendor's product.
| Analytical Method | Attribute Measured | Carlumab Biosimilar (Vendor A) | Carlumab Biosimilar (Vendor B) | Carlumab Biosimilar (Vendor C) | Acceptance Criteria |
| Binding Affinity (ELISA) | Binding to human CCL2 (KD, nM) | 1.2 | 1.5 | 1.1 | Similar to reference standard (e.g., ± 20%) |
| Potency (Cell-Based Assay) | Inhibition of CCL2-induced cell migration (IC50, ng/mL) | 55 | 62 | 52 | Similar to reference standard (e.g., 80-125%) |
| Purity (SEC-HPLC) | Monomer Purity (%) | 99.2 | 98.8 | 99.5 | ≥ 98% |
| High Molecular Weight Species (Aggregates) (%) | 0.7 | 1.1 | 0.4 | ≤ 2% | |
| Low Molecular Weight Species (Fragments) (%) | 0.1 | 0.1 | 0.1 | ≤ 1% | |
| Charge Variants (cIEF) | Main Peak (%) | 75.3 | 72.8 | 76.1 | Similar profile to reference standard |
| Acidic Variants (%) | 18.2 | 20.5 | 17.9 | ||
| Basic Variants (%) | 6.5 | 6.7 | 6.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following are step-by-step methodologies for the key assays mentioned above.
Binding Affinity Determination by ELISA
Objective: To determine the binding affinity (KD) of Carlumab biosimilars to human CCL2.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human CCL2 at a concentration of 1 µg/mL in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Prepare a serial dilution of the Carlumab biosimilars and a reference standard in dilution buffer (e.g., PBS with 0.1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in dilution buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a saturation binding curve to determine the KD value.
Potency Determination by Cell-Based Migration Assay
Objective: To measure the ability of Carlumab biosimilars to inhibit CCL2-induced cell migration.
Methodology:
-
Cell Culture: Culture a monocyte cell line that expresses CCR2 (e.g., THP-1) in appropriate media.
-
Assay Setup: Use a transwell migration assay system (e.g., 8 µm pore size).
-
Chemoattractant Preparation: In the lower chamber, add media containing a predetermined optimal concentration of human CCL2.
-
Antibody-Cell Incubation: In a separate tube, pre-incubate the monocytic cells with serial dilutions of the Carlumab biosimilars or a reference standard for 30 minutes at 37°C.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Cell Staining and Quantification: Remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with a suitable stain (e.g., crystal violet).
-
Data Acquisition: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Data Analysis: Plot the number of migrated cells (or absorbance) against the antibody concentration and fit the data to a dose-response curve to determine the IC50 value.
Purity Analysis by Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To assess the purity of Carlumab biosimilars by separating and quantifying monomer, aggregates, and fragments.
Methodology:
-
System Preparation: Equilibrate an HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the Carlumab biosimilar samples to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.
-
Chromatography: Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak represents the monomer, earlier eluting peaks represent high molecular weight species (aggregates), and later eluting peaks represent low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Charge Variant Analysis by Capillary Isoelectric Focusing (cIEF)
Objective: To characterize the charge heterogeneity of Carlumab biosimilars.
Methodology:
-
Sample Preparation: Prepare the Carlumab biosimilar samples by mixing with a solution containing carrier ampholytes, pI markers, and a stabilizing agent (e.g., urea).
-
Capillary Conditioning: Condition the capillary with appropriate solutions as per the instrument manufacturer's instructions.
-
Focusing: Apply a high voltage to the capillary to create a pH gradient and focus the protein variants at their respective isoelectric points (pI).
-
Mobilization and Detection: Mobilize the focused protein zones past a UV detector (typically at 280 nm) by applying pressure or a chemical mobilizer.
-
Data Analysis: Analyze the resulting electropherogram to determine the relative abundance of the main peak, acidic variants, and basic variants.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative analysis of Carlumab biosimilars.
Figure 2: General workflow for the comparative analysis of Carlumab biosimilars.
By following this comprehensive guide, researchers can systematically evaluate and compare Carlumab biosimilars from different vendors, ensuring the selection of a high-quality and reliable reagent for their research endeavors. This rigorous approach to biosimilar characterization is essential for generating reproducible and meaningful scientific data.
References
Assessing the Preclinical Immunogenicity of Anti-CCL2 (Carlumab)-SPDB-DM4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential immunogenicity of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4 in preclinical models. Due to the absence of publicly available preclinical immunogenicity data for this specific ADC, this document leverages available information on its individual components—the monoclonal antibody Carlumab, the SPDB linker, and the DM4 payload—to build a comprehensive overview. The guide will objectively compare the potential immunogenicity profile with other relevant ADCs and provide supporting experimental context.
Executive Summary
This compound is an antibody-drug conjugate designed for targeted cancer therapy.[1][2][3] It comprises the human anti-CCL2 monoclonal antibody Carlumab, a cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker, and the microtubule-inhibiting payload DM4.[1][2][4] The immunogenicity of such a multi-domain biotherapeutic is a critical aspect of its preclinical safety assessment, as anti-drug antibodies (ADAs) can impact its pharmacokinetics, efficacy, and safety.[5][6] This guide synthesizes available data to forecast the potential immunogenicity risk and outlines the standard methodologies for its evaluation.
Comparative Analysis of Immunogenicity
The overall immunogenicity of an ADC is influenced by the antibody, the linker, and the cytotoxic payload.[5] The following tables summarize the known immunogenicity profiles of components similar to those in this compound.
Antibody-Related Immunogenicity: Carlumab
Carlumab is a human IgG1κ monoclonal antibody targeting the chemokine CCL2.[7][8][9] While specific preclinical immunogenicity data is scarce, clinical trial results for Carlumab as a standalone agent provide some insights.
| Product | Preclinical Model | ADA Incidence | Neutralizing Antibody (NAb) Incidence | Clinical Impact | Reference |
| Carlumab (CNTO 888) | Not Reported | Not Reported | Not Reported | In a Phase 2 study in metastatic castration-resistant prostate cancer, no patients developed antibodies to carlumab.[7][10] | [7][10] |
| Carlumab (CNTO 888) | Not Reported | Not Reported | Not Reported | A Phase 1b study in combination with chemotherapy reported no observed antibodies against carlumab.[11] | [11] |
Inference for this compound: The low immunogenicity observed for the naked antibody Carlumab in clinical settings suggests that the antibody component of the ADC may have a low intrinsic potential to elicit an immune response. However, conjugation to a linker and payload can introduce new epitopes, potentially altering this profile.
Linker and Payload-Related Immunogenicity: SPDB-DM4
The SPDB linker is a cleavable disulfide linker, and DM4 is a maytansinoid cytotoxic agent.[4][] The stability of the linker and the nature of the payload can contribute to the overall immunogenicity of the ADC.[13]
| ADC Component | General Immunogenicity Observations in Preclinical Models | Potential Contributing Factors | Reference |
| SPDB Linker | Disulfide linkers like SPDB are designed to be cleaved in the reductive environment of the cell. Premature cleavage in circulation could release the payload, but the linker itself is generally considered to have low immunogenicity. Increasing steric hindrance around the disulfide bond enhances stability and reduces off-target toxicity.[13] | Linker stability in plasma is a key determinant of off-target toxicity and potential for immune recognition.[13] | [13] |
| DM4 Payload | Maytansinoid payloads like DM1 and DM4 can act as haptens, potentially eliciting an immune response when conjugated to a carrier protein (the antibody). Ocular toxicity is a common adverse event associated with DM4-conjugated ADCs, though this is not directly an immunogenic effect.[13] | The drug-to-antibody ratio (DAR) can influence immunogenicity. Higher DARs may increase the likelihood of an anti-drug or anti-linker-drug response. | [13] |
Inference for this compound: The SPDB-DM4 component introduces a potential risk of hapten-like immunogenicity. Preclinical assessment should, therefore, include assays to detect ADAs against the linker-payload combination in addition to the antibody.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing ADC immunogenicity, starting with screening and confirmation of ADAs, followed by characterization of their neutralizing potential.[5][14]
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
Objective: To detect and confirm the presence of antibodies directed against any part of the ADC.
Methodology: Bridging ELISA
-
Coating: Plate is coated with biotinylated this compound.
-
Sample Incubation: Preclinical serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: Ruthenylated this compound is added, which binds to the ADA-ADC complex, forming a "bridge".
-
Readout: An electrochemical signal is generated upon addition of a substrate, and the intensity is proportional to the amount of ADA present.
-
Confirmation: Positive samples are re-assayed in the presence of an excess of unlabeled ADC to confirm the specificity of the binding. A significant reduction in signal indicates a true positive.
Neutralizing Antibody (NAb) Assay
Objective: To determine if the detected ADAs can inhibit the biological activity of the ADC.
Methodology: Cell-Based Cytotoxicity Assay
-
Cell Seeding: A cancer cell line expressing the target for which the ADC is intended is seeded in a multi-well plate.
-
Sample Pre-incubation: Serum samples containing confirmed ADAs are pre-incubated with a fixed concentration of this compound.
-
Treatment: The pre-incubated mixture is added to the cells.
-
Incubation: Cells are incubated for a period sufficient to allow for ADC-mediated cell killing (e.g., 72-96 hours).
-
Viability Readout: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
Analysis: A reduction in the cytotoxic activity of the ADC in the presence of the serum sample compared to a control indicates the presence of neutralizing antibodies.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Tiered approach for ADC immunogenicity assessment.
Conclusion
While direct preclinical immunogenicity data for this compound is not publicly available, a comparative analysis of its components suggests a potentially low immunogenic risk for the Carlumab antibody itself, with a theoretical risk associated with the SPDB-DM4 linker-payload. A thorough preclinical immunogenicity assessment, following a tiered approach as outlined, is crucial to fully characterize the immune response to this ADC. This includes evaluating the incidence of ADAs against all domains of the molecule and determining their neutralizing capacity to ensure a comprehensive understanding of its safety and efficacy profile before advancing to clinical development.
References
- 1. This compound ADC - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase 2 study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 (CCL2), in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-human, first-in-class, phase I study of carlumab (CNTO 888), a human monoclonal antibody against CC-chemokine ligand 2 in patients with solid tumors [pubmed.ncbi.nlm.nih.gov]
- 9. Carlumab Overview - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Carlumab, an anti-C-C chemokine ligand 2 monoclonal antibody, in combination with four chemotherapy regimens for the treatment of patients with solid tumors: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Anti-CCL2 (Carlumab)-SPDB-DM4
The proper handling and disposal of the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4 is critical for ensuring laboratory safety and environmental protection. As an ADC, this compound combines a monoclonal antibody (Carlumab) with a potent cytotoxic agent (DM4), necessitating stringent safety protocols and specialized waste management procedures.[1][2] This guide provides a procedural framework for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Core Principles of ADC Waste Management
Due to the high potency of the DM4 payload, all waste generated from experiments involving this compound must be treated as hazardous cytotoxic waste.[1][3] A comprehensive safety program should be established, including written procedures, containment strategies, and the use of appropriate personal protective equipment (PPE).[4][5]
Waste Segregation and Disposal Summary
All materials that have come into contact with this compound must be segregated from general laboratory waste and disposed of according to institutional and local regulations for cytotoxic waste.[6][7]
| Waste Category | Description | Disposal Container |
| Liquid Waste | Includes unused stock solutions, cell culture media containing the ADC, and contaminated buffers. | Clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic liquid waste. |
| Solid Waste | Includes contaminated lab consumables such as pipette tips, serological pipettes, culture flasks, plates, gloves, bench paper, and vials. | Puncture-resistant sharps container or a dedicated, clearly labeled cytotoxic solid waste container. |
| Sharps Waste | Needles, syringes, and any other sharp objects contaminated with the ADC. | Designated, puncture-proof, and leak-proof sharps container for cytotoxic waste. |
| Contaminated PPE | Lab coats, gowns, and any other PPE worn during handling procedures. | Labeled biohazard or cytotoxic waste bags for incineration. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of waste contaminated with this compound.
3.1. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Two pairs of chemotherapy-rated nitrile gloves.
-
A disposable, solid-front lab coat or gown.
-
Safety goggles or a face shield.
-
A respiratory mask may be required depending on the institutional risk assessment, especially when handling powders or creating aerosols.[6]
3.2. Liquid Waste Disposal
-
Inactivation (Recommended): If institutional policy allows, inactivate liquid waste before disposal. A common method is to add bleach to achieve a final concentration of 10% sodium hypochlorite (B82951) and let it sit for at least 30 minutes. Caution: This should be performed in a certified chemical fume hood. Verify that this inactivation method is compatible with all components in the waste stream.
-
Collection: Carefully pour or pipette all liquid waste into a designated, leak-proof, and clearly labeled cytotoxic liquid waste container.
-
Storage: Securely close the container and store it in a designated secondary containment area until it is collected by the institution's environmental health and safety (EHS) department.
3.3. Solid and Sharps Waste Disposal
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated cytotoxic solid waste container.
-
Sharps: Place all contaminated sharps directly into a designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Packaging: Once the containers are full (no more than three-quarters capacity), securely seal them.
-
Decontamination: Decontaminate the exterior of the waste containers with a suitable agent (e.g., 10% bleach solution followed by 70% ethanol) before removing them from the containment area.
-
Storage and Collection: Store the sealed containers in a designated area for hazardous waste pickup by the EHS department.
3.4. Decontamination of Work Surfaces
-
Initial Cleaning: After completing work, wipe down all contaminated surfaces with a detergent solution to remove any organic matter.
-
Disinfection/Inactivation: Thoroughly wipe all surfaces with a 10% bleach solution or another approved inactivating agent. Allow for the recommended contact time.
-
Residue Removal: Wipe the surfaces with 70% ethanol (B145695) to remove the bleach residue.
-
Waste Disposal: Dispose of all cleaning materials (e.g., paper towels, wipes) as cytotoxic solid waste.
Emergency Spill Procedures
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or involves a significant amount of concentrated ADC, evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill zone.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as described in section 3.1.
-
Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Working from the outside in, carefully collect all absorbent materials and any broken glass (using forceps) and place them into a cytotoxic waste container.
-
Decontaminate: Clean the spill area as described in section 3.4.
-
Report: Report the spill to the laboratory supervisor and the institutional EHS department.
Visual Diagrams
Logical Workflow for ADC Disposal
Caption: Workflow for the safe disposal of this compound waste.
Simplified CCL2 Signaling Pathway
References
- 1. Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. dam.lonza.com [dam.lonza.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 5. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 6. merck.com [merck.com]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Anti-CCL2 (Carlumab)-SPDB-DM4
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the antibody-drug conjugate (ADC) Anti-CCL2 (Carlumab)-SPDB-DM4. Due to the highly potent nature of the DM4 maytansinoid payload, strict adherence to these procedural guidelines is critical to ensure personnel safety and prevent exposure.
This compound is an investigational ADC comprising a humanized anti-CCL2 monoclonal antibody (Carlumab), a disulfide-based linker (SPDB), and the potent microtubule-inhibiting agent, DM4. The cytotoxic nature of DM4 necessitates meticulous handling protocols, from receipt and storage to use in experimental settings and final disposal. All operations involving this compound must be conducted within a designated containment area and with appropriate personal protective equipment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, particularly when handling the compound in powdered form or during procedures that could generate aerosols.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination. The outer glove can be safely removed if compromised. |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. The gown should fasten in the back. | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from potential splashes or aerosols of the hazardous material. |
| Respiratory Protection | An N95 respirator or higher level of respiratory protection. | Essential to prevent inhalation of the potent cytotoxic payload, especially when handling the powdered form of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Quantitative Exposure Limits
Establishing a specific Occupational Exposure Limit (OEL) for a novel compound like this compound requires extensive toxicological data that is often not publicly available. In the absence of a specific OEL, a risk-based approach using Occupational Exposure Bands (OEBs) and the Threshold of Toxicological Concern (TTC) is employed to ensure worker safety.[1]
Maytansinoids, including DM4, are highly cytotoxic, and as such, would fall into the most stringent OEB categories. For highly potent compounds like ADC payloads, an OEL can be in the range of 1-100 ng/m³. For anticancer drugs with limited data, a TTC of 1 µ g/day is often recommended as a conservative starting point for risk assessment.[1] It is imperative to handle this compound with the assumption of very high potency and to minimize exposure to as low as reasonably achievable.
| Parameter | Value | Context and Recommendations |
| Occupational Exposure Band (OEB) | Likely OEB 5 or 6 | These bands correspond to the highest potency and toxicity, requiring the most stringent containment and handling procedures. |
| Threshold of Toxicological Concern (TTC) for Anticancer Drugs | ~1 µ g/day | In the absence of a specific OEL, this value serves as a conservative daily exposure limit to guide safe handling practices. All procedures should be designed to stay well below this threshold.[1] |
Operational Plan: Step-by-Step Guidance
A systematic workflow is crucial for the safe handling of this potent ADC. The following steps outline the key procedures from receipt to disposal.
Receipt and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, gloves and a lab coat) when unpacking the compound.
-
Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, in a clearly labeled, designated area for potent compounds.
Preparation and Reconstitution
-
All handling of the powdered compound and reconstitution activities must be performed in a certified chemical fume hood, biological safety cabinet (BSC), or an isolator to prevent inhalation and environmental contamination.
-
Before starting, ensure the work surface is covered with a disposable, absorbent plastic-backed pad.
-
Don the full required PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound, avoiding the creation of dust.
-
Reconstitute the compound using the appropriate solvent as specified in the experimental protocol. Add the solvent slowly and gently mix to dissolve the powder. Avoid vigorous shaking or vortexing that could generate aerosols.
Experimental Use
-
All subsequent dilutions and handling of the reconstituted ADC solution should be performed within the containment device.
-
Use Luer-lock syringes and needles or needleless systems to minimize the risk of spills and aerosol generation.
-
Clearly label all tubes and vessels containing the ADC.
Disposal Plan
-
All materials that have come into contact with this compound are considered cytotoxic waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, vials, and absorbent pads, must be disposed of in a designated, puncture-resistant, and clearly labeled cytotoxic solid waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste, which typically involves incineration by a specialized waste management facility.
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: A high-level workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
